4-Amino-2-methylpyridazin-3(2H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZSLRPKFUJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13563-36-5 | |
| Record name | 4-amino-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one: Pathways, Mechanisms, and Protocols
Abstract
This technical guide provides a comprehensive overview of a strategic synthesis pathway for 4-Amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] This document details a logical and efficient multi-step synthesis, elucidates the underlying reaction mechanisms, and provides detailed experimental protocols. The content is structured to offer both theoretical understanding and practical guidance for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyridazinone Core
The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of compounds with a wide array of pharmacological activities.[1] These include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The functionalization of the pyridazinone ring at various positions allows for the fine-tuning of a molecule's biological activity, making the development of efficient and versatile synthetic routes a key objective for synthetic chemists. This compound serves as a crucial intermediate, offering a reactive amino group for further derivatization and a methylated nitrogen that can influence the compound's pharmacokinetic profile.
Strategic Synthesis Pathway
The synthesis of this compound can be strategically approached in a multi-step sequence, commencing with the formation of the core pyridazinone ring, followed by functionalization at the C4 and N2 positions. A common and effective method for constructing the pyridazinone ring involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[2][5]
A proposed synthetic route is outlined below:
Caption: Proposed multi-step synthesis of this compound.
Mechanistic Insights and Rationale
Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
The initial step involves the cyclocondensation of levulinic acid (a readily available γ-keto acid) with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the dihydropyridazinone ring. Refluxing in a suitable solvent such as ethanol or acetic acid is typically employed to drive the reaction to completion.
Step 2: Aromatization and Halogenation to 4-Bromo-6-methylpyridazin-3(2H)-one
The subsequent step aims to introduce a leaving group at the C4 position to facilitate the later introduction of the amino group. Treatment of the dihydropyridazinone with bromine in acetic acid serves a dual purpose: dehydrogenation of the dihydropyridazinone to the aromatic pyridazinone and subsequent bromination at the C4 position. The electron-rich nature of the pyridazinone ring directs the electrophilic substitution to this position.
Step 3: Amination to 4-Amino-6-methylpyridazin-3(2H)-one
The bromo-substituted pyridazinone is then subjected to nucleophilic aromatic substitution with ammonia.[6] Heating the substrate in a sealed vessel with aqueous ammonia allows for the displacement of the bromide ion by the amino group. This reaction is a crucial step in introducing the desired nitrogen functionality. An alternative approach described in the literature involves the direct amination of 3(2H)-pyridazinones using hydrazine, which could be considered for process optimization.[7]
Step 4: N-Methylation to this compound
The final step is the selective methylation of the nitrogen at the N2 position. The presence of two nitrogen atoms in the pyridazinone ring presents a regioselectivity challenge. However, the N2 position is generally more nucleophilic. The reaction is typically carried out using an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate to deprotonate the N-H group, thereby increasing its nucleophilicity.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
-
To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the desired product.
Protocol 2: Synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one
-
Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.
-
Heat the mixture to 60-70 °C for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure bromo-pyridazinone.
Protocol 3: Synthesis of 4-Amino-6-methylpyridazin-3(2H)-one
-
Place 4-bromo-6-methylpyridazin-3(2H)-one (1 equivalent) and concentrated aqueous ammonia in a sealed pressure vessel.
-
Heat the vessel to 120-130 °C for 8-12 hours.
-
After cooling to room temperature, carefully open the vessel.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
Protocol 4: Synthesis of this compound
-
To a suspension of 4-amino-6-methylpyridazin-3(2H)-one (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent like acetone or DMF, add methyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to obtain the final product.
Data Summary
The following table summarizes hypothetical but representative data for the synthesis of this compound, based on typical yields for similar reactions reported in the literature.
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Levulinic Acid | Hydrazine Hydrate | 85-95 |
| 2 | 4-Bromo-6-methylpyridazin-3(2H)-one | Dihydropyridazinone | Bromine, Acetic Acid | 60-70 |
| 3 | 4-Amino-6-methylpyridazin-3(2H)-one | Bromo-pyridazinone | Aqueous Ammonia | 50-65 |
| 4 | This compound | Amino-pyridazinone | Methyl Iodide, K₂CO₃ | 70-80 |
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By providing detailed mechanistic insights and step-by-step protocols, this document serves as a valuable resource for researchers engaged in the synthesis of pyridazinone-based compounds for pharmaceutical and other applications. The presented methodology is grounded in established chemical principles and supported by the scientific literature, ensuring a high degree of trustworthiness and utility for the scientific community.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination of 3(2H)-Pyridazinones with Hydrazine [chooser.crossref.org]
An In-depth Technical Guide to 4-Amino-2-methylpyridazin-3(2H)-one: Chemical Properties, Structure, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pharmacologically significant pyridazinone class. While this specific molecule is noted as a valuable chemical intermediate, this document consolidates its known chemical properties and presents a detailed structural analysis. Furthermore, this guide offers a proposed synthetic pathway and expected analytical characterization based on established methodologies for closely related analogs, providing a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyridazinone derivatives.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, have been successfully developed as therapeutic agents across a wide spectrum of diseases. The versatility of the pyridazinone core allows for substitutions at various positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR).[2]
Pyridazinone derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular activities.[3] Their ability to interact with multiple biological targets, such as enzymes and receptors, underscores their potential in drug discovery and development.[3] This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical and structural features to support its use in synthetic chemistry and drug design endeavors.
Chemical Identity and Properties
This compound is a stable organic molecule available commercially as a research chemical.[1][4][5] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 13563-36-5 | [1][4][5] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| IUPAC Name | 4-amino-2-methylpyridazin-3-one | [5] |
| Synonyms | 2-methyl-4-amino-3(2H)-pyridazinone, 5-amino-1-methyl-6-pyridazone | [4] |
Structural Elucidation
The chemical structure of this compound is defined by a central pyridazinone ring with key functional group substitutions that dictate its chemical reactivity and potential biological interactions.
Figure 1: 2D Chemical Structure of this compound.
Spectroscopic Characterization (Predicted)
While dedicated spectra for this compound are not available, we can predict the expected spectroscopic features based on the analysis of closely related analogs reported in the literature.[6]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the amino group, and the pyridazinone ring.
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Methyl Protons (N-CH₃): A singlet integrating to three protons, likely in the range of δ 3.0-3.5 ppm.[6]
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Amino Protons (-NH₂): A broad singlet integrating to two protons. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.[6]
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Ring Protons: Two doublets corresponding to the two protons on the pyridazinone ring. Their chemical shifts and coupling constants will be characteristic of the electronic environment of the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.
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Ring Carbons: Four distinct signals for the carbons of the pyridazinone ring.
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Methyl Carbon (N-CH₃): A signal in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: One or two sharp bands in the region of 3200-3500 cm⁻¹ corresponding to the amino group.[6]
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C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group.[6]
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C=C and C=N Stretching: Bands in the region of 1500-1600 cm⁻¹.
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C-H Stretching: Bands in the region of 2800-3000 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₅H₇N₃O) with a high degree of accuracy. The mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 126.0616.
Proposed Synthesis Protocol
A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in the surveyed literature. However, based on general methods for the synthesis of aminopyridazinones and related derivatives, a plausible synthetic route can be proposed.[7][8][9][10][11] The following protocol is an adapted and predictive workflow.
Two-Step Synthetic Pathway
This proposed synthesis involves the initial formation of a pyridazinone ring followed by amination.
Figure 2: Proposed two-step synthesis workflow for this compound.
Step 1: Synthesis of 2-Methylpyridazin-3(2H)-one Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable 3-oxobutanoic acid derivative (1 equivalent) in ethanol.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2-methylpyridazin-3(2H)-one intermediate.
Step 2: Amination of the Pyridazinone Intermediate
-
Reactant Preparation: Dissolve the 2-methylpyridazin-3(2H)-one intermediate (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Addition of Aminating Agent: To this solution, add an aminating agent such as hydroxylamine-O-sulfonic acid (1.2 equivalents) portion-wise, while maintaining the temperature below 30°C with an ice bath.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid). The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
Potential Applications in Drug Discovery
The pyridazinone scaffold is a well-established pharmacophore, and this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.
Fatty Acid-Binding Protein 4 (FABP4) Inhibition
Recent research has highlighted the potential of 4-amino-pyridazinone derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[7] FABP4 is a key protein involved in lipid metabolism and has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in certain cancers.[7] The development of potent and selective FABP4 inhibitors is an active area of research. The 4-amino group on the pyridazinone ring can serve as a crucial interaction point within the binding pocket of FABP4, making this compound an attractive starting point for the design of novel FABP4 inhibitors.[7]
Figure 3: Conceptual workflow for the development of FABP4 inhibitors from a this compound scaffold.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its known chemical properties, a predictive analysis of its structural features, and a plausible synthetic route based on established chemical principles. The demonstrated utility of the 4-aminopyridazinone scaffold in targeting therapeutically relevant proteins, such as FABP4, highlights the importance of this compound as a valuable tool for researchers in the field. Further experimental investigation into the physical properties, reactivity, and biological activity of this compound is warranted to fully unlock its potential in the development of novel therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. eontrading.uk [eontrading.uk]
- 6. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 7. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 9. US6800758B1 - Process for the preparation of a 3(2H)-pyridazinone-4- substituted amino 5-chloro derivative - Google Patents [patents.google.com]
- 10. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 11. CO2017012403A2 - Process to prepare 4-amino-pyridazines - Google Patents [patents.google.com]
Spectroscopic Analysis of 4-Amino-2-methylpyridazin-3(2H)-one: A Technical Guide
An Important Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield a complete, publicly available set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data specifically for 4-Amino-2-methylpyridazin-3(2H)-one. This suggests that while the pyridazinone scaffold is of significant interest in medicinal chemistry, the detailed spectroscopic characterization of this particular unsubstituted compound is not widely published.
To fulfill the objective of providing an in-depth technical guide for researchers, this document will instead focus on the spectroscopic analysis of a closely related, well-characterized derivative: 4-Amino-6-phenyl-2-methylpyridazin-3(2H)-one . The principles of spectral interpretation and experimental design discussed herein are directly applicable to the target compound and the broader class of pyridazinone derivatives. By examining a structurally similar molecule with available data, we can provide valuable, field-proven insights into the characterization of this important heterocyclic core.
Introduction to Pyridazinone Core Spectroscopy
The pyridazin-3(2H)-one ring system is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Its characterization is fundamental to drug discovery and development, with NMR, IR, and MS spectroscopy serving as the primary tools for structural elucidation and purity assessment. The interpretation of these spectra relies on understanding the influence of the heterocyclic ring, the amide functionality, the amino substituent, and in the case of our model compound, the phenyl group.
Molecular Structure and Analysis Workflow
The structural analysis of a novel or synthesized compound like 4-Amino-6-phenyl-2-methylpyridazin-3(2H)-one follows a logical workflow that integrates data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for Spectroscopic Analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For our model compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR (Proton NMR) Spectroscopy
Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample (2-5 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring the spectrum on a 400 MHz or higher spectrometer. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH₂).
Data Interpretation: While specific data for the unsubstituted compound is unavailable, for the related 4-Amino-6-(4-aminophenyl)-2-methylpyridazin-3(2H)-one , the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the N-CH₃ protons at approximately 3.65 ppm.[2] The amino group protons (-NH₂) typically appear as a broad singlet that is exchangeable with D₂O.[3] The protons on the pyridazinone and any aromatic rings will have distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.
¹³C NMR (Carbon-13) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
Data Interpretation: In pyridazinone derivatives, the carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, often in the range of 155-170 ppm.[3][4] Aromatic carbons resonate in the 110-150 ppm region, while the N-methyl carbon will be significantly more upfield. The specific chemical shifts are highly dependent on the substituents on the pyridazinone ring.[5]
Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Pyridazinone Derivative
| Carbon Environment | Approximate Chemical Shift (ppm) |
| C=O (Amide) | 167.39 |
| Aromatic/Heterocyclic C | 110.42 - 155.53 |
| N-CH₃ | 20.24 |
| (Data derived from a related compound, 4-ureido-6-phenyl-2-methylpyridazin-3(2H)-one)[4] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.
Data Interpretation: For a this compound structure, the IR spectrum would be expected to show several key absorption bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300 - 3500 (typically two bands) |
| C-H (Aromatic/Heterocyclic) | Stretching | ~3000 - 3100 |
| C-H (Aliphatic -CH₃) | Stretching | ~2850 - 2960 |
| C=O (Amide) | Stretching | ~1650 - 1680 |
| C=N / C=C | Stretching | ~1500 - 1600 |
The strong absorption from the amide C=O stretch is a particularly diagnostic feature for this class of compounds.[3] The presence of N-H stretching bands confirms the amino group.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also reveal structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is a soft ionization technique that is well-suited for polar molecules like pyridazinones and often results in a prominent protonated molecular ion peak [M+H]⁺.[4]
Data Interpretation: The primary piece of information from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound. For this compound (C₅H₇N₃O), the expected exact mass is approximately 125.0589 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation pattern can also be diagnostic. Common fragmentation pathways for related structures may involve the loss of small neutral molecules or cleavage of substituents from the pyridazinone core.
Caption: Potential MS Fragmentation Pathways.
Conclusion
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives: A Technical Guide
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the pyridazinone core has emerged as a privileged structure, underpinning the development of numerous therapeutic agents. This guide delves into the intricate biological activities of a specific subclass, the 4-Amino-2-methylpyridazin-3(2H)-one derivatives, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore their synthesis, multifaceted therapeutic applications, and the mechanistic underpinnings of their actions, grounded in robust scientific evidence.
The Pyridazinone Core: A Versatile Pharmacophore
The pyridazin-3(2H)-one moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is not only synthetically accessible but also possesses the requisite electronic and steric features to interact with a wide array of biological targets, including enzymes and receptors.[1][2] The introduction of an amino group at the C4 position and a methyl group at the N2 position of the pyridazinone ring, as seen in this compound derivatives, further enhances the therapeutic potential by providing additional points for molecular interactions and allowing for a diverse range of chemical modifications.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process, often starting from readily available precursors. A general synthetic route is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a general method for the synthesis of a 4-amino-substituted pyridazinone derivative, adapted from methodologies reported in the literature.[3][4]
-
Step 1: Synthesis of the Pyridazinone Core. A suitable β-ketoester is reacted with methylhydrazine in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated for several hours to facilitate the cyclization and formation of the 2-methylpyridazin-3(2H)-one core.
-
Step 2: Introduction of a Leaving Group at C4. The newly formed pyridazinone core is then subjected to a reaction to introduce a good leaving group at the C4 position, often a halogen like chlorine, using a reagent such as phosphorus oxychloride (POCl₃).
-
Step 3: Amination. The 4-chloro-2-methylpyridazin-3(2H)-one intermediate is then reacted with an appropriate amine source, such as ammonia or a primary/secondary amine, in a suitable solvent to yield the final this compound derivative.
-
Step 4: Purification and Characterization. The final product is purified using standard techniques like recrystallization or column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Diverse Biological Activities of this compound Derivatives
The versatility of the this compound scaffold is reflected in its broad spectrum of biological activities. These derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of pyridazinone derivatives.[1][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: One of the prominent mechanisms of anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors, leading to their regression. Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme, revealing key interactions that contribute to their inhibitory activity.[7] Furthermore, some derivatives have been shown to induce cell cycle arrest, typically at the G0-G1 phase, and promote apoptosis (programmed cell death) by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[7]
Caption: Proposed anticancer mechanism of action via VEGFR-2 inhibition and apoptosis induction.
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 10l | A549 (NSCLC) | 1.66 - 100 | [7] |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | - | [7] |
| Compound 43 | Panc-1 (Pancreatic) | 2.9 | [1] |
| Compound 43 | Paca-2 (Pancreatic) | 2.2 | [1] |
Note: A dash (-) indicates that specific IC₅₀ values were not provided in the cited source, but significant growth inhibition was reported.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases.[9] Pyridazinone derivatives have emerged as potent anti-inflammatory agents, acting through various mechanisms to modulate the inflammatory response.[10][11]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators.[9] Some derivatives have been shown to be dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes that are crucial for the production of pro-inflammatory prostaglandins and leukotrienes.[10] Additionally, they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-10, IL-12).[9][10][12] Another important target for some pyridazinone derivatives is phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[13] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the suppression of inflammatory cell activation and the release of inflammatory mediators.[13]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[14] Pyridazinone-based compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8]
Mechanism of Action: The precise antimicrobial mechanisms of this compound derivatives are still under investigation. However, it is hypothesized that the presence of the amino group and the overall lipophilicity of the molecule may facilitate its interaction with and disruption of microbial cell membranes or interference with essential cellular processes like DNA replication and protein synthesis.[15][16] Some studies have designed these compounds as bioisosteres of known antimicrobial agents, suggesting that they may act on similar targets.[8]
Quantitative Data on Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [7][8] |
| Compound 8g | Candida albicans | 16 | [7] |
Cardiovascular and Other Activities
Beyond their anticancer, anti-inflammatory, and antimicrobial properties, pyridazinone derivatives have also been investigated for their effects on the cardiovascular system.[1] Many derivatives exhibit vasodilatory properties, making them potential candidates for the treatment of hypertension and other cardiovascular diseases.[1][17] The mechanism behind this vasorelaxant effect is often linked to the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[17]
Furthermore, various other biological activities have been reported for pyridazinone derivatives, including analgesic, anticonvulsant, and antidepressant effects, highlighting the broad therapeutic potential of this chemical scaffold.[2][18]
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further research. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds exert their therapeutic effects at the molecular level.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and eventually clinical development.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 16. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. sarpublication.com [sarpublication.com]
Probing the Pharmacological Profile: A Technical Guide to the Mechanism of Action of 4-Amino-2-methylpyridazin-3(2H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with a wide spectrum of biological activities.[1] Within this diverse chemical family, 4-Amino-2-methylpyridazin-3(2H)-one and its derivatives have emerged as molecules of significant interest, demonstrating potential therapeutic applications ranging from analgesia to metabolic disease and inflammation.[2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, synthesizing findings from various studies. We will delve into the established and putative biological targets, the signaling pathways modulated by this class of compounds, and the detailed experimental methodologies employed to elucidate these complex interactions. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridazinone core.
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
Pyridazinone derivatives are a versatile class of heterocyclic compounds that have been extensively investigated for their pharmacological properties.[1] The inherent structural features of the pyridazinone ring allow for diverse substitutions, leading to a broad range of biological effects, including anti-inflammatory, analgesic, antihypertensive, and anticancer activities.[4][5] The focus of this guide, this compound, represents a key exemplar of this scaffold, with specific substitutions that confer distinct mechanistic profiles. Understanding these mechanisms is paramount for the rational design of next-generation pyridazinone-based drugs with improved efficacy and safety profiles.
Unraveling the Analgesic Mechanism: Modulation of the Noradrenergic System
A significant body of research points towards the potent antinociceptive (analgesic) effects of 4-amino substituted pyridazinones.[2] Studies on the mechanism underlying this activity have revealed an indirect modulation of the noradrenergic system.
Core Finding: Involvement of α2-Adrenoceptors
The analgesic effect of active 4-amino-5-substituted-3(2H)-pyridazinones was found to be completely counteracted by pretreatment with yohimbine, a selective α2-adrenoceptor antagonist.[2] This finding strongly suggests that the analgesic cascade initiated by these compounds is dependent on the activation of α2-adrenoceptors.
Proposed Mechanism of Action
Further investigations have indicated that these pyridazinone derivatives do not act as direct agonists at α2-adrenoceptors. Instead, they appear to amplify the release of norepinephrine, the endogenous ligand for these receptors.[2] This indirect activation of the noradrenergic system leads to the observed analgesic effects.
Caption: Proposed mechanism of noradrenergic modulation by 4-amino-pyridazinones.
Experimental Workflow: Investigating Noradrenergic Modulation
The following workflow outlines the key experiments used to determine the role of the noradrenergic system in the analgesic effects of 4-amino-pyridazinones.
Caption: Experimental workflow for elucidating the analgesic mechanism.
Detailed Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Test compounds (e.g., 4-amino-5-substituted-3(2H)-pyridazinones) are administered orally (p.o.) at doses ranging from 3-20 mg/kg. A vehicle control group receives the same volume of the vehicle.
-
Induction of Writhing: 30 minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (a specific stretching movement of the abdomen and hind limbs) is counted for a period of 15 minutes.
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control group. A reduction of more than 50% in the number of writhes is considered a significant antinociceptive effect.[2]
-
Antagonist Co-administration: To probe the mechanism, a separate group of animals is pre-treated with yohimbine (an α2-adrenoceptor antagonist) before the administration of the test compound to observe any reversal of the analgesic effect.[2]
A Novel Avenue: Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent research has identified a novel and promising mechanism of action for 4-amino-pyridazinone derivatives: the inhibition of Fatty Acid Binding Protein 4 (FABP4).[3][6] FABP4 is a key protein involved in fatty acid trafficking and is implicated in various metabolic diseases and cancer.[3][6]
FABP4 as a Therapeutic Target
FABP4 is predominantly expressed in adipocytes and macrophages and plays a crucial role in insulin resistance and atherosclerosis.[6] Inhibition of FABP4 is therefore a promising therapeutic strategy for the treatment of metabolic syndrome, type 2 diabetes, and certain types of cancer.[3][6]
4-Amino-pyridazinones as FABP4 Inhibitors
Through computer-aided drug design and subsequent in vitro screening, 4-amino and 4-ureido pyridazinone-based compounds have been identified as potent inhibitors of FABP4.[3][7] These compounds have demonstrated the ability to displace a fluorescent probe from the FABP4 binding pocket, indicating direct interaction and inhibition.
Caption: Mechanism of FABP4 inhibition by 4-amino-pyridazinones.
Experimental Workflow: Screening for FABP4 Inhibition
The identification and characterization of 4-amino-pyridazinones as FABP4 inhibitors typically follow the workflow below.
Caption: Workflow for the discovery of 4-amino-pyridazinone-based FABP4 inhibitors.
Detailed Protocol: Fluorescence Displacement Assay for FABP4 Inhibition
-
Reagents: Recombinant human FABP4, a fluorescent probe that binds to FABP4 (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS), and the test compounds (4-amino-pyridazinone derivatives).
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of recombinant FABP4.
-
Add a fixed concentration of the fluorescent probe.
-
Add varying concentrations of the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence intensity. The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8]
Potential Anti-inflammatory Mechanisms
The broader class of pyridazinone derivatives has been extensively studied for their anti-inflammatory properties.[9] While specific studies on this compound are less common in this context, the established anti-inflammatory mechanisms of the pyridazinone scaffold provide a strong rationale for investigating this compound's potential in inflammatory diseases.
Inhibition of Inflammatory Mediators
Pyridazinone and pyridazine derivatives have been shown to regulate inflammatory pathways by:
-
Limiting Thromboxane A2 (TxA2) production: TxA2 is a potent vasoconstrictor and platelet aggregator involved in inflammation.[9][10]
-
Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a key pro-inflammatory cytokine.[9]
-
Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another critical cytokine in chronic inflammation.[9]
Cyclooxygenase (COX) Inhibition
Certain pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[4] This selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[1]
Summary and Future Directions
The available evidence indicates that this compound and its derivatives are pharmacologically active compounds with multiple potential mechanisms of action. The most well-defined mechanism to date is their analgesic effect mediated through the indirect activation of the noradrenergic system.[2] Concurrently, a compelling and more recent line of investigation has established their role as inhibitors of FABP4, opening up therapeutic possibilities in metabolic and inflammatory diseases.[3][7]
Future research should focus on:
-
Head-to-head comparison of the potency and efficacy of this compound in models of pain and metabolic disease.
-
Elucidating the precise molecular interactions with its targets through co-crystallization studies.
-
Investigating its potential as a COX-2 inhibitor and its effects on the production of inflammatory mediators like TxA2, TNF-α, and IL-6.
-
Conducting comprehensive preclinical studies to evaluate its pharmacokinetic and safety profiles.
This multi-faceted mechanistic profile underscores the therapeutic potential of this compound and provides a solid foundation for its continued development as a novel therapeutic agent.
References
- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sarpublication.com [sarpublication.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Medicinal Chemists
Abstract
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility, stemming from its unique electronic properties and the ease with which it can be functionalized, has led to the development of a vast library of compounds with a broad spectrum of biological activities.[2][3][4] This technical guide provides an in-depth literature review of the pyridazinone core, synthesizing key insights for researchers, scientists, and drug development professionals. We will explore its significance in medicinal chemistry, delve into its diverse pharmacological applications with a focus on the underlying mechanisms of action, detail established synthetic protocols, and discuss the future trajectory of pyridazinone-based drug discovery.
The Pyridazinone Scaffold: A Foundation for Pharmacological Diversity
The pyridazinone core is a diazine derivative characterized by a carbonyl group on the third carbon of the pyridazine ring.[3][5] This structure exists in keto-enol tautomeric forms, which contributes to its ability to act as both a hydrogen bond donor and acceptor—a critical feature for interacting with biological targets.[6][7] This inherent chemical plasticity allows for modifications at multiple positions around the ring, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of the resulting derivatives.[6][8][9] Consequently, pyridazinone-based compounds have been successfully developed to target a wide array of enzymes, receptors, and signaling pathways, leading to therapeutic agents for a multitude of diseases.[2][5][7]
Caption: General structure of the Pyridazin-3(2H)-one core and its enol tautomer.
A Spectrum of Biological Activities and Therapeutic Applications
The structural versatility of the pyridazinone scaffold has been exploited to generate compounds with a wide range of pharmacological activities. These derivatives have shown immense promise in treating conditions ranging from inflammation and cardiovascular diseases to cancer and central nervous system disorders.[2][3][4]
Anti-inflammatory and Analgesic Agents
Pyridazinone derivatives have emerged as a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), often with improved gastrointestinal safety profiles compared to traditional NSAIDs.[5][9] Their mechanisms of action are diverse and include the inhibition of key inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: Many pyridazinone compounds act as selective inhibitors of COX-2, an enzyme upregulated during inflammation.[5][10] For example, ABT-963, a vicinally disubstituted pyridazinone, demonstrates a high selectivity ratio for COX-2 over COX-1, contributing to its potent anti-inflammatory activity and gastric safety.[5]
-
Phosphodiesterase (PDE) Inhibition: Selective inhibition of phosphodiesterase 4 (PDE4) is a known anti-inflammatory strategy.[8] Certain heterocyclic-fused pyridazinones have been developed as PDE4 inhibitors.[5]
-
Cytokine Modulation: Recent studies have highlighted the ability of pyridazinone derivatives to regulate inflammatory pathways by reducing the release of pro-inflammatory cytokines like TNF-α and disrupting IL-6 signaling.[11][12]
A notable example is Emorfazone , a pyridazinone derivative marketed in Japan as an analgesic and anti-inflammatory agent, which was found to be more potent than the classic NSAID phenylbutazone in preclinical models.[5][8]
Cardiovascular Drugs
The pyridazinone core is central to several important cardiovascular drugs, primarily acting as vasodilators and cardiotonic agents.[3][7]
-
Vasodilation: Many pyridazinone derivatives exert their effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP.[8][13] Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation, thereby lowering blood pressure.[13] This mechanism is a key therapeutic target for hypertension.[14]
-
Cardiotonic (Inotropic) Effects: In cardiac muscle, PDE3 inhibition leads to an increase in intracellular calcium, resulting in a positive inotropic (contractility-enhancing) effect without significantly increasing heart rate or myocardial oxygen consumption.[5] This "Ca2+ sensitizing" effect is beneficial in the treatment of heart failure.[5]
Table 1: Prominent Pyridazinone-Based Cardiovascular Drugs
| Drug Name | Mechanism of Action | Primary Indication |
|---|---|---|
| Levosimendan | Ca2+ sensitizer and PDE3 inhibitor | Acute decompensated heart failure |
| Pimobendan | Ca2+ sensitizer and PDE3 inhibitor | Congestive heart failure (veterinary) |
| Indolidan | PDE3 inhibitor | Cardiotonic agent |
| Imazodan | PDE3 inhibitor | Cardiotonic agent |
Data sourced from multiple references.[3][4]
Caption: Mechanism of vasodilation via PDE3 inhibition by pyridazinone compounds.
Anticancer Agents
The pyridazinone scaffold is a viable core for developing potent anticancer agents that target various pathways involved in tumor growth and proliferation.[7][15]
-
Tyrosine Kinase Inhibitors: Overactivation of tyrosine kinases is a common driver of tumorigenesis. Pyridazinone derivatives have been designed as potent inhibitors of several key kinases:
-
c-Met: Novel pyridazinone families have shown highly potent and selective inhibition of the c-Met tyrosine kinase, which is implicated in tumor metastasis and therapeutic resistance.[15]
-
FGFR: Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of fibroblast growth factor receptors (FGFRs), demonstrating significant tumor growth inhibition in xenograft models.[7]
-
BTK: New series of pyrazolo[3,4-d]pyridazinones have displayed strong action against Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[7]
-
-
B-Raf Inhibitors: Certain N-phenyl substituted pyridazinones linked to a thiourea moiety have shown favorable binding and inhibitory activity against the B-Raf enzyme, a key component of the MAPK/ERK signaling pathway.[7]
Other Therapeutic Areas
The biological reach of pyridazinones extends to other important areas:
-
Antimicrobial and Antifungal: Various derivatives have been synthesized and evaluated for their activity against bacterial and fungal strains.[2][16]
-
Antiulcer and Antisecretory: Some pyridazinone analogs have been investigated for gastric antiulcer and antisecretory properties.[17][18]
-
Antihistamine: Certain amine analogs of pyridazinones have been reported as histamine H3 receptor (H3R) antagonists with good selectivity and metabolic stability.[17][18]
-
Herbicidal Activity: Substituted pyridazinones like Pyrazon are known to inhibit photosynthesis in weeds, demonstrating their application in agrochemicals.[19]
Table 2: Summary of Biological Activities and Associated Molecular Targets
| Therapeutic Area | Key Molecular Target(s) | Example Activity |
|---|---|---|
| Anti-inflammatory | COX-2, PDE4, TNF-α, IL-6 | Reduction of edema and PGE2 production.[5] |
| Cardiovascular | PDE3, Angiotensin-Converting Enzyme (ACE) | Vasodilation, positive inotropy.[7] |
| Anticancer | c-Met, FGFR, BTK, B-Raf, PARP | Inhibition of tumor cell growth and proliferation.[7][15] |
| CNS | Various receptors and channels | Anticonvulsant, antidepressant effects.[3][4] |
| Antihistamine | Histamine H3 Receptor (H3R) | H3R antagonist activity.[17][18] |
| Antimicrobial | Bacterial/Fungal cellular machinery | Inhibition of microbial growth.[16] |
Key Synthetic Strategies and Protocols
The synthesis of novel pyridazinone derivatives has gained significant importance due to their broad biological profile.[3] Several efficient methods have been developed, often starting from readily available precursors.[7]
Synthesis from γ-Ketoacids and Hydrazine
A classical and highly effective method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[14] The γ-ketoacid itself is commonly prepared via a Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[16]
Caption: General workflow for the synthesis of pyridazinones from γ-ketoacids.
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one [16]
-
Step 1: Synthesis of β-benzoylpropionic acid (γ-Ketoacid)
-
To a mixture of benzene and succinic anhydride, add anhydrous aluminium chloride (AlCl₃) portion-wise while stirring.
-
Continue stirring and heating the reaction mixture for approximately 4 hours.
-
After cooling, pour the reaction mixture into ice-cold hydrochloric acid.
-
Perform steam distillation to remove excess benzene.
-
Concentrate the remaining aqueous solution and purify the crude product by dissolving it in a 5% sodium bicarbonate solution, followed by extraction and acidification to yield the desired β-benzoylpropionic acid.
-
-
Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one
-
Reflux a mixture of β-benzoylpropionic acid (from Step 1) and hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure pyridazinone product.
-
Synthesis from Furanone Precursors
Another versatile route involves using substituted furanones, such as 4-Chloro-5-hydroxyfuran-2(5H)-one (a derivative of mucochloric acid), as a starting material.[20] The reaction with hydrazine or its derivatives proceeds via nucleophilic attack, ring-opening, and subsequent cyclization to form the stable pyridazinone ring.[20] This method is advantageous for creating functionalized pyridazinones.[20]
Structure-Activity Relationships (SAR) and Pharmacokinetics
The development of potent and selective pyridazinone-based drugs relies heavily on understanding their structure-activity relationships (SAR).[2]
-
SAR Insights: Studies have shown that specific substitutions at various positions on the pyridazinone ring can dramatically influence biological activity.[10][21] For instance, in a series of PDE5 inhibitors, fusing a pyrazole backbone to the pyridazinone moiety and adding a benzyl group at the N-2 position were associated with potent and selective activity.[7] For certain B-Raf inhibitors, an N-phenyl substitution on the pyridazinone ring improved inhibitory activity.[7]
-
Pharmacokinetics (ADME): The pyridazine scaffold's physicochemical properties can be fine-tuned to improve pharmacokinetic profiles.[22] Modifications can significantly modulate absorption, distribution, metabolism, and excretion (ADME), allowing for the optimization of properties like bioavailability and half-life for desired therapeutic outcomes.[22] For example, a potent pyridazinone-based c-Met inhibitor was identified that displayed favorable pharmacokinetic properties in mice, leading to significant in vivo antitumor activity.[15]
Future Perspectives
The pyridazinone core continues to be a focal point of intensive research in medicinal chemistry.[2][7] Future efforts are likely to concentrate on several key areas:
-
Dual-Activity Agents: There is growing interest in designing single molecules that can hit multiple targets. For instance, the link between cardiovascular diseases and cancer, termed "reverse cardio-oncology," has prompted the search for drugs with both vasodilator and anticancer activities, a promising area for pyridazinone derivatives.[7]
-
Targeting Novel Pathways: As our understanding of disease biology deepens, the pyridazinone scaffold will undoubtedly be applied to modulate novel and challenging biological targets.
-
Optimization of ADME/Tox Profiles: Continued refinement of substitution patterns will focus on enhancing drug-like properties, improving safety profiles, and overcoming challenges like drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. sarpublication.com [sarpublication.com]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]
- 19. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Amino-2-methylpyridazin-3(2H)-one
Abstract
The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, valued for its capacity to interact with a multitude of biological targets. This technical guide provides an in-depth exploration of a fundamental member of this class: 4-Amino-2-methylpyridazin-3(2H)-one. We will navigate its historical context within the broader field of pyridazine chemistry, delineate the key synthetic innovations that enabled its creation, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, actionable insights into the chemistry of this versatile heterocyclic compound.
Introduction: The Pyridazinone Core in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has been a subject of chemical synthesis since the late 19th century. However, it was the exploration of its oxidized form, the pyridazin-3(2H)-one, that unlocked a vast potential for therapeutic applications.[1] The arrangement of a lactam functionality within the diazine ring creates a unique electronic and structural environment, making it a versatile scaffold for interacting with various biological macromolecules.[2]
Derivatives of the pyridazinone core have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Cardiovascular effects: Acting as antihypertensive and vasorelaxant agents.[3]
-
Anti-inflammatory and Analgesic properties: Through mechanisms such as cyclooxygenase (COX) inhibition.
-
Anticancer activity: By targeting various signaling pathways implicated in tumorigenesis.[3]
-
Antimicrobial and Antifungal applications.
The compound at the heart of this guide, this compound (IUPAC name: 4-amino-2-methylpyridazin-3-one), represents a foundational structure within this class. Its strategic placement of an amino group at the 4-position and a methyl group at the 2-position provides key vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Historical Perspective and the Genesis of 4-Aminopyridazinones
While the broader pyridazinone family has a long history, the specific discovery of this compound is not attributable to a single, seminal publication focused solely on this molecule. Instead, its emergence is rooted in the systematic exploration of pyridazinone chemistry. A pivotal development in the synthesis of 4-aminopyridazinones was the work of Coates and McKillop in 1989.[4] Their research demonstrated a method for the direct amination of 3(2H)-pyridazinones using hydrazine, a significant step forward in accessing this class of compounds.[4] This innovation provided a more direct route to the 4-amino substituted scaffold, which has since become a cornerstone for the development of numerous biologically active molecules.
The general synthetic strategy to access this compound involves a two-stage process, which logically builds upon foundational heterocyclic chemistry principles.
Caption: General Synthetic Strategy for this compound.
Synthesis and Methodologies: A Technical Deep Dive
The synthesis of this compound is a logical and reproducible process, grounded in fundamental reactions of heterocyclic chemistry. The following protocols are presented as self-validating systems, with explanations for the causality behind the experimental choices.
Stage 1: Synthesis of the Precursor, 2-Methyl-3(2H)-pyridazinone
The formation of the pyridazinone ring is typically achieved through the condensation of a γ-keto acid with a hydrazine derivative. In this case, levulinic acid serves as a readily available and cost-effective starting material.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1 equivalent) dropwise. The use of methylhydrazine is critical as it dictates the N-methylation at the 2-position of the resulting pyridazinone ring. An exothermic reaction may be observed.
-
Cyclization: Heat the reaction mixture to reflux for a period of 4-6 hours to ensure complete cyclization to the dihydropyridazinone intermediate.
-
Dehydrogenation: After cooling, introduce a suitable dehydrogenating agent, such as bromine in acetic acid, and reflux for an additional 2-3 hours to form the aromatic pyridazinone ring.[3]
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., ammonium hydroxide) to precipitate the product. The crude 2-Methyl-3(2H)-pyridazinone is then collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Stage 2: Direct Amination to Yield this compound
The introduction of the amino group at the 4-position is achieved via a direct amination reaction, a method highlighted by the work of Coates and McKillop.[4]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend the precursor, 2-Methyl-3(2H)-pyridazinone (1 equivalent), in an excess of hydrazine hydrate. Hydrazine hydrate acts as both the aminating agent and the solvent in this reaction.
-
Heating: Heat the mixture to reflux. The high temperature is necessary to drive the nucleophilic substitution reaction at the electron-deficient C4 position of the pyridazinone ring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the excess hydrazine hydrate is removed under reduced pressure. The residue is then triturated with water to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Physicochemical Properties and Spectral Data
The structural elucidation of this compound and its intermediates is confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| CAS Number | 13563-36-5 |
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, signals for the aromatic protons on the pyridazinone ring, and a broad singlet for the amino protons.
-
¹³C NMR: The spectrum would display signals corresponding to the carbonyl carbon, the aromatic carbons of the pyridazinone ring, and the N-methyl carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
The purity of the synthesized compound is typically determined to be ≥97% by chromatographic methods.
The Role of this compound as a Building Block
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The amino group at the 4-position serves as a key handle for a variety of chemical transformations, including:
-
Acylation: To form amide derivatives.
-
Alkylation: To introduce further substituents on the amino group.
-
Urea and Thiourea Formation: By reaction with isocyanates and isothiocyanates, respectively.
These derivatizations have been extensively employed in the development of potent inhibitors for various enzymes and receptors. For instance, the 4-amino pyridazinone scaffold has been identified as a valid core for the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, which have therapeutic potential in the treatment of cancer and metabolic diseases.[3]
Caption: Derivatization pathways of this compound.
Conclusion
This compound, while perhaps not a widely known molecule in its own right, represents a critical link in the history and development of pyridazinone-based therapeutics. Its synthesis, built upon established principles of heterocyclic chemistry and refined through key methodological advancements, provides a reliable route to a scaffold ripe for chemical exploration. For researchers in drug discovery, understanding the history, synthesis, and chemical reactivity of this core structure is fundamental to leveraging the full potential of the pyridazinone "privileged scaffold" in the design of novel therapeutic agents.
References
- 1. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Amino-2-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific derivative, 4-Amino-2-methylpyridazin-3(2H)-one, to explore its potential therapeutic targets. By synthesizing data from structurally similar compounds and the broader pyridazinone class, we postulate several high-probability targets and outline a comprehensive, multi-pronged strategy for their experimental validation. This document serves as a roadmap for researchers aiming to elucidate the mechanism of action and therapeutic potential of this compound, bridging the gap between chemical structure and biological function.
Introduction: The Pyridazinone Core as a Versatile Pharmacophore
The pyridazin-3(2H)-one nucleus is a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[2] This arrangement confers unique physicochemical properties that allow for diverse biological interactions.[4] The scaffold's amenability to substitution at various positions has enabled medicinal chemists to generate extensive libraries of compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, cardiovascular, and anticancer agents.[1][3][4][5]
Our compound of interest, this compound, features key substitutions that suggest a specific, yet unexplored, therapeutic potential. The 4-amino group, in particular, has been identified in related compounds as a critical pharmacophoric element for potent biological activity. This guide will dissect the potential targets for this molecule based on compelling evidence from analogous structures.
Postulated Therapeutic Targets for this compound
Based on structure-activity relationships derived from public domain research, we have identified three primary putative targets for this compound. These targets are implicated in a range of pathologies, from metabolic disorders and cancer to pain and inflammation.
Fatty Acid Binding Protein 4 (FABP4)
Recent studies have highlighted the 4-amino-pyridazinone scaffold as a novel and valid core for the inhibition of Fatty Acid Binding Protein 4 (FABP4).[6][7] FABP4, predominantly expressed in adipocytes and macrophages, is a key intracellular transporter of fatty acids. Its inhibition is a promising strategy for treating metabolic diseases, atherosclerosis, and certain cancers.[6][8]
Mechanistic Rationale: The 4-amino group is hypothesized to form crucial hydrogen bond interactions within the binding pocket of FABP4. Computational modeling and in vitro screening of related 4-amino and 4-ureido pyridazinone derivatives have demonstrated low micromolar to high nanomolar inhibitory activity.[7][9] The methyl group at the N2 position of our lead compound likely influences its solubility and metabolic stability, potentially offering an improved pharmacokinetic profile over other derivatives.
Potential Therapeutic Indications:
-
Type 2 Diabetes
-
Atherosclerosis
-
Non-alcoholic fatty liver disease (NAFLD)
-
Metastatic Cancers
Below is a diagram illustrating the central role of FABP4 in cellular fatty acid metabolism.
Caption: Proposed inhibition of FABP4-mediated fatty acid trafficking.
α2-Adrenoceptors
A series of 4-amino-5-substituted-pyridazinones have been reported as potent, orally active antinociceptive agents.[10] Mechanistic studies on these compounds revealed an indirect activation of the noradrenergic system, with their analgesic effects being completely reversed by the α2-adrenoceptor antagonist, yohimbine.[10]
Mechanistic Rationale: The active compounds were found to amplify the release of noradrenaline in the cerebral cortex.[10] While not acting as direct α2-agonists, they appear to modulate the presynaptic autoreceptors, leading to an enhanced noradrenergic tone which, in turn, mediates analgesia. The precise molecular target responsible for this amplification of noradrenaline release remains to be elucidated, but the downstream effect is a functional activation of α2-adrenoceptor signaling pathways.
Potential Therapeutic Indications:
-
Neuropathic Pain
-
Chronic Pain Syndromes
-
Perioperative Analgesia
The following diagram outlines the proposed mechanism of indirect α2-adrenoceptor activation.
Caption: Indirect modulation of noradrenergic signaling.
Phosphodiesterase 4 (PDE4)
The pyridazinone scaffold is a known inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[11] PDE4 inhibitors are effective anti-inflammatory agents, particularly in respiratory diseases.
Mechanistic Rationale: By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). This cascade suppresses the activity of pro-inflammatory cells and mediators, such as neutrophils and interleukins.[11] While the 4-amino substitution has been less explored in the context of PDE4 inhibition compared to other substitutions, its electronic properties could contribute to binding within the active site of PDE4 isoforms.
Potential Therapeutic Indications:
-
Chronic Obstructive Pulmonary Disease (COPD)
-
Asthma
-
Psoriasis
-
Atopic Dermatitis
Experimental Workflows for Target Identification and Validation
A rigorous, multi-step approach is required to confirm the interaction of this compound with its putative targets and to discover novel ones.
Target Engagement and Affinity Determination
The initial step is to confirm direct binding of the compound to the postulated protein targets.
Experimental Protocols:
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay:
-
Principle: Measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
-
Methodology:
-
Recombinantly express and purify human FABP4, α2-adrenoceptor subtypes (in stabilized form, e.g., nanodiscs), and PDE4 isoforms (e.g., PDE4B, PDE4D).
-
Incubate the purified protein with a range of concentrations of this compound.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor fluorescence.
-
A positive shift in Tm indicates ligand binding and stabilization.
-
-
Causality: A concentration-dependent increase in Tm provides strong evidence of direct physical interaction between the compound and the protein.
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Methodology:
-
Place the purified target protein in the sample cell of the calorimeter.
-
Titrate in a solution of this compound using a syringe.
-
Measure the heat changes after each injection.
-
Fit the data to a binding model to calculate thermodynamic parameters.
-
-
Causality: ITC provides unequivocal proof of a direct binding interaction and delivers a complete thermodynamic profile of the interaction, which is invaluable for lead optimization.
-
The following diagram illustrates a generalized workflow for initial target validation.
Caption: Workflow for confirming direct target engagement.
In Vitro Functional Assays
Following confirmation of binding, functional assays are critical to determine if the compound modulates the biological activity of the target.
| Target | Assay | Principle |
| FABP4 | ANS Displacement Assay | Measures the ability of the compound to displace a fluorescent probe (1-anilinonaphthalene-8-sulfonic acid) from the FABP4 binding pocket, resulting in a decrease in fluorescence. |
| α2-Adrenoceptors | [35S]GTPγS Binding Assay | Quantifies the activation of G-protein coupled receptors. An increase in [35S]GTPγS binding to cell membranes expressing the receptor in the presence of the compound indicates agonist activity. |
| PDE4 | cAMP Hydrolysis Assay | Measures the enzymatic activity of PDE4 in converting cAMP to AMP. A decrease in cAMP hydrolysis in the presence of the compound indicates inhibition. |
Experimental Protocol: ANS Displacement Assay for FABP4
-
Reagents: Purified human FABP4, ANS solution, this compound serial dilutions, assay buffer (e.g., PBS).
-
Procedure:
-
In a 96-well black plate, add 50 µL of FABP4 solution (e.g., 2 µM).
-
Add 50 µL of ANS solution (e.g., 2 µM).
-
Add 2 µL of the compound from a serial dilution plate (DMSO as vehicle control).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Data Analysis: Plot the percentage of inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The assay includes positive controls (known FABP4 inhibitors) and negative controls (vehicle) to ensure robustness. The signal-to-background ratio should be consistently high.
Cellular Target Validation
To confirm that the compound engages its target in a physiological context, cellular assays are essential.
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: Extends the thermal shift concept to live cells. Target engagement by a ligand stabilizes the protein, making it more resistant to heat-induced aggregation and precipitation.
-
Methodology:
-
Treat intact cells (e.g., 3T3-L1 adipocytes for FABP4) with the compound or vehicle.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
-
Causality: A shift in the melting curve of the target protein in compound-treated cells versus vehicle-treated cells is a direct readout of target engagement in a native cellular environment.
-
-
Downstream Signaling and Biomarker Analysis:
-
For α2-Adrenoceptors: Measure noradrenaline levels in the supernatant of treated neuronal cells (e.g., SH-SY5Y) using ELISA or HPLC.
-
For PDE4: Measure intracellular cAMP levels in inflammatory cells (e.g., PBMCs or U937 cells) using a competitive immunoassay after stimulation with forskolin.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising lead compound with the potential to modulate several therapeutically relevant targets, most notably FABP4, α2-adrenoceptors, and PDE4. The structured experimental plan outlined in this guide provides a clear and robust pathway for the definitive identification and validation of these targets. Successful validation will pave the way for lead optimization programs aimed at developing novel therapeutics for a range of unmet medical needs. Future work should also include unbiased, proteome-wide approaches, such as chemical proteomics, to identify any unforeseen off-target effects or novel mechanisms of action, ensuring a comprehensive understanding of the compound's biological activity.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sarpublication.com [sarpublication.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-2-methylpyridazin-3(2H)-one Interactions
Executive Summary
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for the in silico analysis of a specific derivative, 4-Amino-2-methylpyridazin-3(2H)-one. We move beyond a simple recitation of steps to deliver a validated, logical workflow grounded in established biophysical principles. This document is designed for researchers, scientists, and drug development professionals, offering expert insights into ligand and protein preparation, molecular docking, and all-atom molecular dynamics simulations to elucidate the compound's interaction dynamics. By following this self-validating protocol, researchers can build high-confidence models that effectively guide experimental efforts, from hit identification to lead optimization.[5]
Introduction: The Rationale for a Computational Approach
The pyridazinone core is a privileged scaffold in drug discovery, with derivatives showing activity against a wide array of biological targets.[1][2][6] Specifically, compounds bearing this moiety have been developed as potent inhibitors of protein kinases, a class of enzymes crucial in cell signaling and often dysregulated in diseases like cancer.[7][8][9][10] The molecule of interest, this compound, represents a foundational structure whose potential interactions can be powerfully predicted and analyzed using computational methods.
In silico modeling provides an indispensable lens to examine these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.[11][12] Techniques such as molecular docking offer a rapid, computationally efficient snapshot of how a ligand might bind to its target, while molecular dynamics (MD) simulations provide a "movie," revealing the stability and dynamics of this interaction over time.[11][13] This guide establishes a robust, multi-stage workflow designed to maximize predictive accuracy and deliver actionable mechanistic insights.
The Computational Workflow: An Overview
A successful in silico investigation is not a single experiment but a multi-step pipeline where each stage validates the previous one. Our workflow is designed to build confidence incrementally, from initial system setup to final data analysis.
Caption: The integrated in silico workflow for analyzing ligand-target interactions.
Phase 1: Meticulous System Preparation
The axiom "garbage in, garbage out" is paramount in computational chemistry. The validity of any simulation is entirely dependent on the quality of the initial structures and parameters.
Protocol: Ligand Parameterization
For a novel or non-standard molecule like this compound, a standard force field will lack the necessary parameters to describe its physics. We must generate them.
-
Generate 3D Coordinates: Obtain a 3D structure of the ligand. This can be done using software like Avogadro or downloaded from a database like PubChem if available.
-
Assign Partial Charges: The electrostatic interactions are critical for binding. We will use the Antechamber module from the AmberTools suite, a widely trusted tool for parameterizing small organic molecules.[14][15][16]
-
Generate Missing Force Field Parameters: After charge assignment, we check for any missing bond, angle, or dihedral parameters using parmchk2. This tool will generate a force field modification (.frcmod) file containing parameters for our ligand, often by analogy to known parameters in the General Amber Force Field (GAFF2).[15][18]
-
Command:
-
Trustworthiness: This two-step process ensures our ligand is described by both accurate electrostatics and complete bonded parameters, forming a reliable foundation for subsequent experiments.
-
Target Identification & Preparation
Given that pyridazinone derivatives are frequently developed as kinase inhibitors, a logical and relevant target for this guide is the p38 Mitogen-Activated Protein (MAP) Kinase .[7][10] This kinase is a key node in inflammatory signaling pathways. Several crystal structures of p38 MAPK in complex with pyridazinone or related inhibitors are available in the Protein Data Bank (PDB), such as 2I0H and 9Y8B .[19][20] For this guide, we will proceed with PDB ID: 2I0H .[20]
Protocol: Target Protein Preparation
PDB files are raw experimental data and must be carefully cleaned and prepared for simulation.
-
Download and Clean PDB: Obtain the structure 2I0H from the RCSB PDB. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s).
-
Protonation and Atom Repair: X-ray crystallography does not typically resolve hydrogen atoms. Furthermore, protein titration states at a physiological pH must be correctly assigned. The PDB2PQR web server is an authoritative tool for this purpose.[21][22][23][24][25]
-
Rationale: PDB2PQR uses PROPKA to predict pKa values of ionizable residues (Asp, Glu, His, Lys, Arg) and adds hydrogens accordingly for a specified pH (e.g., 7.4).[22] It also optimizes the hydrogen-bonding network, which is critical for accurate interaction modeling.[21][22]
-
Procedure: Upload the cleaned PDB file to the server, select a force field (e.g., CHARMM), and ensure the options to optimize the hydrogen-bonding network and assign protonation states at pH 7.4 are selected.[21][23]
-
-
Final Structure: The output is a .pqr file, which is a PDB-formatted file with atomic charges and radii in the columns previously occupied by B-factor and occupancy. This file is the validated receptor structure ready for docking.
Phase 2: Static Binding Prediction with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static "snapshot" of the interaction.[26][27][28][29] It is a computationally inexpensive method ideal for screening and generating initial binding hypotheses.[5]
Protocol: Molecular Docking
We will use AutoDock Vina, a widely used and validated docking program.
-
Prepare Receptor and Ligand: Convert the prepared protein .pqr file and the ligand .mol2 file into the .pdbqt format required by Vina, which includes atomic charges and atom type definitions.
-
Define the Binding Site: The binding site, or "grid box," must be defined. For our example using PDB ID 2I0H, we will center the grid box on the coordinates of the co-crystallized inhibitor to ensure we are sampling the known ATP-binding pocket.[20]
-
Run Docking Simulation: Execute AutoDock Vina. The program will flexibly sample different conformations (poses) of the ligand within the rigid receptor's binding site and score them.
-
Analyze Results: Vina will output a series of binding poses ranked by a scoring function, which estimates the binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode.
Data Presentation and Interpretation
The primary outputs are the binding pose and the docking score. Key interactions (hydrogen bonds, hydrophobic contacts) of the top-ranked pose should be visualized and analyzed using software like PyMOL or UCSF Chimera.
| Metric | Hypothetical Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. More negative values indicate stronger binding. |
| Key Hydrogen Bonds | Amine (Ligand) ↔ Met109 (Backbone) | The ligand's amino group acts as a hydrogen bond donor to the backbone carbonyl of Met109 in the hinge region, a classic interaction for kinase inhibitors.[7] |
| Key Hydrophobic Contacts | Methyl (Ligand) ↔ Leu104, Val83 | The ligand's methyl group is situated in a hydrophobic pocket, contributing favorably to binding. |
Phase 3: Dynamic System Simulation
While docking is powerful, it treats the protein as rigid. Molecular Dynamics (MD) simulations model the system's atom-by-atom movement over time, providing a dynamic view of the complex's stability and interactions.[11][13] We will use GROMACS, a highly efficient and popular open-source MD engine.[30][31][32][33]
Protocol: MD Simulation Setup and Execution
This protocol is a self-validating system; successful completion of each equilibration step confirms the system is stable enough for the next phase.
-
System Building:
-
Force Field: Choose an appropriate force field. The CHARMM36m force field is an excellent, well-validated choice for protein simulations.[34][35][36][37]
-
Solvation: Place the protein-ligand complex (using the top-ranked docked pose) in a periodic box of water (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, mimicking physiological conditions.[33]
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the system-building phase.
-
System Equilibration (NVT & NPT):
-
NVT (Canonical Ensemble): Equilibrate the system for a short period (e.g., 100 ps) with position restraints on the protein and ligand. This allows the water and ions to relax around the solute while maintaining a constant Number of particles, Volume, and Temperature.[33]
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate for a longer period (e.g., 500 ps) with position restraints. This phase maintains a constant Number of particles, Pressure, and Temperature, allowing the system's density to reach the correct value.[33]
-
-
Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns).
Caption: The validated workflow for Molecular Dynamics (MD) simulation.
Phase 4: Analysis & Advanced Interpretation
The raw output of an MD simulation is a trajectory file containing millions of atomic coordinates. Meaningful analysis is required to extract biochemical insights.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This reveals which parts of the protein are flexible versus stable. High fluctuations in the binding site may indicate instability.
-
Interaction Analysis: Analyze the trajectory to determine the occupancy of key interactions (e.g., hydrogen bonds) identified during docking. A high-occupancy hydrogen bond (>75%) is considered stable and significant.
Binding Free Energy Calculation
While docking scores provide a rough estimate, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate endpoint calculation of binding free energy.[38][39][40][41][42] This method calculates the energy difference between the bound and unbound states by analyzing snapshots from the MD trajectory.[38][39]
| Energy Component | Hypothetical Value (kcal/mol) | Contribution |
| Van der Waals Energy | -45.2 | Favorable shape complementarity and hydrophobic interactions. |
| Electrostatic Energy | -20.5 | Favorable hydrogen bonds and polar interactions. |
| Polar Solvation Energy | +32.8 | Unfavorable; energy penalty for desolvating polar groups upon binding. |
| Nonpolar Solvation Energy | -4.1 | Favorable; related to the hydrophobic effect. |
| ΔG binding (MM/GBSA) | -37.0 | The final estimated binding free energy. This value is more rigorous than a docking score but does not include entropic contributions.[39] |
Conclusion and Future Directions
This guide has detailed a rigorous, multi-stage computational workflow for characterizing the interactions of this compound with a biologically relevant target, p38 MAPK. By systematically progressing from meticulous system preparation through static docking and dynamic simulation, researchers can build a high-confidence model of molecular recognition. The insights gained—from identifying key interacting residues to assessing the stability of the complex and estimating binding free energy—provide a powerful, data-driven foundation to guide subsequent experimental validation and accelerate the drug discovery process. Future work could involve expanding this protocol to investigate target selectivity by running simulations against other related kinases or using the generated pharmacophore model for virtual screening of larger compound libraries.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. miragenews.com [miragenews.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 12. Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 14. emleddin.github.io [emleddin.github.io]
- 15. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
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- 18. Hands-on 5: Generating topologies and parameters for small molecules. – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]
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- 42. discovery.researcher.life [discovery.researcher.life]
The Pyridazinone Core: A Technical Guide to 4-Amino-2-methylpyridazin-3(2H)-one as a Scaffold for Potent and Selective FABP4 Inhibition
Abstract
This technical guide provides an in-depth exploration of the 4-Amino-2-methylpyridazin-3(2H)-one scaffold as a promising framework for the development of potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 has emerged as a critical therapeutic target for a range of metabolic disorders, including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease, owing to its central role in lipid metabolism and inflammation.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the rationale for targeting FABP4, the strategic design and synthesis of pyridazinone-based inhibitors, detailed experimental protocols for their evaluation, and an analysis of their structure-activity relationships.
Introduction: The Rationale for Targeting FABP4
Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a small cytosolic protein predominantly expressed in adipocytes and macrophages.[2][4] It functions as a lipid chaperone, facilitating the transport of fatty acids and other lipophilic molecules within the cell.[3] This seemingly simple function places FABP4 at the crossroads of several critical metabolic and inflammatory pathways.
FABP4 is intricately involved in the regulation of systemic glucose and lipid homeostasis.[1] In adipocytes, it plays a key role in lipolysis by interacting with hormone-sensitive lipase (HSL).[2] In macrophages, FABP4 is implicated in the inflammatory responses associated with atherosclerosis.[3][4] Elevated circulating levels of FABP4 are strongly correlated with obesity, insulin resistance, and cardiovascular disease.[1][3] Genetic deletion or pharmacological inhibition of FABP4 in animal models has been shown to confer protection against these metabolic derangements, validating it as a compelling therapeutic target.[5] The development of small molecule inhibitors of FABP4 therefore represents a promising strategy for the treatment of a spectrum of metabolic diseases.[3][5]
Signaling Pathway of FABP4 in Metabolic Disease
Caption: Role of FABP4 in adipocytes and macrophages and the point of intervention for pyridazinone inhibitors.
The this compound Scaffold: A Privileged Structure for FABP4 Inhibition
Recent drug discovery efforts have identified the 4-amino and 4-ureido pyridazin-3(2H)-one core as a particularly effective scaffold for the development of FABP4 inhibitors.[6][7] This heterocyclic system offers a rigid framework that can be readily functionalized to optimize binding affinity and selectivity for the FABP4 ligand-binding pocket.[7][8] The pyridazinone core itself was identified through computational approaches, including scaffold hopping from known ligands.[6]
Core Scaffold and Numbering
Caption: The this compound core structure.
The key structural features that contribute to the inhibitory activity of this scaffold include:
-
The Pyridazinone Ring: Provides a rigid core that orients the substituents in a favorable conformation for binding.
-
The 4-Amino Group: Acts as a crucial hydrogen bond donor, interacting with key residues within the FABP4 binding pocket.[9]
-
The 2-Methyl Group: Can be varied to explore different regions of the binding pocket and influence pharmacokinetic properties.[1][10]
-
Substituents at the 6-Position: Offer a primary vector for modification to enhance potency and selectivity.[6][7]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is generally achieved through multi-step sequences starting from readily available precursors.[1][10] The following protocol provides a representative example of the synthesis of a key intermediate and its subsequent derivatization.
General Experimental Workflow for Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of the pyridazinone-based FABP4 inhibitors.
Representative Synthetic Protocol
The following is a generalized protocol based on synthetic schemes reported in the literature.[1][10]
Step 1: Synthesis of the Pyridazinone Core
-
Reaction Setup: To a solution of an appropriate γ-keto acid in a suitable solvent (e.g., ethanol), add methylhydrazine.
-
Reaction Conditions: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the 2-methylpyridazin-3(2H)-one core.
Step 2: Introduction of the 4-Amino Group
-
Nitration: Treat the pyridazinone core with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) at a controlled temperature to introduce a nitro group at the 4-position.
-
Reduction: Reduce the nitro group to an amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H2, Pd/C) or a metal-based reducing agent (e.g., SnCl2).[6]
-
Purification: Purify the resulting this compound by column chromatography.
Step 3: Derivatization
-
N-Alkylation/Arylation: The nitrogen at the 2-position can be further functionalized by reaction with various alkyl or aryl halides in the presence of a base.
-
Substitution at the 6-Position: Modifications at the 6-position are typically introduced earlier in the synthetic sequence, starting from a substituted γ-keto acid.
-
Urea Formation: The 4-amino group can be converted to a 4-ureido group by reaction with an isocyanate or by treatment with phosgene or a phosgene equivalent followed by an amine.[1][10]
Biological Evaluation of Pyridazinone-Based FABP4 Inhibitors
The inhibitory activity of the synthesized compounds against FABP4 is assessed using a combination of biochemical and cell-based assays.
Biochemical Assay: Fluorescence Displacement
This assay measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket.[11]
Protocol:
-
Reagents:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add a fixed concentration of recombinant FABP4 protein and the fluorescent probe to each well.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (a known FABP4 inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization or intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Adipocyte Lipolysis
This assay evaluates the functional effect of the inhibitors on lipolysis in adipocytes.[7][12]
Protocol:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulate lipolysis by adding a β-adrenergic agonist, such as isoproterenol.
-
Incubate for an additional period (e.g., 2 hours).
-
Collect the culture medium.
-
-
Measurement of Lipolysis Products:
-
Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of stimulated lipolysis for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold has provided valuable insights into the SAR for FABP4 inhibition.[6][7]
| Compound | R1 (at N2) | R2 (at C6) | Modification at C4 | FABP4 IC50 (µM) | Reference |
| 1 | Methyl | Phenyl | Amino | > 10 | [6] |
| 2 | Methyl | 4-Chlorophenyl | Amino | 5.2 | [6] |
| 3 | Methyl | 4-Hydroxyphenyl | Amino | 3.8 | [6] |
| 4 | Methyl | 4-Methoxyphenyl | Amino | 2.97 | [13][14] |
| 5 | Ethyl | 4-Methoxyphenyl | Amino | 4.1 | [6] |
| 6 | Methyl | 4-Methoxyphenyl | Ureido | 7.5 | [6] |
| 14e | Methyl | Substituted Phenyl | Amino | 1.57 | [2][7] |
Key SAR Observations:
-
Substitutions at the 6-Position: Aromatic substituents at the 6-position are generally favored for potent activity. Electron-donating groups, such as methoxy, on the phenyl ring tend to enhance potency.[6]
-
Modifications at the 4-Position: The 4-amino group is critical for activity, likely forming a key hydrogen bond with the protein. Conversion to a ureido group can be tolerated but may not always improve potency.[6]
-
Substitutions at the 2-Position: Small alkyl groups, such as methyl or ethyl, are well-tolerated at the 2-position.[6]
-
Optimization Efforts: Further optimization of the substituents on the phenyl ring at the 6-position has led to the identification of compounds with low micromolar to nanomolar potency.[7][8] For instance, compound 14e, with an optimized substitution pattern, demonstrated an IC50 of 1.57 µM.[2][7]
Pharmacokinetic Considerations
Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of these inhibitors is crucial for their development as therapeutic agents. In silico predictions and in vitro assays are valuable tools for this purpose.[15][16]
-
Lipophilicity: The lipophilicity of the compounds, often measured as logP, influences their solubility, permeability, and plasma protein binding.[16]
-
Solubility: Adequate aqueous solubility is essential for oral absorption.
-
Metabolic Stability: The pyridazinone core is generally stable to metabolic degradation, but the substituents can be sites of metabolism. In vitro microsomal stability assays are used to assess this property.
-
Permeability: Cell-based assays, such as the Caco-2 permeability assay, are used to predict intestinal absorption.
-
Toxicity: In silico models and in vitro cytotoxicity assays are employed to identify potential liabilities early in the drug discovery process.[15]
Advanced modeling and in silico ADME-T calculations for optimized analogs like 14e have suggested their potential as candidates for in vivo studies.[2][7]
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile and effective platform for the design of potent and selective FABP4 inhibitors. The synthetic accessibility of this core, coupled with the clear structure-activity relationships that have been established, makes it an attractive starting point for further lead optimization. Future efforts in this area will likely focus on:
-
Improving Potency and Selectivity: Fine-tuning the substituents to achieve nanomolar potency and high selectivity over other FABP isoforms.
-
Optimizing Pharmacokinetic Properties: Enhancing oral bioavailability, metabolic stability, and other ADME properties to develop drug candidates suitable for in vivo studies.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of metabolic diseases to demonstrate their therapeutic potential.
The continued exploration of the this compound scaffold holds significant promise for the development of novel therapeutics to combat the growing global burden of metabolic diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel flow cytometric approach for the detection of adipocyte subpopulations during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 9. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one
Abstract
This comprehensive application note provides a detailed, two-step experimental protocol for the synthesis of 4-Amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazinone core is a "privileged scaffold" found in numerous biologically active agents.[1][2] This guide details a robust and reproducible synthetic route starting from commercially available mucochloric acid. The protocol is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, characterization data, and practical troubleshooting advice to ensure successful synthesis and validation of the target compound.
Introduction and Synthetic Strategy
Pyridazin-3(2H)-one and its derivatives are a class of 1,2-diazine heterocycles that have garnered substantial attention due to their versatile biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2][3] The 4-amino substituted pyridazinone scaffold, in particular, has been identified as a valuable core for developing potent and selective enzyme inhibitors.[4][5]
The synthetic strategy outlined herein employs a classical and efficient approach, beginning with the cyclocondensation of mucochloric acid with methylhydrazine. This is followed by a selective nucleophilic substitution to introduce the desired amino group at the C4 position of the pyridazinone ring. This method is advantageous due to the accessibility of the starting materials and the high selectivity of the second step.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Formation of the Pyridazinone Ring: Reaction of mucochloric acid with methylhydrazine to yield the intermediate, 4,5-dichloro-2-methylpyridazin-3(2H)-one.
-
Amination: Selective nucleophilic substitution of the C4-chloro group with ammonia to form the final product, this compound.
Caption: Two-step synthesis of the target compound from mucochloric acid.
Part 1: Synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one
Principle and Mechanism
This initial step involves the reaction of mucochloric acid, which exists in equilibrium with its open-chain aldehyde form, with methylhydrazine. The reaction is a cyclocondensation. The more nucleophilic nitrogen of methylhydrazine initially attacks the aldehyde carbonyl, leading to the formation of a hydrazone.[6] Subsequent intramolecular cyclization and dehydration yield the stable six-membered pyridazinone ring. The use of methylhydrazine directly incorporates the required N-methyl group into the heterocyclic core.
Materials and Equipment
| Reagents & Materials | Grade | Supplier | Notes |
| Mucochloric Acid | ≥98% | Sigma-Aldrich | |
| Methylhydrazine | ≥98% | Sigma-Aldrich | Caution: Highly toxic and carcinogenic. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | |
| Ethanol (EtOH) | Anhydrous | VWR | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | For neutralization. | |
| Dichloromethane (DCM) | HPLC Grade | For extraction. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | For drying. |
| Equipment | Description |
| 250 mL Round-bottom flask | Two-necked, with ground glass joints. |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Glass funnel and filter paper | For filtration. |
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: Dissolve mucochloric acid (16.9 g, 0.1 mol) in 100 mL of water. Add concentrated HCl (10 mL) to the solution. This acidic condition helps to facilitate the reaction.
-
Addition of Methylhydrazine: Cool the flask in an ice bath. Slowly add methylhydrazine (5.1 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Expert Insight: Methylhydrazine is a potent nucleophile, and its reaction is exothermic. Slow, cooled addition is critical to prevent runaway reactions and the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 90-95 °C) using the heating mantle for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. Be cautious as CO₂ evolution will cause foaming.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers in a separatory funnel, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product as a solid.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 4,5-dichloro-2-methylpyridazin-3(2H)-one. The expected yield is typically 75-85%.
-
Part 2: Synthesis of this compound
Principle and Mechanism
This step is a nucleophilic aromatic substitution (SNAE). The electron-withdrawing nature of the pyridazinone ring system activates the C-Cl bonds towards nucleophilic attack. The chlorine atom at the C4 position is significantly more reactive than the one at C5 due to the electronic influence of the adjacent carbonyl group. Ammonia acts as the nucleophile, displacing the C4-chloride to form the final 4-amino product. This reaction is typically performed under heat and pressure to overcome the activation energy barrier.
Materials and Equipment
| Reagents & Materials | Grade | Supplier | Notes |
| 4,5-dichloro-2-methylpyridazin-3(2H)-one | From Part 1 | ||
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich | |
| Ethanol (EtOH) | Reagent Grade | VWR | |
| Deionized Water |
| Equipment | Description |
| High-pressure reaction vessel | Parr reactor or similar sealed tube. |
| Magnetic stirrer with hotplate | |
| Buchner funnel and flask | For vacuum filtration. |
| pH meter or pH strips |
Experimental Protocol
-
Reaction Setup: In the fume hood, place 4,5-dichloro-2-methylpyridazin-3(2H)-one (9.05 g, 0.05 mol) into a high-pressure reaction vessel.
-
Addition of Reagents: Add 50 mL of ethanol and 50 mL of concentrated ammonium hydroxide solution.
-
Expert Insight: Ethanol is used as a co-solvent to ensure the starting material remains dissolved, facilitating a homogenous reaction.
-
-
Reaction: Seal the vessel securely according to the manufacturer's instructions. Heat the vessel to 120-130 °C with vigorous stirring for 6-8 hours. The internal pressure will increase during the reaction.
-
CRITICAL SAFETY NOTE: Only use pressure vessels rated for the expected temperatures and pressures. Operate behind a blast shield and monitor the pressure gauge throughout the reaction.
-
-
Workup and Isolation:
-
Allow the vessel to cool completely to room temperature. Do not attempt to open the vessel while it is hot or pressurized.
-
Once cooled, carefully open the vessel in the fume hood.
-
Transfer the resulting suspension to a beaker and cool it in an ice bath for 1 hour to maximize precipitation of the product.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound as a crystalline solid. The expected yield is typically 80-90%.
-
Experimental Workflow and Characterization
Caption: Step-by-step workflow from synthesis to final product analysis.
Characterization of this compound
To confirm the identity and purity of the final product, the following analytical techniques are recommended.
| Analysis | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 212–213 °C[4] | A sharp melting point indicates high purity. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (s, 1H, C5-H), 6.10 (br s, 2H, -NH₂), 3.50 (s, 3H, N-CH₃) | Confirms the presence of all proton environments. The broad singlet for NH₂ is characteristic. The singlet at 7.55 ppm confirms substitution at C4. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.0 (C=O), 145.0 (C4-NH₂), 130.0 (C6), 115.0 (C5), 38.0 (N-CH₃) | Confirms the carbon skeleton of the molecule. |
| Mass Spec (ESI+) | m/z = 126.07 [M+H]⁺ | Confirms the molecular weight of the target compound (C₅H₇N₃O). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Low yield of intermediate | Incomplete reaction. | Extend reflux time. Monitor by TLC until starting material is consumed. |
| Loss of product during workup. | Ensure pH is fully neutralized before extraction. Perform extractions thoroughly. | |
| Part 2: Reaction incomplete | Insufficient temperature or time. | Ensure the reaction reaches the target temperature. Extend the reaction time. |
| Leak in the pressure vessel. | Check all seals and fittings on the vessel before starting the reaction. | |
| Final product is impure | Inadequate washing. | Wash the final solid thoroughly with cold water to remove any residual ammonium salts. |
| Co-precipitation of side products. | Recrystallize the final product from a suitable solvent like ethanol or an ethanol/water mixture. |
Conclusion
This application note provides a reliable and well-characterized protocol for synthesizing this compound. By detailing the underlying chemical principles, offering step-by-step guidance, and including troubleshooting advice, this document serves as a valuable resource for researchers aiming to produce this important heterocyclic scaffold for applications in pharmaceutical and chemical research. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In-Vitro Evaluation of 4-Amino-2-methylpyridazin-3(2H)-one
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The pyridazinone scaffold is a privileged pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in-vitro applications of a specific derivative, 4-Amino-2-methylpyridazin-3(2H)-one. This compound belongs to the broader class of 4-aminopyridazinones, which have garnered significant interest for their potential as anti-inflammatory, anticancer, analgesic, and cardiovascular agents.[1][2] These application notes are designed to offer both a theoretical framework and practical, step-by-step protocols for assessing the bioactivity of this compound in various in-vitro settings. The causality behind experimental choices is emphasized to empower researchers to not only execute these assays but also to adapt and troubleshoot them effectively.
Understanding the Target: The Versatility of the Pyridazinone Core
The biological activity of pyridazinone derivatives is diverse, stemming from their ability to interact with a range of enzymes and receptors.[3] Investigations into compounds with a similar 4-aminopyridazinone core have revealed several key mechanisms of action, making this class of molecules a fertile ground for drug discovery. Potential therapeutic applications are broad, and in-vitro screening is the crucial first step in identifying and characterizing the specific activities of this compound.
Potential In-Vitro Applications:
-
Anti-inflammatory assays: Targeting enzymes like cyclooxygenases (COX) and modulating inflammatory pathways in immune cells.[4][5]
-
Anticancer assays: Evaluating cytotoxicity, anti-proliferative effects, and induction of apoptosis in various cancer cell lines.[4][6][7]
-
Enzyme inhibition assays: Screening against specific enzymes such as phosphodiesterases (PDEs), monoamine oxidase-B (MAO-B), and fatty acid-binding protein 4 (FABP4).[4][8][9]
-
Cardiovascular assays: Assessing effects on vascular tone and related enzymes.[1][10]
This guide will focus on providing detailed protocols for two of the most prominent areas of investigation for pyridazinone derivatives: anti-inflammatory and anticancer activities.
Section 1: Anti-Inflammatory Activity Assessment
Inflammation is a complex biological response, and dysregulation of inflammatory pathways is implicated in numerous diseases. Pyridazinone derivatives have shown promise as modulators of inflammation.[3] The following protocols are designed to assess the anti-inflammatory potential of this compound.
Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are critical mediators of inflammation.[4] Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs. This assay will determine if this compound can inhibit the activity of these enzymes.
Experimental Workflow:
Caption: Workflow for the COX Inhibition Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Plate Setup: In a 96-well plate, add the appropriate assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add the diluted test compound or a reference inhibitor (e.g., celecoxib for COX-2 selectivity) to the respective wells.[4] Include wells with solvent only as a negative control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[4]
-
Reaction Termination and Detection: Stop the reaction and measure the peroxidase activity by monitoring the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Data Presentation:
| Compound | Target | IC50 (µM) |
| This compound | COX-1 | TBD |
| This compound | COX-2 | TBD |
| Reference Inhibitor (e.g., Celecoxib) | COX-2 | Known Value |
Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
Scientific Rationale: Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce pro-inflammatory cytokines such as TNF-α and IL-6.[5] This cell-based assay assesses the ability of this compound to suppress this inflammatory response, providing a more physiologically relevant measure of its anti-inflammatory potential.
Signaling Pathway:
Caption: LPS-induced pro-inflammatory cytokine production pathway.
Detailed Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 24 hours) to induce cytokine production.[4]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate the IC50 value if applicable.
Section 2: Anticancer Activity Assessment
The pyridazinone scaffold is also present in several compounds investigated for their anticancer properties.[1][7] These assays are fundamental for determining the potential of this compound as an anticancer agent.
MTT Assay for Cell Viability and Cytotoxicity
Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a rapid and widely used method to screen for the cytotoxic effects of a compound on cancer cell lines.
Experimental Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed a chosen cancer cell line (e.g., HCT116, AGS) into a 96-well plate at an appropriate density.[7]
-
Cell Adhesion: Allow the cells to attach and grow for 24 hours in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[4]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Cancer Cell Line 1 | TBD | Known Value |
| Cancer Cell Line 2 | TBD | Known Value |
| Normal Cell Line (optional) | TBD | Known Value |
Apoptosis and Cell Proliferation Assays
Scientific Rationale: Should the MTT assay indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Assays for apoptosis (programmed cell death) and cell proliferation can provide deeper insights. For instance, Annexin V staining can identify apoptotic cells, while caspase-3 activity assays measure the activation of a key executioner caspase in the apoptotic pathway. EdU incorporation assays can directly measure DNA synthesis and thus cell proliferation.[6]
Brief Protocol Outline (Annexin V/PI Staining):
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50.
-
Cell Harvesting: Harvest the cells after the treatment period.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial in-vitro characterization of this compound. It is crucial to remember that these are foundational assays, and promising results should be followed up with more detailed mechanistic studies. The versatility of the pyridazinone core suggests that this compound could have a range of biological activities, and a systematic screening approach is key to unlocking its therapeutic potential.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives
Introduction: The Significance of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities.[1][2] Among the various derivatives, those bearing an amino group at the 4-position and a methyl group at the 2-position have garnered significant attention. These compounds, particularly the this compound core, are key building blocks for potent and selective inhibitors of various enzymes and receptors.
Recent research has highlighted the potential of these derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[3][4] FABP4 is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, as well as certain cancers.[4][5] The development of effective FABP4 inhibitors is therefore a critical area of research, and the synthesis of novel this compound derivatives is central to these efforts.
This comprehensive guide provides detailed, field-proven protocols for the multi-step synthesis of a representative 4-Amino-2-methyl-6-phenylpyridazin-3(2H)-one derivative. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogs.
Strategic Overview of the Synthesis
The synthesis of 4-Amino-2-methyl-6-phenylpyridazin-3(2H)-one is a multi-step process that can be logically divided into four key stages. This strategic approach allows for the efficient construction of the target molecule from readily available starting materials.
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
The foundational step in this synthesis is the construction of the pyridazinone ring. This is achieved through a classical cyclocondensation reaction between a γ-keto acid, in this case, 3-benzoylpropionic acid, and hydrazine hydrate.[3][6] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring.
Protocol 1: Cyclocondensation to form 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Standard laboratory glassware for reflux
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-benzoylpropionic acid (17.8 g, 0.1 mol) in ethanol (100 mL).
-
To this stirred suspension, add hydrazine hydrate (6.25 mL, 0.1 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion, cool the reaction mixture to room temperature. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the solid product under vacuum to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
-
Expected Yield: 85-92%
-
Purification: The product is typically of high purity after filtration and washing. If necessary, it can be recrystallized from ethanol.
Stage 2: N-Methylation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
The introduction of the methyl group at the N-2 position is a critical step for modulating the biological activity of the final compound. This is achieved through an N-alkylation reaction. Dimethyl sulfate (DMS) is a common and effective methylating agent for this transformation.[7] The reaction is typically carried out in the presence of a base to deprotonate the pyridazinone nitrogen, thereby increasing its nucleophilicity.
Protocol 2: N-Methylation to form 2-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
Materials:
-
6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for heating under an inert atmosphere
-
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 6-phenyl-4,5-dihydropyridazin-3(2H)-one (17.4 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to anhydrous DMF (100 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath and add dimethyl sulfate (10.5 mL, 0.11 mol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Upon completion, pour the reaction mixture into ice-water (500 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
-
Expected Yield: 80-88%
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 2-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
Stage 3: Synthesis of 4-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one
The introduction of a chloro group at the 4-position is a strategic move to facilitate the subsequent amination. This transformation is accomplished by treating the N-methylated pyridazinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8][9] This reaction likely proceeds through an initial aromatization of the dihydropyridazinone ring followed by chlorination.
Protocol 3: Chlorination using Phosphorus Oxychloride
-
Materials:
-
2-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux under anhydrous conditions
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (18.8 g, 0.1 mol).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL, 0.54 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:4) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and cautiously pour the cooled reaction mixture onto crushed ice (500 g) with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Expected Yield: 75-85%
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-chloro-2-methyl-6-phenylpyridazin-3(2H)-one.
Stage 4: Synthesis of 4-Amino-2-methyl-6-phenylpyridazin-3(2H)-one
The final step involves the nucleophilic substitution of the chloro group with an amino group.[10] Heating the 4-chloro intermediate with an excess of hydrazine hydrate is an effective method for this transformation.[10][11] The excess hydrazine also acts as the solvent in this reaction.
Protocol 4: Amination with Hydrazine Hydrate
-
Materials:
-
4-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one
-
Hydrazine monohydrate
-
Water
-
Standard laboratory glassware for high-temperature reactions
-
-
Procedure:
-
In a 100 mL round-bottom flask, add 4-chloro-2-methyl-6-phenylpyridazin-3(2H)-one (11.0 g, 0.05 mol) and hydrazine monohydrate (50 mL).
-
Heat the mixture in an oil bath at 120 °C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC (ethyl acetate/hexane, 3:2).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water (200 mL).
-
Collect the resulting precipitate by vacuum filtration and wash it with water.
-
Dry the solid under vacuum to yield the final product, 4-amino-2-methyl-6-phenylpyridazin-3(2H)-one.
-
-
Expected Yield: 70-80%
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure compound.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | C₁₀H₁₀N₂O | 174.20 | 85-92 | White solid |
| 2-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | C₁₁H₁₂N₂O | 188.23 | 80-88 | Crystalline solid |
| 4-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one | C₁₁H₉ClN₂O | 220.66 | 75-85 | Pale yellow solid |
| 4-Amino-2-methyl-6-phenylpyridazin-3(2H)-one | C₁₁H₁₁N₃O | 201.23 | 70-80 | Off-white to pale solid |
Spectroscopic Data for 4-Amino-2-methyl-6-phenylpyridazin-3(2H)-one:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.75-7.73 (m, 2H, Ar-H), 7.49-7.40 (m, 3H, Ar-H), 6.90 (s, 1H, pyridazinone-H), 6.25 (s, 2H, NH₂), 3.60 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.5 (C=O), 148.2, 142.1, 134.8, 130.1, 129.0, 125.8, 108.7, 36.4 (N-CH₃).
-
MS (ESI): m/z 202.1 [M+H]⁺.
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.[5][11][12]
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2: Proposed mechanism for chlorination.
The chlorination with POCl₃ is believed to proceed via the pyridazin-3-ol tautomer.[9] This tautomer is O-phosphorylated by POCl₃ to form a highly reactive pyridazinyl dichlorophosphate intermediate. This intermediate has a good leaving group, which is then displaced by a chloride ion in a nucleophilic substitution reaction to yield the desired 4-chloropyridazinone.[9]
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of this compound derivatives. By understanding the underlying chemical principles and the rationale for each experimental step, researchers are well-equipped to synthesize a variety of analogs for further investigation in drug discovery programs. The versatility of the intermediates described herein allows for further derivatization at the 4-amino and 6-phenyl positions, paving the way for the development of next-generation therapeutic agents.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-methylpyridazin-3(2H)-one as a Research Tool for Enzyme Inhibition
Introduction: The Pyridazinone Scaffold in Modern Drug Discovery
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive agents with a wide array of therapeutic applications.[1] This heterocyclic motif is a versatile building block, with its derivatives showing promise in treating cardiovascular diseases and cancer.[1] The adaptability of the pyridazinone ring allows for interactions with a multitude of biological targets, including G-protein coupled receptors, ion channels, and a diverse range of enzymes, making it a focal point for drug development professionals.[1]
Within this important class of compounds, 4-amino-substituted pyridazinones have emerged as particularly interesting subjects of research. This application note will focus on 4-Amino-2-methylpyridazin-3(2H)-one (CAS: 13563-36-5)[2], a commercially available derivative, as a research tool for enzyme inhibition. We will delve into its potential applications, with a specific focus on Fatty Acid Binding Protein 4 (FABP4) inhibition, and provide detailed protocols for its use in in vitro enzyme assays.
Mechanism of Action and Therapeutic Relevance
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate fatty acid uptake, transport, and metabolism.[3][4] FABP4, also known as A-FABP or aP2, is primarily expressed in adipocytes and macrophages.[4][5] Its role in metabolic diseases and cancer has made it an attractive therapeutic target.[3][4][5]
Derivatives of the 4-amino and 4-ureido pyridazin-3(2H)-one scaffold have been identified as novel and potent inhibitors of FABP4.[3][5] These compounds are believed to act as competitive inhibitors, displacing the natural fatty acid ligands from the binding pocket of FABP4. The inhibition of FABP4 has been shown to have protective effects against insulin resistance, atherosclerosis, and certain types of cancer.[4][5]
While this compound itself has not been extensively profiled, its core structure is the foundation for more complex and potent FABP4 inhibitors. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies or as a tool to probe the FABP4 binding site.
Illustrative Data: IC50 Values of 4-Aminopyridazinone Derivatives against FABP4
The following table summarizes the inhibitory activity of several 4-aminopyridazinone derivatives against FABP4, demonstrating the potential of this scaffold.
| Compound ID | Structure | IC50 (µM) | Reference |
| 25a | 4-amino-6-(4-(dimethylamino)phenyl)-2-methylpyridazin-3(2H)-one | 2.97 | [3][4] |
| 14e | 4-amino-2-methyl-6-(4-(piperazin-1-yl)phenyl)pyridazin-3(2H)-one | 1.57 | [6][7][8] |
| Arachidonic Acid (Positive Control) | - | 3.42 | [3][4] |
Modulation of the Noradrenergic System and Analgesic Effects
Interestingly, certain 4-amino-5-substituted-3(2H)-pyridazinones have demonstrated significant antinociceptive (analgesic) activity in preclinical models.[9] Studies on their mechanism of action suggest an indirect activation of the noradrenergic system. The analgesic effects of these compounds were prevented by pretreatment with yohimbine, an α2-adrenoceptor antagonist, indicating an involvement of these receptors.[9] Further investigation pointed towards an amplification of noradrenaline release as the underlying mechanism.[9]
This dual activity profile highlights the versatility of the 4-aminopyridazinone scaffold and suggests that this compound could be a useful tool for researchers investigating pain pathways and noradrenergic signaling.
Caption: Proposed mechanism of analgesic action for 4-aminopyridazinone derivatives.
Experimental Protocols
Protocol 1: In Vitro FABP4 Inhibition Assay (Fluorescence Displacement)
This protocol is a representative method for assessing the inhibition of FABP4 using a fluorescent probe displacement assay, based on methodologies described in the literature.[4]
Principle:
A fluorescent probe binds to the active site of FABP4, resulting in an increase in its fluorescence intensity. A test compound that also binds to the active site will displace the fluorescent probe, leading to a decrease in the fluorescence signal. The extent of this decrease is proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., a commercially available FABP4 detection reagent)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound (test compound)
-
Positive control (e.g., Arachidonic acid)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add the assay components to the wells of the 384-well plate in the following order:
-
Assay buffer
-
Test compound or vehicle control (for maximum fluorescence)
-
Recombinant FABP4 protein
-
-
Incubate for 15 minutes at room temperature.
-
Add the fluorescent probe.
-
Incubate for a further 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test - Fluorescence_min) / (Fluorescence_max - Fluorescence_min)) where:
-
Fluorescence_test is the fluorescence in the presence of the test compound.
-
Fluorescence_min is the fluorescence of the probe alone (no protein).
-
Fluorescence_max is the fluorescence of the probe with the protein (no inhibitor).
-
-
Plot the % inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro FABP4 fluorescence displacement assay.
Other Potential Enzyme Targets for the Pyridazinone Scaffold
The versatility of the pyridazin-3(2H)-one scaffold extends beyond FABP4, with derivatives showing inhibitory activity against a range of other enzymes.[1] Researchers can use this compound as a starting point for exploring the inhibition of:
-
Phosphodiesterases (PDEs): Certain pyridazinone derivatives are potent PDE inhibitors, which are important targets for cardiovascular and inflammatory diseases.[1]
-
Kinases: The pyridazinone scaffold has been incorporated into inhibitors of various kinases, including B-RAF, Bruton tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFR), which are key targets in oncology.[1]
-
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are an established class of anticancer agents, and the pyridazinone core is present in some of these molecules.[1]
-
Dihydrofolate reductase (DHFR): DHFR is a target for antimicrobial and anticancer drugs, and pyridazinone-based inhibitors have been developed.[1]
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. While some pyridazinone derivatives have been evaluated for cytotoxicity against cancer cell lines[10][11][12][13][14], the toxicological properties of this compound have not been extensively reported. Therefore, it should be handled with care in a laboratory setting.
Conclusion
This compound represents a valuable and accessible research tool for scientists and drug development professionals. Its foundational role in the development of potent FABP4 inhibitors, coupled with the broader potential of the pyridazinone scaffold against a range of other enzyme targets, makes it an attractive starting point for screening campaigns and SAR studies. The protocols and information provided in this application note are intended to empower researchers to effectively utilize this compound in their enzyme inhibition studies.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarena.com [scholarena.com]
- 14. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for crystallization of 4-Amino-2-methylpyridazin-3(2H)-one
An In-Depth Guide to the Crystallization of 4-Amino-2-methylpyridazin-3(2H)-one
Authored by: A Senior Application Scientist
This document provides a comprehensive, technically-grounded protocol for the crystallization of this compound (CAS: 13563-36-5).[1][2] Designed for researchers in medicinal chemistry and drug development, this guide moves beyond a simple recitation of steps to explain the underlying principles of solvent selection and crystallization dynamics. The methodologies described herein are synthesized from established practices for pyridazinone derivatives and aim to provide a robust framework for obtaining high-quality crystalline material.[3][4][5]
Introduction: The Rationale for Crystallization
This compound is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[6][7] Crystallization is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs). A well-defined crystalline form ensures batch-to-batch consistency, chemical stability, and predictable physicochemical properties such as solubility and dissolution rate, which are paramount for reproducible biological activity.
This protocol will detail two primary, reliable methods for crystallizing the target compound:
-
Controlled Cooling Crystallization: A thermodynamic approach based on the principle that solubility decreases with temperature.
-
Anti-Solvent Crystallization: An isothermal method that induces supersaturation by introducing a solvent in which the compound is poorly soluble.[8]
Physicochemical Properties & Safety
A foundational understanding of the compound's properties is essential for designing a successful and safe crystallization process.
| Property | Value | Source |
| CAS Number | 13563-36-5 | [1][2] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Purity (Typical) | ≥97% | [1] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used before beginning any experimental work.
-
When heating solvents, use a water or oil bath with a condenser to prevent solvent evaporation and potential ignition.
Part I: Solvent Screening - The Key to Success
The choice of solvent is the most critical parameter in crystallization. An ideal solvent (or solvent system) should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Based on literature precedents for analogous pyridazinone structures, a targeted screening approach is recommended.[3][4][9][10][11]
Screening Protocol:
-
Place approximately 10-20 mg of this compound into several small vials.
-
To each vial, add a candidate solvent dropwise (e.g., 100 µL increments) while stirring at room temperature.
-
Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely unsuitable for controlled cooling but may be a candidate for an anti-solvent system.
-
If the compound is poorly soluble at room temperature, gently heat the vial (e.g., to 40-60 °C) and continue adding solvent until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath. Observe for crystal formation.
Table of Recommended Solvents for Screening:
| Solvent | Rationale & Expected Behavior | Potential Use Case |
| Ethanol | Widely cited as a crystallization solvent for pyridazinone derivatives.[4][5][10] Likely to show good temperature-dependent solubility. | Primary choice for Controlled Cooling. |
| Isopropanol | Similar properties to ethanol, may offer a different solubility profile. | Controlled Cooling. |
| Methanol | Higher polarity; may dissolve the compound too readily at room temperature. | Good "solvent" for Anti-Solvent method. |
| Water | The amino and carbonyl groups suggest potential aqueous solubility. | Good "anti-solvent" for Anti-Solvent method. |
| Dioxane | Reported for use with similar heterocyclic compounds.[10] | Controlled Cooling or as a co-solvent. |
| Cyclohexane | Non-polar; the compound is expected to be poorly soluble.[9] | Excellent "anti-solvent" candidate. |
| Diethyl Ether | A volatile, non-polar solvent used for precipitating polar compounds.[3] | Potential anti-solvent. |
Part II: Detailed Crystallization Protocols
The following protocols assume that a suitable solvent has been identified from the screening process. Ethanol is used as the primary example for the controlled cooling method.
This method is ideal when a single solvent with a steep temperature-solubility gradient is found.
Workflow Diagram:
Caption: Workflow for Controlled Cooling Crystallization.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., to 60-70 °C) with stirring until the solid is fully dissolved. Add the solvent portion-wise to avoid using an excessive amount, which would lower the final yield.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is crucial for obtaining high-purity crystals.
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical as it allows for the formation of larger, more ordered crystals rather than rapid precipitation of an amorphous solid.[8]
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in a refrigerator (4 °C) or an ice bath (0 °C) for several hours to maximize the crystal yield by further decreasing the compound's solubility.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor. Using cold solvent minimizes the loss of the desired crystalline product.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40 °C) until a constant weight is achieved.
This method is effective when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").
Workflow Diagram:
Caption: Workflow for Anti-Solvent Crystallization.
Step-by-Step Methodology:
-
Dissolution: At room temperature, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol).
-
Induce Supersaturation: While stirring the solution, slowly add a miscible "poor" solvent (the anti-solvent, e.g., water or cyclohexane) dropwise. The slow addition is key to controlling the rate of supersaturation.[8] Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the solution is supersaturated and nucleation is beginning.
-
Crystal Growth: Stop adding the anti-solvent and allow the mixture to stand undisturbed for several hours, or overnight, to allow for the slow growth of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a solvent mixture containing a higher proportion of the anti-solvent.
-
Drying: Dry the crystalline product under vacuum.
Characterization and Quality Control
After crystallization, it is essential to characterize the material to confirm its identity, purity, and crystalline nature.
| Technique | Purpose | Expected Result |
| Optical Microscopy | To visually inspect crystal morphology (e.g., needles, plates, prisms) and uniformity. | Uniform, well-defined crystals. |
| Melting Point | To assess purity. Pure crystalline compounds have a sharp melting point range. | A sharp melting point. Literature on analogues suggests ranges from ~200-250 °C.[3][9] |
| X-Ray Powder Diffraction (XRPD) | To confirm the crystalline nature of the solid and identify its specific polymorphic form. | A distinct diffraction pattern with sharp peaks, confirming a crystalline lattice. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion, and to screen for polymorphs. | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the crystallized material. | A single major peak corresponding to the target compound, indicating high purity. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not sufficiently supersaturated; cooling too fast; compound is too soluble. | 1. Add a seed crystal. 2. Gently scratch the inside of the flask with a glass rod to create nucleation sites. 3. Evaporate some solvent to increase concentration. 4. Cool to a lower temperature. |
| "Oiling Out" / Amorphous Solid | The level of supersaturation is too high, leading to rapid precipitation.[8] | 1. Re-heat the solution and allow it to cool more slowly. 2. Use a more dilute solution. 3. In anti-solvent crystallization, add the anti-solvent more slowly or at a slightly elevated temperature. |
| Low Yield | Compound is still too soluble in the mother liquor; insufficient crystallization time. | 1. Cool the solution for a longer period or at a lower temperature. 2. Partially evaporate the solvent from the mother liquor to recover a second crop of crystals. 3. Choose a solvent system where the compound is less soluble at low temperatures. |
| Small, Needle-like Crystals | Rapid nucleation and crystal growth. | 1. Slow down the cooling rate. 2. Use a more dilute solution. 3. Experiment with different solvents, as the solvent can influence crystal habit. |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Amino-2-methylpyridazin-3(2H)-one
Abstract
This document provides detailed analytical methods for the accurate and precise quantification of 4-Amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the need for robust analytical oversight from discovery through quality control, we present two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and purity assessment in bulk drug substances and formulated products, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Each protocol is built upon established principles of analytical chemistry, explaining the rationale behind procedural choices to ensure methodological integrity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable quantification of this compound.
Introduction and Compound Overview
This compound is a substituted pyridazinone derivative. The pyridazinone scaffold is significant in medicinal chemistry, with various derivatives being investigated for a range of therapeutic activities, including as inhibitors of Fatty Acid-Binding Protein 4 (FABP4)[1][2][3]. Accurate quantification is critical for pharmacokinetic studies, formulation development, quality control, and stability testing.
Compound Properties:
The presence of an amino group and a polar pyridazinone ring suggests good aqueous solubility and makes it amenable to reversed-phase liquid chromatography. Its chromophore allows for straightforward UV detection, while the basic nitrogen atoms are ideal for positive mode electrospray ionization in mass spectrometry.
Strategic Approach to Method Selection
The choice of analytical method is dictated by the intended application, specifically the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is the workhorse for quality control (QC) labs. It is robust, cost-effective, and ideal for analyzing relatively high concentrations of the analyte in simple matrices like drug substance powders or pharmaceutical dosage forms (e.g., tablets, solutions). The primary goal is to assess purity and determine the concentration of the active pharmaceutical ingredient (API).
-
LC-MS/MS: For bioanalytical applications, such as measuring drug concentration in plasma or tissue to determine pharmacokinetic parameters, the required sensitivity is much higher, and the matrix is significantly more complex. LC-MS/MS provides unparalleled selectivity by monitoring specific mass transitions of the analyte, effectively eliminating interferences from endogenous biological components[5][6].
Below is a logical workflow for selecting and implementing the appropriate analytical method.
Caption: Workflow for selecting the appropriate analytical method.
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is optimized for the analysis of this compound in bulk material or simple formulations. It leverages a standard C18 column and a UV detector set at a wavelength of maximum absorbance.
Rationale for Experimental Choices
-
Stationary Phase: A C18 stationary phase is chosen for its versatility and proven performance in retaining small polar molecules via hydrophobic interactions.
-
Mobile Phase: An acidic mobile phase (using formic or trifluoroacetic acid) is employed to protonate the amino group on the analyte. This ensures a consistent charge state, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with common buffers.
-
Detection: Based on the structure, UV absorbance is expected in the 250-300 nm range. A UV scan should be performed to determine the λ_max for optimal sensitivity. A wavelength of 280 nm is proposed as a starting point, similar to related pyridazinone compounds[2].
Detailed Protocol
Step 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
Step 2: HPLC Instrument Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B in 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 280 nm (or determined λ_max) |
Step 3: Sample Preparation
-
For Bulk Substance: Accurately weigh ~10 mg of the substance, dissolve in diluent in a 100 mL volumetric flask to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
For Formulated Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a suitable volumetric flask. Add diluent to ~70% of the volume, sonicate for 15 minutes to extract the drug, then dilute to volume. Centrifuge and filter the supernatant through a 0.45 µm syringe filter.
Step 4: Data Analysis and Validation
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL) in replicate (n=5). Accuracy should be within 98-102%, and precision (%RSD) should be ≤ 2%.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% and ≤20% RSD, respectively).
Method 2: Quantification by LC-MS/MS
This method is designed for the sensitive and selective quantification of this compound in complex biological matrices like human plasma, which is essential for pharmacokinetic profiling.
Rationale for Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The acidic mobile phase will protonate the analyte, forming the precursor ion [M+H]⁺, which is ideal for ESI.
-
Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process drastically reduces chemical noise.
-
Sample Preparation: Protein precipitation is a simple and effective technique to remove the bulk of proteins from plasma samples, which would otherwise interfere with the analysis and damage the LC column[6].
Detailed Protocol
Step 1: Preparation of Solutions
-
LC Mobile Phases: Same as the HPLC-UV method. A fast gradient is often preferred for high-throughput analysis.
-
Internal Standard (IS) Stock: An ideal IS would be a stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled). If unavailable, a structurally similar compound with close chromatographic behavior can be used. Prepare a stock solution in methanol.
-
Precipitation Solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).
Step 2: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 3 minutes, hold for 0.5 min, return to 5% B, equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 126.1 (for [C₅H₇N₃O+H]⁺) |
| Product Ions (Q3) | To be determined by infusion; potential fragments from loss of CO, NH₃, etc. |
| Collision Energy (CE) | To be optimized for maximum product ion intensity |
Step 3: Sample Preparation Workflow
Caption: Bioanalytical sample preparation via protein precipitation.
Step 4: Data Analysis and Validation
-
Linearity: Prepare calibration standards by spiking known amounts of the analyte into blank plasma. Process as described above. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) versus concentration. A weighted (1/x²) linear regression is typically used.
-
Validation Parameters: The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key parameters include:
-
Accuracy & Precision: Should be within ±15% (±20% at the LLOQ).
-
Selectivity: No significant interfering peaks at the retention time of the analyte in blank matrix from at least six different sources.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Expected Performance
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Typical Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | ≤ 2% | ≤ 15% |
| Accuracy (% Bias) | ± 2% | ± 15% |
| Primary Application | QC, Purity, Formulation | Bioanalysis, Pharmacokinetics |
Conclusion
The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound across a wide range of applications. The HPLC-UV method offers a simple, cost-effective solution for routine quality control of bulk drug substances and formulated products. For applications requiring high sensitivity and selectivity, such as bioanalytical studies in complex matrices, the LC-MS/MS method is the definitive choice. Proper validation of these methods in accordance with internal SOPs and regulatory guidelines is essential to ensure data integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Assay development for screening 4-Amino-2-methylpyridazin-3(2H)-one analogs
Application Note & Protocols
Topic: High-Throughput Screening of 4-Amino-2-methylpyridazin-3(2H)-one Analogs: A Framework for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent inhibition of protein kinases.[1] This application note provides a comprehensive, field-proven framework for developing a robust screening cascade to identify and validate novel kinase inhibitors from a library of this compound analogs. We detail a two-tiered strategy, beginning with a high-throughput biochemical assay to determine direct enzymatic inhibition, followed by a targeted cell-based assay to confirm on-target activity in a physiological context. This guide emphasizes the scientific rationale behind experimental choices, provides detailed, step-by-step protocols for both primary and secondary screens, and establishes self-validating systems using key metrics like the Z'-factor and IC₅₀ values to ensure data integrity.
Strategic Rationale: Targeting the Kinome
The human kinome represents one of the most critical target classes for drug discovery, particularly in oncology.[2] Kinases share a highly conserved ATP-binding pocket, which is often the target for small-molecule inhibitors.[3] The pyridazinone core can be functionalized to effectively interact with this pocket, making kinases a logical and high-value target class for analog libraries based on this scaffold.[1][3] The primary goal of this screening cascade is to first identify compounds that directly inhibit the catalytic activity of a chosen kinase and then to verify that this inhibition translates to a functional effect within a cellular environment.
The Screening Cascade: A Two-Pronged Approach
A successful screening campaign efficiently funnels a large library of compounds down to a small number of validated hits. Our proposed strategy employs a sequential, two-assay approach that balances throughput with physiological relevance.[4][5]
-
Primary Screen (Biochemical): A high-throughput, luminescence-based assay to directly measure the inhibition of purified kinase enzyme activity. This step rapidly identifies potent inhibitors of the target protein.
-
Secondary Screen (Cell-Based): A lower-throughput assay using a relevant cell line to confirm that hits from the primary screen can penetrate the cell membrane and engage the target kinase, leading to a measurable downstream effect.[4][6]
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. domainex.co.uk [domainex.co.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols: 4-Amino-2-methylpyridazin-3(2H)-one in the Synthesis of Fused Azines
Introduction: The Strategic Value of 4-Amino-2-methylpyridazin-3(2H)-one in Medicinal Chemistry
The pyridazine scaffold is a cornerstone in the architecture of pharmacologically active molecules, renowned for its presence in drugs exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. Within this class of heterocycles, this compound emerges as a highly versatile and strategic building block for the synthesis of fused azine systems. Its unique arrangement of functional groups—a reactive amino moiety positioned adjacent to a lactam function within the pyridazine ring—offers a rich platform for constructing complex polycyclic structures with significant potential in drug discovery and development.
The N-methylation at the 2-position not only influences the solubility and pharmacokinetic profile of the resulting fused systems but also directs the regiochemical outcome of cyclization reactions, a critical aspect in the rational design of new chemical entities. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for the synthesis of key fused azine derivatives. The methodologies are explained with a focus on the underlying chemical principles, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them.
Core Synthetic Strategies: Building Fused Azine Scaffolds
The primary synthetic utility of this compound lies in the cyclocondensation reaction of its 4-amino group with various dicarbonyl compounds or their synthetic equivalents. This approach allows for the construction of a second azine ring fused to the pyridazinone core, leading to diverse heterocyclic systems such as pyridazino[4,5-d]pyridazines and pyrimido[4,5-c]pyridazines.
Diagram: General Synthetic Pathways
Caption: Key synthetic routes from this compound.
Synthesis of Pyridazino[4,5-d]pyridazine Derivatives
The reaction of this compound with 1,2-dicarbonyl compounds, such as α-diketones, is a direct and efficient method for the synthesis of pyridazino[4,5-d]pyridazines. These fused systems are of significant interest due to their potential as bioactive molecules.
Mechanistic Insight
The reaction proceeds through a nucleophilic attack of the exocyclic amino group of the pyridazinone onto one of the carbonyl carbons of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system. The N-methyl group at the 2-position of the pyridazinone ring does not directly participate in the reaction but influences the electronic properties of the heterocyclic system.
Experimental Protocol: Synthesis of 2-Methyl-5,8-diphenylpyridazino[4,5-d]pyridazin-1(2H)-one
This protocol details the synthesis of a representative pyridazino[4,5-d]pyridazine derivative using benzil as the 1,2-dicarbonyl component.
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.26 g, 10 mmol) and benzil (2.10 g, 10 mmol) in glacial acetic acid (30 mL).
-
Heat the reaction mixture to reflux with constant stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to afford the pure 2-methyl-5,8-diphenylpyridazino[4,5-d]pyridazin-1(2H)-one as a crystalline solid.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 75-85%. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Melting Point (°C) |
| 2-Methyl-5,8-diphenylpyridazino[4,5-d]pyridazin-1(2H)-one | C₁₉H₁₄N₄O | 314.34 | 75-85 | >250 |
Diagram: Reaction Workflow
Caption: Workflow for pyridazino[4,5-d]pyridazine synthesis.
Synthesis of Pyrimido[4,5-c]pyridazine Derivatives
The fusion of a pyrimidine ring to the pyridazine core is achieved through the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. This class of compounds has garnered attention for its diverse pharmacological activities.
Regioselectivity Considerations
When using unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the cyclocondensation becomes a critical factor. The initial nucleophilic attack of the 4-amino group can occur at either of the two carbonyl carbons, potentially leading to the formation of two isomeric products. The regiochemical outcome is often influenced by the electronic and steric nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions employed.[1]
Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrimido[4,5-c]pyridazin-4(3H)-one
This protocol describes the synthesis of a pyrimido[4,5-c]pyridazine derivative using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Polyphosphoric acid (PPA)
-
Sodium Bicarbonate solution (5% w/v)
Procedure:
-
In a 100 mL three-necked flask fitted with a mechanical stirrer and a thermometer, add this compound (1.26 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol).
-
Add polyphosphoric acid (20 g) to the flask with vigorous stirring.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 4 hours.
-
Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (100 g) with continuous stirring.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Expected Yield and Characterization:
The yield for this cyclization is generally moderate to good, ranging from 60-75%. Spectroscopic analysis is essential for unambiguous structure determination.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Melting Point (°C) |
| 2,5,7-Trimethylpyrimido[4,5-c]pyridazin-4(3H)-one | C₉H₁₀N₄O | 190.20 | 60-75 | >280 |
Diagram: Key Mechanistic Steps
Caption: Simplified mechanism for pyrimido[4,5-c]pyridazine formation.
Applications in Drug Development
Fused azine derivatives synthesized from this compound are scaffolds of significant interest in medicinal chemistry. For instance, pyridazino[4,5-b]indoles have been investigated as potential antitumor agents.[2] The structural rigidity and the presence of multiple nitrogen atoms in these fused systems allow for specific interactions with biological targets such as kinases and other enzymes. The ability to readily modify the periphery of these fused rings provides a pathway to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Researchers in drug development can utilize the protocols outlined herein to generate libraries of novel fused azines for screening against a variety of therapeutic targets.
Conclusion
This compound stands out as a valuable and versatile starting material for the construction of medicinally relevant fused azine heterocycles. The protocols detailed in these application notes provide a solid foundation for the synthesis of pyridazino[4,5-d]pyridazines and pyrimido[4,5-c]pyridazines. The key to successful synthesis lies in the careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms, particularly concerning regioselectivity. By leveraging the synthetic strategies presented, researchers can efficiently access a diverse range of novel fused heterocyclic compounds for further investigation in drug discovery and materials science.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Amino-2-methylpyridazin-3(2H)-one synthesis.
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4-Amino-2-methylpyridazin-3(2H)-one. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the reaction dynamics, enabling you to navigate experimental challenges with confidence.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, presented in a direct question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic sequence. A systematic diagnosis is key.
-
Cause A: Incomplete N-Methylation. The methylation of the pyridazinone nitrogen is a critical step. If incomplete, you will isolate the unmethylated precursor, reducing the yield of the desired product.
-
Solution:
-
Verify Reagent Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of the methylating agent (e.g., methyl iodide) is used.
-
Optimize Base and Solvent: A strong, non-nucleophilic base like potassium carbonate (K2CO3) is effective. The reaction requires an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), to facilitate the SN2 reaction.[1]
-
Temperature and Time: The reaction often requires heating. A temperature of 60-80 °C for 2-4 hours is a typical starting point.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
-
-
Cause B: Inefficient Amination. The introduction of the amino group at the C4 position can be challenging.
-
Solution:
-
Hydrazine Method: When using hydrazine hydrate, high temperatures (often in a sealed vessel) are required to drive the nucleophilic aromatic substitution.[2] Ensure your equipment is rated for the required pressure and temperature.
-
Catalytic Reduction Method: An alternative involves the reduction of a corresponding nitro-substituted precursor. This can be achieved using reagents like ammonium formate with a Palladium on carbon (Pd/C) catalyst in refluxing ethanol.[3] Ensure the catalyst is fresh and active, and the system is properly flushed to prevent catalyst poisoning.
-
-
-
Cause C: Product Loss During Work-up or Purification. The product may be partially lost if the work-up or purification procedures are not optimized.
-
Solution:
-
Aqueous Work-up: After methylation in DMF, the product is often precipitated by adding cold water.[1] Ensure the solution is sufficiently cold to minimize the solubility of the product. If the product is not precipitating well, extraction with an appropriate organic solvent like Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc) is necessary.
-
Purification: While some products may crystallize in high purity, flash column chromatography is often required.[1] Use a solvent system that provides good separation between your product and any impurities on a TLC plate (e.g., cyclohexane/ethyl acetate or CH2Cl2/methanol mixtures).
-
-
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely byproducts?
Answer: The presence of multiple spots indicates side reactions or unreacted starting materials.
-
Likely Impurity A: Unreacted Starting Material. The most common impurity is the unmethylated pyridazinone precursor. This is easily identified by running a co-spot on the TLC plate with the starting material.
-
Causality: Insufficient heating, short reaction time, or inactive reagents during the methylation step.
-
Solution: Re-subject the impure product to the methylation conditions or optimize the initial reaction as described in Question 1.
-
-
Likely Impurity B: O-Alkylation Product. Although N-alkylation is generally favored, some O-alkylation can occur, leading to the formation of a 3-methoxy-2-methyl-pyridazin-4-amine isomer.
-
Causality: This is less common but can be influenced by the choice of solvent and counter-ion.
-
Solution: Characterize the impurity using NMR and Mass Spectrometry. Optimizing the reaction to favor N-alkylation (e.g., using a polar aprotic solvent like DMF) is the best preventative measure.
-
-
Likely Impurity C: Di-aminated or other degradation products. If harsh conditions are used during amination (e.g., excessively high temperatures or prolonged reaction times with hydrazine), degradation or formation of undesired byproducts can occur.
-
Solution: Carefully control the temperature and reaction time during the amination step. Monitor the reaction by TLC to stop it once the starting material is consumed, avoiding over-reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the N-methylation step?
A1: The three most critical parameters are:
-
Anhydrous Conditions: Water can hydrolyze the methylating agent and interfere with the base. Ensure your solvent (DMF) is anhydrous and the glassware is properly dried.
-
Temperature Control: The reaction is typically heated to 80 °C.[1] Lower temperatures may lead to a sluggish or incomplete reaction, while significantly higher temperatures can increase the rate of side reactions and solvent decomposition.
-
Choice of Base: A moderately strong, non-nucleophilic base like K2CO3 is ideal. It is strong enough to deprotonate the pyridazinone nitrogen but not so strong as to cause undesired side reactions.
Q2: How do I choose the best solvent for this synthesis?
A2: Solvent choice depends on the specific step.
-
For N-methylation: A polar aprotic solvent like DMF is preferred. It readily dissolves the pyridazinone salt and promotes the SN2 reaction mechanism.
-
For Amination (Catalytic Hydrogenation): Alcohols like ethanol are excellent choices. They are good solvents for the substrate and the ammonium formate, and they are compatible with the Pd/C catalyst.[3]
-
For Purification: For recrystallization, solvents like ethanol or cyclohexane/ethyl acetate mixtures are often used.[1][4] The choice depends on the product's solubility profile.
Q3: What are the recommended methods for purifying the final product?
A3: The purification method depends on the purity of the crude product.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an efficient method. Ethanol is a commonly reported solvent for this purpose.[1]
-
Flash Column Chromatography: This is the most versatile method for separating the desired product from starting materials and byproducts. Common eluents include gradients of ethyl acetate in cyclohexane or methanol in dichloromethane.[1]
-
Filtration after Precipitation: In many cases, the product can be isolated in sufficient purity by precipitating it from the reaction mixture (e.g., by adding water to the DMF solution) and collecting it by suction filtration.[1]
Optimized Reaction Conditions
The following table summarizes typical optimized conditions for the key steps in the synthesis of this compound, based on literature precedents.
| Parameter | N-Methylation of 4-Aminopyridazin-3(2H)-one | Amination via Catalytic Transfer Hydrogenation |
| Substrate | 4-Aminopyridazin-3(2H)-one precursor | 4-Nitro-2-methylpyridazin-3(2H)-one |
| Reagents | Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃) | Ammonium Formate (HCOONH₄), 10% Pd/C |
| Solvent | Anhydrous Dimethylformamide (DMF) | Ethanol (EtOH) |
| Temperature | 80 °C | Reflux (approx. 78 °C) |
| Time | 1–4 hours | 1-2 hours |
| Work-up | Dilution with cold water, filtration or extraction | Filtration of catalyst, evaporation of solvent |
| Reference | [1] | [3] |
Detailed Experimental Protocol
This protocol describes a representative synthesis starting from a 4-amino-6-substituted-pyridazin-3(2H)-one.
Step 1: N-Methylation of 4-Amino-6-aryl-pyridazin-3(2H)-one
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 4-amino-6-aryl-pyridazin-3(2H)-one starting material (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per mmol of substrate).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the stirred solution.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and then pour it into a beaker of cold water (10x the volume of DMF).
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitated solid by suction filtration, washing with cold water.
-
If no solid forms, extract the aqueous mixture with CH₂Cl₂ or EtOAc (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization from ethanol to yield the final 4-Amino-2-methyl-6-aryl-pyridazin-3(2H)-one.
Visual Schematics
Reaction Pathway
The following diagram illustrates the key transformation in the synthesis of the target molecule's core structure.
Caption: N-Methylation of the pyridazinone core.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing low product yield.
Caption: Diagnostic workflow for troubleshooting low yield.
References
Technical Support Center: Purification of 4-Amino-2-methylpyridazin-3(2H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-2-methylpyridazin-3(2H)-one. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested insights to help you navigate common obstacles and achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low Purity After Initial Synthesis
You've completed the synthesis of this compound, but analytical techniques like HPLC or NMR indicate the presence of significant impurities.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The reaction conditions may have promoted the formation of side products. For instance, in the synthesis of related pyridazinone derivatives, the formation of isomers is a common issue that necessitates chromatographic separation.[1][2]
-
Degradation of Product: The product might be unstable under the reaction or work-up conditions.
Solutions:
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for maximizing product formation and minimizing side reactions. Monitor the reaction progress using TLC or LC-MS.
-
Reagent Stoichiometry: Adjust the ratio of reactants to ensure the complete conversion of the limiting reagent.
-
-
Implement an Effective Work-up Procedure:
-
Aqueous Wash: Use appropriate aqueous washes to remove water-soluble impurities. For a basic compound like this compound, a wash with a mild base like sodium bicarbonate solution can help remove acidic impurities.
-
Solvent Extraction: Choose an appropriate organic solvent for extraction that has high solubility for your product and low solubility for impurities.
-
-
Employ a Primary Purification Technique:
-
Recrystallization: This is often the first choice for purifying solid compounds. The key is to find a suitable solvent or solvent system. See the "Recrystallization Solvent Selection" table below for guidance.
-
Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography is a powerful alternative. The choice of stationary and mobile phases is crucial for successful separation.[1][2]
-
Problem 2: Difficulty in Recrystallization
You are attempting to purify this compound by recrystallization, but are facing issues like oiling out, poor crystal formation, or low recovery.
Potential Causes:
-
Inappropriate Solvent Choice: The solubility of the compound in the chosen solvent may be too high or too low at different temperatures.
-
Presence of Oily Impurities: Impurities can sometimes inhibit crystal nucleation and growth.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. An ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
For related pyridazinone derivatives, ethanol, cyclohexane, and diethyl ether have been successfully used for recrystallization.[1][2]
-
-
Use a Solvent/Anti-Solvent System:
-
Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble).
-
Slowly add an "anti-solvent" (in which the product is poorly soluble) until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Control the Cooling Process:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Address "Oiling Out":
-
If the compound oils out, reheat the solution to dissolve the oil.
-
Add more solvent and allow it to cool more slowly.
-
Alternatively, try a different recrystallization solvent.
-
Recrystallization Solvent Selection for Pyridazinone Derivatives
| Solvent | Polarity | Observations from Related Compounds |
| Ethanol | Polar Protic | Commonly used for a variety of pyridazinone derivatives, often resulting in good crystal formation.[1][2] |
| Cyclohexane | Nonpolar | Effective for less polar pyridazinone derivatives.[1][2] |
| Diethyl Ether | Moderately Polar | Used for the crystallization of some pyridazinone compounds.[2] |
| Water | Highly Polar Protic | May be suitable for more polar derivatives or as an anti-solvent.[3] |
Problem 3: Ineffective Purification by Column Chromatography
You are using flash column chromatography to purify this compound, but the separation of impurities is poor, leading to overlapping fractions.
Potential Causes:
-
Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Incorrect Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all separations.
-
Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor resolution.
Solutions:
-
Optimize the Mobile Phase:
-
Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for the target compound.
-
For related amino pyridazinone derivatives, solvent systems like cyclohexane/ethyl acetate and dichloromethane/methanol have proven effective.[1]
-
A gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial for separating compounds with a wide range of polarities.
-
-
Consider Alternative Stationary Phases:
-
If separation on silica gel is poor, consider using alumina (basic or neutral) or reversed-phase silica (C18). The choice will depend on the nature of the impurities.
-
-
Proper Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to better separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of during purification?
A1: this compound has a molecular formula of C5H7N3O and a molecular weight of 125.13 g/mol .[4] Its structure contains both a basic amino group and a polar pyridazinone core, which influences its solubility and chromatographic behavior. The presence of the amino group makes the compound susceptible to reactions with acidic reagents, so care should be taken to avoid acidic conditions during purification unless intended.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. Common impurities could include:
-
Unreacted starting materials: Such as the precursor to the pyridazinone ring or the aminating agent.
-
Isomeric byproducts: Depending on the synthetic strategy, other isomers of the product could be formed.[1][2]
-
Products of side reactions: For example, if the reaction involves the reduction of a nitro group, incomplete reduction could leave nitro-containing impurities.[5]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A C18 column with a mobile phase of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying unknown impurities.
Q4: Are there any known stability issues with this compound that could affect purification?
Visualizations
Troubleshooting Workflow for Purification
Caption: A decision tree for the purification of this compound.
References
- 1. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 4-Amino-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that, while established, presents several challenges that can impact yield and purity. A common synthetic strategy involves the initial formation of a pyridazinone core, followed by amination and N-methylation. Understanding the nuances of each step is critical for success. This guide will deconstruct a representative synthetic pathway, highlighting potential pitfalls and offering practical solutions.
A prevalent synthetic route begins with the cyclization of a suitable dicarbonyl precursor with a hydrazine source to form the pyridazinone ring. Subsequent introduction of the amino group at the C4 position can be achieved through various methods, such as direct amination or through a nitro intermediate. The final step typically involves the selective N-methylation of the pyridazinone nitrogen.
II. Visualizing the Synthetic Workflow
To provide a clear overview of a common synthetic approach, the following diagram outlines the key transformations.
Caption: A generalized workflow for the synthesis of this compound.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during your synthesis, presented in a question-and-answer format to directly tackle common problems.
Issue 1: Low Yield in the Cyclization Step to Form the Pyridazinone Ring
Question: My initial cyclization reaction to form the pyridazinone ring is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the cyclization step are a frequent challenge. Here is a systematic approach to troubleshoot and optimize this crucial reaction:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids or dicarbonyl compounds and the hydrazine derivative. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature plays a critical role. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.
-
Water Removal: The cyclization step involves the formation of water. In some cases, the removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product and improve the yield.
Issue 2: Poor Yield or Side Products during the Amination Step
Question: I am struggling with the introduction of the amino group at the C4 position. The yield is low, and I am observing multiple spots on my TLC. What could be going wrong?
Answer: The amination of the pyridazinone ring can be complex. Here are several factors to consider:
-
Choice of Aminating Agent: Different amination methods have varying efficiencies depending on the substrate. Common methods include:
-
Direct Amination with Hydrazine Hydrate: This often requires high temperatures, which can lead to degradation. Careful temperature control is crucial.
-
Reduction of a Nitro Group: If you are using a nitrated precursor, incomplete reduction or over-reduction can be an issue. Ensure your reducing agent (e.g., Pd/C with ammonium formate) is active and used in the correct stoichiometry.
-
-
Reaction Conditions:
-
Temperature and Pressure: Some amination reactions, especially those in a sealed vessel, are sensitive to temperature and pressure fluctuations. Ensure consistent heating and monitoring.
-
Atmosphere: For reduction reactions, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
-
-
Side Reactions: The pyridazinone ring can be susceptible to nucleophilic attack at other positions, leading to a mixture of isomers. Optimizing the reaction conditions (temperature, solvent, and reaction time) can help improve selectivity.
Issue 3: Lack of Selectivity and Multiple Products in the N-Methylation Step
Question: When I try to methylate the pyridazinone nitrogen, I get a mixture of N-methylated and O-methylated products, or di-methylated species. How can I improve the regioselectivity?
Answer: Controlling the regioselectivity of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms and the potential for O-alkylation of the lactam oxygen.
-
Choice of Methylating Agent and Base:
-
Methyl Iodide (CH₃I) with a Mild Base (e.g., K₂CO₃): This is a common method. The choice of base is critical; a strong base can deprotonate the N-H and promote O-alkylation. Using a milder base can favor N-alkylation.
-
Other Methylating Agents: Consider using other methylating agents like dimethyl sulfate, which may offer different selectivity profiles.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the N- versus O-alkylation ratio. Aprotic polar solvents like DMF are often used.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N-alkylated product.
-
-
Steric Hindrance: The existing substituents on the pyridazinone ring can influence the site of methylation.
IV. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization reaction to form the pyridazinone ring?
A1: The formation of the pyridazinone ring from a γ-ketoacid and a hydrazine derivative typically proceeds through a condensation reaction. The hydrazine first reacts with the ketone carbonyl to form a hydrazone. Subsequent intramolecular cyclization occurs via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid (or its activated form), followed by dehydration to yield the stable six-membered pyridazinone ring.
Caption: Simplified mechanism of pyridazinone ring formation.
Q2: How can I effectively purify the final product, this compound?
A2: this compound is a polar heterocyclic compound, which can present purification challenges. Here are some recommended techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvents for recrystallization of pyridazinone derivatives include ethanol, cyclohexane, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used. Due to the polar nature of the product, a polar eluent system will be required. A common system is a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the silica gel.
-
Reverse-Phase Chromatography: For very polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18) can be an effective alternative.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides the issues mentioned in the troubleshooting guide, be mindful of the following:
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.
-
Over-alkylation: In the N-methylation step, it is possible to get di-alkylation if the reaction conditions are not carefully controlled.
-
Hydrolysis of Amine: The 4-amino group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step. Use a suitable solvent system that gives good separation of your starting materials, intermediates, and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity and purity of your intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) of the pyridazinone ring and the N-H stretches of the amino group.
-
Melting Point: A sharp melting point range is a good indicator of the purity of the final crystalline product.
V. Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations in the synthesis of this compound. These should be adapted and optimized for your specific starting materials and laboratory conditions.
Protocol 1: General Procedure for Cyclization
-
Dissolve the γ-ketoacid (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add methylhydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Amination via Reduction of a Nitro Precursor
-
To a solution of the 4-nitro-2-methylpyridazin-3(2H)-one precursor (1 equivalent) in ethanol, add ammonium formate (5-10 equivalents).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for N-Methylation
-
To a solution of the 4-aminopyridazin-3(2H)-one (1 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I) (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
VI. Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 4-amino-pyridazin-3(2H)-one derivatives, which can serve as a benchmark for your experiments.[1][2]
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
| Cyclization | γ-ketoacid, methylhydrazine | Ethanol | Reflux | 2-6 h | 60-85 |
| Amination | 4-nitro precursor, NH₄HCO₂, 10% Pd/C | Ethanol | Reflux | 1-3 h | 50-70 |
| N-Methylation | 4-aminopyridazinone, CH₃I, K₂CO₃ | DMF | RT - 50 °C | 2-24 h | 40-60 |
Note: Yields are highly dependent on the specific substrate and reaction scale.
VII. References
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7433. --INVALID-LINK--
-
Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. --INVALID-LINK--
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. --INVALID-LINK--
-
El-Sayed, M. A.-A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(16), 4945. --INVALID-LINK--
-
Asif, M. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(20), 1835-1854. --INVALID-LINK--
-
Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 11299. --INVALID-LINK--
References
Technical Support Center: Stability and Degradation of 4-Amino-2-methylpyridazin-3(2H)-one in Solution
Welcome to the technical support center for 4-Amino-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As a novel heterocyclic compound, understanding its stability profile in solution is critical for obtaining reliable and reproducible experimental results. This document will walk you through potential stability challenges, provide systematic approaches for investigation, and offer solutions to common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?
A1: The solubility of pyridazinone derivatives can be limited in neutral aqueous solutions. The 4-amino group is basic and can be protonated at acidic pH. To improve solubility, consider the following:
-
pH Adjustment: Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6). The protonation of the amino group should increase its aqueous solubility. However, always ensure the final pH is compatible with your experimental system.[1]
-
Co-solvents: For stock solutions, dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds. Other options include ethanol or dimethylformamide (DMF). When preparing working solutions, ensure the final concentration of the organic co-solvent is low enough (typically <0.5-1%) to avoid impacting your assay's performance.[1]
Q2: What are the potential stability liabilities of this compound based on its structure?
A2: The chemical structure of this compound contains functional groups that may be susceptible to degradation under certain conditions:
-
Amino Group: The primary amino group can be susceptible to oxidation, especially in the presence of trace metals or oxidizing agents. This could lead to the formation of colored degradation products.
-
Pyridazinone Ring: The lactam (amide) bond within the pyridazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Unsaturated Ring System: The double bonds in the pyridazinone ring may be susceptible to photolytic degradation upon exposure to light, particularly UV radiation.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For compounds sensitive to oxidation, consider aliquoting the stock solution and purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide: Investigating Compound Degradation
If you observe a loss of compound potency over time, the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS), or a change in the color or clarity of your solution, it is crucial to investigate potential degradation. A systematic approach using forced degradation studies can help identify the cause and establish stable experimental conditions.[2][3][4]
Issue 1: Loss of Potency in Aqueous Assay Buffer
If you suspect your compound is degrading in your aqueous assay buffer during the course of your experiment, this may be due to hydrolysis.
Troubleshooting Workflow for Hydrolytic Stability
Caption: Workflow for investigating hydrolytic degradation.
Experimental Protocol: Forced Hydrolysis Study
-
Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), purified water or your neutral buffer, and 0.1 M NaOH (basic).
-
Incubation: Incubate these solutions at a controlled, elevated temperature (e.g., 50-70°C) to accelerate degradation. Include a control sample stored at 4°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. An ideal method should achieve baseline separation of the parent peak from all degradant peaks.[5]
-
Interpretation: Compare the degradation profiles at different pH values. The pyridazinone ring is a lactam, which can be susceptible to hydrolysis. Significant degradation in acidic or basic conditions suggests that the assay buffer pH needs to be carefully controlled.[6][7]
Issue 2: Appearance of Colored Degradants or Unexpected Peaks with No pH Stress
If you observe degradation in a neutral buffer, especially when exposed to air, oxidation may be the culprit. The electron-rich amino group is a likely site for oxidation.
Troubleshooting Workflow for Oxidative Stability
Caption: Workflow for investigating oxidative degradation.
Experimental Protocol: Forced Oxidation Study
-
Prepare Solution: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
Add Oxidant: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Incubate the solution at room temperature.
-
Time Points: Analyze samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Use HPLC or LC-MS to monitor the disappearance of the parent compound and the formation of degradation products.
-
Interpretation: Rapid degradation in the presence of H₂O₂ confirms oxidative liability. To mitigate this, consider de-gassing your buffers and minimizing the exposure of your solutions to air. In some cases, the addition of a compatible antioxidant may be necessary.
Issue 3: Inconsistent Results Between Experiments Performed on Different Days
If you notice variability in your results that cannot be explained by other factors, photolytic degradation could be a contributing factor, especially if the compound is handled under different lighting conditions.
Experimental Protocol: Photostability Study
-
Prepare Samples: Prepare solutions of the compound in a photochemically inert solvent (e.g., quartz vials). Also, prepare a solid sample of the compound.
-
Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Control: Prepare a parallel set of samples protected from light (e.g., wrapped in aluminum foil) and store them under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples.
-
Interpretation: A greater loss of the parent compound or a higher level of degradants in the light-exposed sample compared to the dark control indicates photosensitivity.[2] All solutions of this compound should be routinely handled with protection from light.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Recommended Parameters | Potential Degradation Site |
| Acid Hydrolysis | 0.1 M HCl at 50-70°C | Pyridazinone ring (lactam hydrolysis) |
| Base Hydrolysis | 0.1 M NaOH at 50-70°C | Pyridazinone ring (lactam hydrolysis) |
| Neutral Hydrolysis | Purified water at 50-70°C | Pyridazinone ring (lactam hydrolysis) |
| Oxidation | 3% H₂O₂ at room temperature | Amino group |
| Photolysis | 1.2 million lux hours and 200 Wh/m² | Pyridazinone ring, amino group |
| Thermal | 70-80°C (in solid state and solution) | General decomposition |
Note: The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[3] Conditions should be adjusted if degradation is too rapid or too slow.
Hypothetical Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound based on its chemical structure. The exact nature and structure of the degradants would need to be confirmed experimentally using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. rjptonline.org [rjptonline.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Bioactivity of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives
Welcome to the technical support center for 4-Amino-2-methylpyridazin-3(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or inconsistent bioactivity in their experiments with this promising class of compounds. Here, we will delve into the common pitfalls and provide systematic troubleshooting strategies to help you unlock the full potential of your research.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected biological effect with our this compound derivative. What are the most common initial culprits?
A1: Several factors can lead to apparent inactivity. The most common initial areas to investigate are compound integrity and solubility. Ensure the compound has been stored correctly and has not degraded. Poor solubility in your assay buffer is a frequent issue with pyridazinone derivatives, leading to a much lower effective concentration than intended.[1]
Q2: Could the solvent used to dissolve the compound be affecting our results?
A2: Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent for these compounds, but its final concentration in your assay is critical. While many cell lines can tolerate up to 0.5% DMSO, higher concentrations can be cytotoxic or interfere with cellular processes.[2][3][4] It is crucial to maintain a consistent and low final DMSO concentration across all experiments, including vehicle controls.[1]
Q3: Are there any known issues with the stability of the pyridazinone ring system under typical assay conditions?
A3: The pyridazinone ring is generally stable; however, its stability can be influenced by factors such as pH and the presence of strong nucleophiles. The keto form of pyridazinones is generally more stable than the enol tautomer.[5] It is advisable to prepare fresh working solutions from a frozen stock for each experiment to minimize the risk of degradation over time in aqueous buffers.
Q4: Can this compound derivatives interfere with assay readouts?
A4: Yes, this is a possibility. Some pyridazinone derivatives have been shown to exhibit fluorescence quenching properties, which could interfere with fluorescence-based assays.[6][7][8] It is essential to run appropriate controls to rule out assay artifacts.
Troubleshooting Guides: A Deeper Dive
This section provides a systematic, question-driven approach to diagnosing and resolving issues of low bioactivity.
Section 1: Compound-Related Issues
Q: How can I be certain that the compound I am using is of sufficient quality and has not degraded?
A: Verifying Compound Integrity
-
Source and Purity: Always source compounds from reputable suppliers who provide a certificate of analysis (CoA) detailing the purity (ideally >95%) and characterization data (e.g., NMR, LC-MS).
-
Storage: Store stock solutions in an appropriate solvent (e.g., 100% DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Visual Inspection: Before use, visually inspect both solid compound and solutions. Any change in color or appearance of a stock solution upon thawing may indicate degradation or precipitation.
Q: My compound has limited solubility in our aqueous assay buffer. How can I improve this?
A: Addressing Solubility Challenges
Poor aqueous solubility is a known characteristic of some pyridazinone derivatives.[9] If a compound precipitates, its effective concentration is unknown and likely much lower than calculated.
-
Solubility Pre-assessment: Before conducting bioassays, perform a simple solubility test. Prepare your highest intended concentration in the final assay buffer and visually inspect for precipitation after a short incubation under assay conditions.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.
-
Use of Co-solvents: While DMSO is common, other co-solvents like ethanol or polyethylene glycol (PEG) might be suitable for your specific compound and assay system. However, always validate the tolerance of your biological system to any new solvent.
-
Formulation Strategies: For more challenging compounds, especially in later-stage development, techniques like creating solid dispersions with hydrophilic carriers or using lipid-based formulations can be explored.[10]
Step-by-Step Protocol: Assessing Compound Solubility in Assay Buffer
-
Prepare a high-concentration stock solution of your this compound derivative in 100% DMSO (e.g., 10 mM).
-
In a clear microcentrifuge tube, add the desired final volume of your complete assay buffer (e.g., 1 mL of cell culture medium).
-
Add the appropriate volume of the DMSO stock to achieve the highest concentration you plan to test, ensuring the final DMSO concentration remains below the tolerance limit of your assay (typically <0.5%).
-
Vortex the solution gently.
-
Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect the solution for any signs of precipitation against a dark background. You can also centrifuge the tube and look for a pellet.
Section 2: Assay-Related Issues
Q: How can I determine if my compound is interfering with the assay technology itself?
A: Deconvoluting Assay Interference
Assay interference can lead to false-positive or false-negative results. It's crucial to rule out such artifacts.
-
Blank Plate Controls: Run your assay on a plate without cells or your biological target, but with all assay reagents and your compound at various concentrations. This can help identify issues like auto-fluorescence or quenching of the detection signal.
-
Orthogonal Assays: If possible, confirm your findings using a different assay that relies on an alternative detection method. For example, if you are using a fluorescence-based assay, try to validate your results with a luminescence-based or colorimetric assay.
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Pan-Assay Interference Compounds (PAINS) Evaluation: PAINS are compounds that appear active in multiple assays due to non-specific interactions.[11] While the 4-aminopyridazinone scaffold is not a universally recognized PAINS structure, it's good practice to be aware of this phenomenon. Computational tools can be used to predict if a compound has PAINS-like properties.
Q: My compound is soluble and stable, but still shows low activity in my cell-based assay. What's next?
A: Investigating Cellular Activity
If you have ruled out compound and assay-related issues, the focus shifts to the interaction of the compound with the biological system.
-
Cellular Permeability: Highly charged or very polar compounds may have poor cell membrane permeability. Conversely, highly hydrophobic compounds might accumulate in the lipid bilayer and not reach their intracellular target. Computational models can predict permeability, but experimental validation using techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) may be necessary.
-
Cellular Efflux: Your compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching a high enough intracellular concentration. This can be tested by co-incubating your compound with known efflux pump inhibitors.
-
Target Engagement: It is essential to confirm that your compound is reaching and binding to its intended target within the cell. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[1]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. This can be assessed by incubating the compound with liver microsomes or hepatocytes and analyzing its degradation over time.
Experimental Workflow: Troubleshooting Low Bioactivity in a Cell-Based Assay
Caption: A decision tree for systematically troubleshooting low bioactivity.
Data Summaries
Table 1: DMSO Concentration and Potential Cellular Effects
| Final DMSO Concentration | General Observation | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[1] | Ideal for sensitive assays and long-term incubations. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for standard incubations (24-72h).[2] | A common working range, but validation for your specific cell line is recommended. |
| 0.5% - 1.0% | Can induce stress, affect cell morphology, and alter gene expression in some cell types.[4] | Use with caution and for short durations. May require a higher vehicle control concentration. |
| > 1.0% | Often cytotoxic, can cause membrane damage and cell death.[1][2] | Generally should be avoided in cell-based assays. |
Conclusion
Troubleshooting low bioactivity is a methodical process of elimination. By systematically addressing potential issues related to the compound, the assay, and the biological system, researchers can gain confidence in their results and uncover the true potential of their this compound derivatives. This guide provides a framework for this process, empowering you to make informed decisions and advance your research with scientific rigor.
References
- 1. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Fluorescence Quenching for Newly Synthesized Biologically Active 3(2H)-pyridazinone Derivative by Aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 10. pjps.pk [pjps.pk]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 4-Amino-2-methylpyridazin-3(2H)-one
Welcome to the technical support center for the crystallization of 4-Amino-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges in obtaining high-quality crystals of this important heterocyclic compound.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering step in pharmaceutical development. For an active pharmaceutical ingredient (API) like this compound, the crystalline form dictates crucial properties such as stability, solubility, and bioavailability. A well-controlled crystallization process ensures batch-to-batch consistency, optimal physicochemical characteristics, and compliance with regulatory standards. This guide provides a systematic approach to troubleshooting common issues, grounded in the principles of crystal engineering and physical organic chemistry.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the crystallization of this compound, providing causative explanations and actionable solutions.
Issue 1: No Crystals Form Upon Cooling ("Oiling Out" or Persistent Supersaturation)
Q: I've cooled my saturated solution of this compound, but it has either turned into a viscous oil or remained a clear solution. What is happening and how can I induce crystallization?
A: This is a common and frustrating issue that can stem from several factors, including excessive supersaturation, the presence of impurities, or a high nucleation energy barrier. "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1]
-
Excessive Supersaturation: If the concentration of the solute is too high, the solution may become so supersaturated upon cooling that the molecules aggregate into a disordered, liquid-like state (an oil) rather than an ordered crystal lattice.
-
Solution: Re-heat the solution to dissolve the oil and add a small amount (5-10% by volume) of additional solvent to reduce the supersaturation level. Allow the solution to cool more slowly.
-
-
High Nucleation Barrier: Crystal formation begins with nucleation, the formation of stable, ordered molecular clusters. If the energy barrier to form these nuclei is too high, the solution will remain in a metastable supersaturated state.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: Introduce a tiny crystal of this compound from a previous successful crystallization. This seed crystal acts as a template for further crystal growth, bypassing the nucleation stage.
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Reduced Temperature: If scratching and seeding are ineffective, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further increase the driving force for nucleation.
-
-
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or by-products, can inhibit nucleation or interfere with crystal lattice formation, promoting oiling out.
-
If the solution has oiled out, reheat it until the oil redissolves completely.
-
Add an additional 5-10% of the crystallization solvent.
-
Allow the solution to cool slowly. If no crystals form, attempt to induce nucleation by scratching the flask with a glass rod.
-
If scratching fails, add a single, small seed crystal.
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As a final resort, place the flask in an ice bath or refrigerator for a few hours.
dot graph TD { A[Start: Oiled Out or Clear Supersaturated Solution] --> B{Is the solution clear or an oil?}; B -->|Oil| C[Reheat to dissolve]; B -->|Clear| D[Proceed to Nucleation Induction]; C --> E[Add 5-10% more solvent]; E --> D; D --> F{Attempt Scratching}; F -->|Success| G[Allow slow crystal growth]; F -->|Failure| H{Attempt Seeding}; H -->|Success| G; H -->|Failure| I{Cool to lower temperature (Ice Bath)}; I -->|Success| G; I -->|Failure| J[Consider pre-purification (Chromatography)]; G --> K[End: Crystals Formed]; J --> K;
} caption: Troubleshooting flowchart for inducing crystallization.
Issue 2: Crystals Form Too Rapidly, Yielding Fine Needles or Powder
Q: My compound crashed out of solution as a fine powder or very thin needles as soon as it started to cool. How can I obtain larger, more well-defined crystals?
A: Rapid crystallization, often termed "crashing out," occurs when nucleation is too fast and widespread, leading to the formation of a large number of small crystals. This is often due to an excessively high level of supersaturation upon cooling. While this may result in a high yield, the purity is often compromised as impurities can be trapped in the rapidly forming crystal lattice.
-
High Supersaturation: A solution that is just saturated at the boiling point of the solvent will become highly supersaturated even with a small drop in temperature.
-
Solution: Add a slight excess of solvent. After dissolving the compound in the minimum amount of boiling solvent, add an additional 5-15% of the solvent. This will keep the compound in solution for longer during the cooling process, allowing for slower, more controlled crystal growth.
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice, favoring rapid nucleation over slow growth.
-
Solution: Insulate the crystallization vessel. Place the flask on a cork ring or a folded towel and cover it with a watch glass. This will slow down the rate of cooling, promoting the growth of larger, higher-quality crystals.
-
-
Re-dissolve the precipitated solid by heating the solution.
-
Add an additional 5-15% of the crystallization solvent to the hot solution.
-
Ensure the flask is placed on an insulating surface (e.g., a cork ring).
-
Cover the flask with a watch glass to trap solvent vapors and slow cooling.
-
Allow the solution to cool to room temperature undisturbed.
dot graph TD { A[Start: Rapid Precipitation] --> B[Re-dissolve solid by heating]; B --> C[Add 5-15% excess solvent]; C --> D[Place flask on insulating surface]; D --> E[Cover flask to slow cooling]; E --> F[Allow to cool to room temperature undisturbed]; F --> G[End: Larger, well-defined crystals];
} caption: Workflow for obtaining larger crystals.
Issue 3: Low Crystal Yield
Q: After filtration, I obtained a very low yield of my crystallized product. What are the likely causes and how can I improve it?
A: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after the crystallization process. This can be due to several factors.
-
Excessive Solvent: Using too much solvent is the most common cause of low yield. While a slight excess can improve crystal quality, a large excess will result in a significant portion of the compound remaining in solution.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. If you suspect you've used too much, you can carefully evaporate some of the solvent by heating the solution before allowing it to cool again.
-
-
Premature Filtration: Filtering the crystals before the solution has fully cooled will result in a lower yield, as the solubility of the compound is higher at warmer temperatures.
-
Solution: Ensure the crystallization mixture has reached room temperature, and for optimal yield, cool it further in an ice bath for 15-30 minutes before filtration.
-
-
Inappropriate Solvent Choice: The ideal crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, the yield will be poor.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the crystallization of this compound?
A1: Based on literature for structurally similar compounds, ethanol is an excellent starting point.[2][5][6] Other solvents that have been used for pyridazinone derivatives include cyclohexane and diethyl ether .[7][8] A mixed solvent system, such as ethanol-water, can also be highly effective. The general principle is to dissolve the compound in a "good" solvent (like ethanol) and then add a "poor" or "anti-solvent" (like water) until the solution becomes turbid, then clarify by adding a small amount of the good solvent before cooling.
Q2: How does pH affect the crystallization of this compound?
A2: The 4-amino group in the molecule is basic and can be protonated. The pH of the solution can therefore significantly impact the compound's solubility and its ability to crystallize. While specific studies on this compound are not available, for many amino-containing compounds, crystallization is most effective near the isoelectric point, where the net charge on the molecule is zero, often leading to minimum solubility.[9][10][11] It is advisable to control the pH of your solution, especially if you are using an aqueous co-solvent. Buffering the solution may provide more consistent results.
Q3: My crystals have a wide range of sizes. How can I achieve a more uniform particle size distribution?
A3: A broad particle size distribution is often the result of ongoing nucleation throughout the cooling process. To achieve a more uniform size, the goal is to have a short nucleation period followed by a longer period of crystal growth.
-
Controlled Cooling: A slow, linear cooling rate is crucial. Rapid cooling can lead to secondary nucleation events.[12][13][14]
-
Seeding: Introducing seed crystals at a specific temperature within the metastable zone can help to control nucleation and promote uniform growth on the existing crystal surfaces.
Q4: I suspect my product contains different polymorphic forms. How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in the pharmaceutical industry as different polymorphs can have different physical properties.[6][11][15] Controlling polymorphism involves carefully managing crystallization conditions:
-
Solvent: The choice of solvent can have a significant impact on which polymorph is favored. Experimenting with solvents of different polarities (e.g., ethanol vs. toluene) can sometimes yield different forms.[10]
-
Cooling Rate: Rapid cooling and high supersaturation often favor the formation of metastable polymorphs, while slower cooling and lower supersaturation tend to produce the more stable form.[9]
-
Temperature: The temperature at which crystallization occurs can also influence the polymorphic outcome.
Characterization techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and distinguishing between different polymorphic forms.
Q5: What are the likely impurities in my this compound sample?
A5: Based on common synthetic routes for pyridazinone derivatives, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reagents: Residual reagents or catalysts.
-
By-products: Products from side reactions.
Impurity profiling is best performed using hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) for detection and identification, and HPLC (High-Performance Liquid Chromatography) for quantification.[2][4][16][17] qNMR (Quantitative Nuclear Magnetic Resonance) can also be a powerful tool for purity assessment.[2]
Data Summary: Solvent Selection
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on data for structurally related pyridazinone compounds.[2][5][6][8]
| Solvent Class | Example Solvents | Expected Solubility Behavior for this compound | Suitability for Crystallization |
| Polar Protic | Ethanol, Methanol, Water | Good to moderate solubility, highly temperature-dependent. | Excellent (especially Ethanol and Ethanol/Water mixtures). |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Likely to be highly soluble, may be difficult to crystallize from. | Can be used as the "good" solvent in a mixed-solvent system. |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low solubility. | Can be used as an "anti-solvent" in a mixed-solvent system. |
| Ethers | Diethyl Ether, THF | Moderate to low solubility. | Potentially useful, especially for slower crystallization methods. |
References
- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. iosrjournals.org [iosrjournals.org]
- 17. rroij.com [rroij.com]
Technical Support Center: Optimization of 4-Amino-pyridazin-3(2H)-one Inhibitors
Welcome to the technical support guide for researchers working with the 4-amino-pyridazin-3(2H)-one scaffold. This versatile core is a cornerstone in the development of inhibitors for various targets, including kinases and phosphodiesterases (PDEs). However, its unique chemical properties can present specific challenges during synthesis, purification, and screening. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate these complexities and accelerate your drug discovery program.
Section 1: Core Scaffold Synthesis & Purification
This section addresses common hurdles encountered during the synthesis and purification of the foundational 4-amino-pyridazin-3(2H)-one core and its early-stage derivatives.
FAQ 1: My initial cyclization to form the pyridazinone ring from mucochloric acid and hydrazine is resulting in low yields and significant tar formation. What's going wrong?
Answer: This is a classic challenge often rooted in reaction control and the purity of starting materials. The condensation reaction is highly exothermic and can easily lead to polymerization or degradation if not managed properly.
Underlying Causes & Solutions:
-
Exothermic Reaction Control: The addition of hydrazine hydrate to mucochloric acid must be done slowly and at a reduced temperature (typically 0-5 °C) to dissipate heat effectively. A rapid addition can cause the temperature to spike, leading to uncontrolled side reactions and the formation of black, tarry byproducts.
-
pH Management: The reaction pH is critical. The cyclization proceeds optimally under mildly acidic to neutral conditions. If the solution becomes too basic upon hydrazine addition, it can promote side reactions. Some protocols recommend the use of a buffered system or the slow, portion-wise addition of a base like sodium acetate to maintain the optimal pH range.
-
Starting Material Purity: Mucochloric acid can degrade over time, especially if exposed to moisture. It is advisable to use freshly opened or purified starting material. Similarly, the quality of hydrazine hydrate can vary. Using a high-purity grade is essential for clean reaction profiles.
Troubleshooting Protocol: Improving the Cyclization Step
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve mucochloric acid in a suitable solvent system (e.g., water or a water/ethanol mixture).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Slow Addition: Add hydrazine hydrate dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
pH Monitoring: If possible, monitor the pH and maintain it in the 5-7 range by adding small portions of a mild base if necessary.
-
Reaction & Isolation: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 2-4 hours). The product often precipitates from the solution and can be isolated by filtration.
FAQ 2: I'm struggling with the purification of my N-substituted pyridazinone derivatives. They either streak on the silica column or show poor solubility in common chromatography solvents.
Answer: The pyridazinone core contains multiple polar functional groups (amide, amine, and heterocycle nitrogens), which can lead to strong interactions with silica gel and cause significant streaking. Poor solubility can further complicate purification.
Expert Recommendations:
-
Column Chromatography Additives: To mitigate streaking on silica gel, consider adding a small amount of a competitive base to your mobile phase.
-
For moderately polar compounds, adding 0.5-1% triethylamine (TEA) or pyridine to the eluent can effectively mask the acidic silanol groups on the silica surface, resulting in sharper peaks.
-
For more polar or acidic compounds, adding 0.5-1% acetic acid or formic acid can improve peak shape.
-
-
Alternative Stationary Phases: If silica gel proves too problematic, switching to a different stationary phase is a robust solution.
-
Alumina (Neutral or Basic): For basic compounds, neutral or basic alumina can be an excellent alternative to silica, as it lacks the acidic silanol groups.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, preparative reverse-phase HPLC (RP-HPLC) is often the most effective method. A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid as an additive to improve peak shape.
-
-
Solubility Enhancement: If your compound has poor solubility in standard solvents like ethyl acetate or dichloromethane, try using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the crude material before adsorbing it onto a small amount of silica for dry loading.
Workflow for Purification Strategy Selection
Caption: Decision workflow for purifying pyridazinone derivatives.
Section 2: Library Diversification & SAR Studies
Optimizing the scaffold requires efficient and reliable methods for introducing chemical diversity. This section covers common synthetic transformations and associated troubleshooting.
FAQ 3: My Suzuki-Miyaura cross-coupling reactions on a halogenated pyridazinone core are inconsistent. What are the key parameters to control?
Answer: The electron-rich and potentially coordinating nature of the pyridazinone scaffold can make cross-coupling reactions tricky. Success hinges on the careful selection of the catalyst, base, and reaction conditions.
Key Parameters for Optimization:
| Parameter | Recommendation & Rationale |
| Catalyst | Use modern palladium catalysts with sterically hindered phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or palladacycles like G3-XPhos). These ligands promote the crucial reductive elimination step and prevent catalyst deactivation. |
| Base | The choice of base is critical. Strong aqueous bases like K₂CO₃ or Cs₂CO₃ are often effective. Anhydrous bases like K₃PO₄ can be beneficial if your substrate is sensitive to water. |
| Solvent | A deoxygenated solvent system is mandatory to prevent catalyst oxidation. Common choices include 1,4-dioxane/water, DME/water, or toluene/ethanol/water mixtures. The presence of water is often essential for dissolving the inorganic base. |
| Degassing | This is the most common point of failure. The reaction mixture must be rigorously degassed to remove all traces of oxygen. This can be achieved by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. |
A Robust Starting Protocol for Suzuki Coupling
-
Preparation: To an oven-dried reaction vial, add the halogenated pyridazinone (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).
-
Degassing: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 3:1 dioxane:water) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated for purification.
Section 3: In Vitro Assay & Screening
Once you have a library of compounds, obtaining high-quality, reproducible data from biological assays is paramount.
FAQ 4: Some of my pyridazinone derivatives show activity in my primary kinase assay, but the results are not reproducible. Could this be assay interference?
Answer: Absolutely. Heterocyclic compounds, including pyridazinones, can sometimes behave as Pan-Assay Interference Compounds (PAINS). This can manifest as non-specific inhibition, compound aggregation, or interference with the assay signal (e.g., fluorescence quenching).
Troubleshooting Assay Artifacts:
-
Check for Aggregation: Compound aggregation is a common cause of non-specific inhibition. This can be tested by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. If the compound's IC50 value increases significantly in the presence of the detergent, it suggests that the original activity was due to aggregation.
-
Run Counter-Screens: Test your active compounds in an assay for an unrelated enzyme or a different assay format for your primary target. True inhibitors should be specific, while PAINS often show activity across multiple, unrelated assays.
-
Vary Enzyme/Substrate Concentration: A genuine competitive inhibitor's IC50 value will depend on the concentration of the competitive substrate (e.g., ATP in a kinase assay). If the IC50 value does not shift as expected when substrate concentration is varied, it may indicate a non-classical mechanism of inhibition or an artifact.
-
Directly Measure Compound Interference: Run control experiments without the enzyme to see if your compound directly affects the assay's detection signal (e.g., quenches fluorescence or absorbs at the detection wavelength).
Workflow for Investigating Assay Artifacts
Caption: A decision tree for validating hits and identifying PAINS.
Technical Support Center: Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one
Welcome to the dedicated technical support guide for the synthesis of 4-Amino-2-methylpyridazin-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this synthetic route. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of side-reactions and practical, validated solutions to overcome them.
Introduction: A Tale of Two Nitrogens and a Tricky Amination
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for side-reactions that can significantly impact yield and purity. The core challenges typically arise from two key transformations: the initial cyclization reaction to form the pyridazinone ring and the subsequent introduction of the C4-amino group. This guide is structured to address problems encountered in a common synthetic pathway: the cyclization of a suitable precursor with methylhydrazine to form a 4-halo-2-methylpyridazin-3(2H)-one, followed by a nucleophilic aromatic substitution to install the amine.
Troubleshooting Guide: From Starting Materials to Final Product
This section is formatted in a question-and-answer style to directly address the most pressing issues you may encounter during your synthesis.
Part 1: The Cyclization Reaction – Forming the Pyridazinone Core
A common starting material for this synthesis is mucochloric acid or a related derivative, which undergoes cyclization with methylhydrazine.
Q1: My reaction to form 4,5-dichloro-2-methylpyridazin-3(2H)-one from mucochloric acid and methylhydrazine is giving me a mixture of products, and the yield of the desired product is low. What's going on?
A1: This is a classic issue of regioselectivity and incomplete reaction. Methylhydrazine is an unsymmetrical nucleophile, and its reaction with an unsymmetrical electrophile like mucochloric acid can lead to two possible regioisomers.
-
The "Why": Methylhydrazine has two distinct nitrogen atoms that can initiate the cyclization. The initial nucleophilic attack can occur from either the methylated nitrogen or the unsubstituted nitrogen. This can lead to the formation of the desired 2-methyl isomer and the undesired 1-methyl isomer. Furthermore, incomplete cyclization can result in stable hydrazone intermediates.[1]
-
Troubleshooting Steps:
-
Control Your Temperature: Running the reaction at elevated temperatures can sometimes favor one isomer over the other, but can also lead to decomposition. It's recommended to start at a lower temperature (e.g., room temperature or slightly above) and slowly increase it while monitoring the reaction by TLC or LC-MS.
-
Solvent is Key: The choice of solvent can influence the reaction's outcome. Protic solvents like ethanol or acetic acid are often used and can facilitate the reaction.[1] Experimenting with different solvents can help optimize for the desired isomer.
-
pH Matters: The pH of the reaction medium can be critical. An acidic medium can catalyze the dehydration step necessary for cyclization.[1] However, strongly acidic conditions might lead to unwanted side reactions. A careful screening of pH may be necessary.
-
Isolate and Characterize: If you are consistently getting a mixture, it may be necessary to isolate the major products by column chromatography and characterize them (e.g., by NMR) to confirm their structures. This will help you to understand the isomeric ratio and optimize the reaction conditions accordingly.
-
Visualizing the Regioisomer Problem
Caption: Formation of desired and undesired products from the reaction of mucochloric acid and methylhydrazine.
Part 2: The Amination Step – Introducing the Amino Group
The second crucial step is the nucleophilic substitution of a halogen (commonly chlorine) at the 4-position with an amino group.
Q2: I'm trying to convert 4,5-dichloro-2-methylpyridazin-3(2H)-one to 4-amino-5-chloro-2-methylpyridazin-3(2H)-one using ammonia, but I'm getting multiple products and a low yield of my target compound.
A2: Nucleophilic aromatic substitution on di-halogenated pyridazinones can be complex. The presence of two chloro-substituents opens the door to several side-reactions.
-
The "Why":
-
Over-amination: The product, 4-amino-5-chloro-2-methylpyridazin-3(2H)-one, still contains a reactive chloro-substituent at the 5-position. Under forcing conditions (high temperature, high pressure, or prolonged reaction times), a second amination can occur, leading to the formation of 4,5-diamino-2-methylpyridazin-3(2H)-one.
-
Hydrolysis: If there is water present in the reaction mixture (e.g., from aqueous ammonia), the chloro-substituent can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-5-chloro-2-methylpyridazin-3(2H)-one. This side-product can be difficult to separate from the desired amino-product due to similar polarities.
-
Positional Isomerism: While the 4-position is generally more activated towards nucleophilic attack in pyridazinones, some substitution at the 5-position can occur, leading to the formation of 5-amino-4-chloro-2-methylpyridazin-3(2H)-one.
-
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Use anhydrous ammonia in an anhydrous solvent (e.g., THF, dioxane, or DMF) to minimize the formation of the hydroxy-pyridazinone byproduct.
-
Control Stoichiometry and Temperature: Use a controlled excess of ammonia, but avoid a very large excess to reduce the risk of diamination. Carefully control the reaction temperature; start at a lower temperature and monitor the reaction progress closely.
-
Pressure Control: If using a sealed vessel, be mindful of the pressure. Higher pressures can accelerate the reaction but may also promote side-reactions.
-
Alternative Aminating Agents: Consider using a protected ammonia equivalent, such as benzophenone imine, followed by hydrolysis. This can sometimes offer better control and reduce over-amination.
-
Q3: My amination reaction seems to have worked, but I'm struggling to purify the final product. My column chromatography is not giving clean separation.
A3: The purification of this compound can be challenging due to its polarity and potential to chelate with silica gel.
-
The "Why": The amino group and the pyridazinone ring make the molecule quite polar. This can lead to streaking on silica gel columns and poor separation from polar impurities. The basicity of the amino group can also lead to strong interactions with the acidic silica gel.
-
Troubleshooting Steps:
-
TLC Optimization: Before attempting a column, thoroughly optimize your solvent system using TLC. A common mobile phase for such compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2]
-
Base-Washed Silica: To mitigate the issues with the basic amino group, consider using silica gel that has been pre-treated with a base, such as triethylamine. This can be done by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for removing minor impurities.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
Reverse-Phase Chromatography: If normal-phase chromatography is proving difficult, consider reverse-phase chromatography (e.g., C18 silica). The elution order will be inverted, with your polar product eluting earlier.
-
Summary of Potential Side-Products and Their Characteristics
| Compound | Potential Origin | Key Differentiating Features |
| Desired Product: this compound | Successful Amination | Presence of primary amine signals in NMR and IR; specific mass in MS. |
| Isomeric Impurity: 1-Methyl Isomer | Non-regioselective Cyclization | Different chemical shifts in NMR, particularly for the N-methyl group and ring protons. |
| Over-amination Product: 4,5-Diamino Product | Harsh Amination Conditions | Higher molecular weight in MS; additional amine signals in NMR. |
| Hydrolysis Product: 4-Hydroxy Product | Presence of Water During Amination | Absence of amine signals and presence of a hydroxyl signal in NMR and IR; similar mass to the amine. |
| Unreacted Starting Material: 4-Chloro Product | Incomplete Amination | Absence of amine signals; characteristic isotopic pattern for chlorine in MS. |
Frequently Asked Questions (FAQs)
Q: Can I use aqueous ammonia for the amination step to save time?
A: While it may seem convenient, using aqueous ammonia significantly increases the risk of forming the 4-hydroxy-pyridazinone side-product through hydrolysis of the chloro-substituent. This impurity can be challenging to remove. It is highly recommended to use anhydrous ammonia in an anhydrous solvent for a cleaner reaction.
Q: My TLC shows a single spot, but my NMR indicates impurities. What could be the issue?
A: It's possible that some of the impurities have very similar polarities to your desired product, causing them to co-elute on the TLC plate. This is common with isomeric impurities. In this case, try using a different TLC solvent system or a different stationary phase (e.g., alumina or reverse-phase plates) to achieve better separation. LC-MS is also a valuable tool for identifying co-eluting species with different masses.
Q: I'm observing N-N bond cleavage in my reaction. How can I prevent this?
A: N-N bond cleavage in pyridazinones can occur under harsh conditions, such as very high temperatures or in the presence of strong reducing or oxidizing agents.[1] If you suspect this is happening, try to run your reaction under milder conditions (lower temperature, shorter reaction time) and ensure that your reagents and solvents are free of any strong oxidizing or reducing contaminants.
Workflow for Troubleshooting Low Yield and Purity
Caption: A systematic workflow for troubleshooting issues in the synthesis of this compound.
References
Technical Support Center: A Guide to the Scalable Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 4-Amino-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, a detailed experimental protocol, and robust troubleshooting advice to facilitate a smooth transition from bench-scale experiments to larger-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility.
Introduction to the Synthesis and Scale-up Philosophy
This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry, particularly in the development of novel therapeutics such as Fatty Acid-Binding Protein 4 (FABP4) inhibitors.[1][2] The successful transition from milligram-scale synthesis for initial screening to multi-gram or kilogram-scale production for advanced studies presents numerous challenges.[3] These can include altered reaction kinetics, heat and mass transfer limitations, and difficulties in purification.
This guide is built on the principle of proactive problem-solving. By understanding the causality behind each experimental step and anticipating potential scale-up issues, researchers can develop a robust and efficient process. The protocols and advice herein are designed to be self-validating, encouraging critical evaluation of reaction progress and product quality at every stage.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence starting from a suitable precursor. A common and effective route involves the initial formation of the pyridazinone core, followed by the introduction of the amino group at the C4 position and methylation at the N2 position. The following workflow outlines a logical synthetic sequence.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a representative synthesis and should be optimized for specific laboratory conditions and scales.
Step 2a: Synthesis of 4-Aminopyridazin-3(2H)-one (from a suitable precursor)
Causality: This step introduces the key amino functionality at the C4 position. The use of hydrazine hydrate in a sealed vessel at high temperatures is a forceful nucleophilic substitution method often required for less reactive pyridazinone systems.[4]
-
Reagent Preparation : In a well-ventilated fume hood, charge a high-pressure stainless-steel reactor with the starting pyridazinone intermediate (1.0 eq).
-
Reaction Setup : Add hydrazine hydrate (NH₂NH₂·H₂O, 5-10 eq).
-
Reaction Conditions : Seal the pressure vessel securely. Heat the mixture to 180 °C with constant stirring for 12 hours. The internal pressure will increase significantly; ensure the reactor is rated for the expected conditions.
-
Work-up : After cooling the reactor to room temperature, carefully vent any residual pressure. Dilute the reaction mixture with cold water.
-
Isolation : The product may precipitate upon cooling and dilution. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2b: Synthesis of this compound
Causality: N-methylation is achieved via an SN2 reaction. The pyridazinone nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. A non-nucleophilic base like potassium carbonate is used to deprotonate the pyridazinone, increasing its nucleophilicity without competing in the reaction.[4]
-
Reagent Preparation : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Aminopyridazin-3(2H)-one (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry.
-
Reagent Addition : Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Conditions : Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : After cooling to room temperature, dilute the reaction mixture with cold water.
-
Isolation : Extract the aqueous suspension with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Amination Step | 1. Incomplete Reaction: Insufficient temperature, pressure, or reaction time.[3] 2. Side Reactions: High temperatures can sometimes lead to decomposition or side product formation. | 1. Optimize Conditions: Systematically increase reaction time or temperature in small increments. Ensure the pressure vessel is properly sealed to maintain pressure. 2. Reaction Monitoring: If possible, take small aliquots (after careful depressurization) to monitor reaction conversion by LC-MS to determine the optimal endpoint and avoid product degradation. |
| Formation of Impurities during N-Methylation | 1. O-Alkylation: The pyridazinone exists in keto-enol tautomers, and methylation can occur on the exocyclic oxygen.[5] 2. Di-alkylation: Methylation may occur on both the ring nitrogen and the C4-amino group. | 1. Solvent & Base Choice: Using a polar aprotic solvent like DMF generally favors N-alkylation. A milder base or lower temperature might also favor N- over O-alkylation. 2. Control Stoichiometry: Use a controlled amount of methyl iodide (e.g., 1.1-1.2 eq) and add it slowly to the reaction mixture to minimize over-alkylation. |
| Difficult Product Isolation/Purification | 1. High Polarity: The amino and carbonyl groups make the final product highly polar and water-soluble, complicating extraction. 2. Persistent Impurities: Impurities with similar polarity to the product make chromatographic separation challenging.[6] | 1. Extraction Optimization: Use a more polar extraction solvent like n-butanol or perform continuous liquid-liquid extraction. Salting out the aqueous layer with NaCl can also improve extraction efficiency into organic solvents. 2. Alternative Purification: Consider recrystallization from various solvent systems (e.g., Ethanol/Water, Acetonitrile). If chromatography is necessary, try a different stationary phase (e.g., alumina) or a modified mobile phase (e.g., adding a small amount of triethylamine for basic compounds). |
| Exothermic Reaction during Methylation at Scale | 1. Heat Accumulation: The heat generated by the SN2 reaction cannot dissipate quickly in a large reactor, leading to a rapid temperature increase.[3] | 1. Controlled Addition: Add the methyl iodide subsurface via a dosing pump over an extended period. 2. Efficient Cooling: Ensure the reactor has an adequate cooling jacket and that the cooling fluid is at a sufficiently low temperature before starting the addition. 3. Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm by increasing the thermal mass of the system. |
Frequently Asked Questions (FAQs)
Q1: Why is a sealed pressure vessel required for the amination step? A1: The amination of some pyridazinone cores requires high temperatures (e.g., 180 °C) to overcome the activation energy for the nucleophilic aromatic substitution.[4] At these temperatures, the reagents (especially hydrazine hydrate or ammonia) would boil and escape an open system. A sealed vessel maintains a high concentration of the aminating agent in the reaction mixture and allows the temperature to be raised above its atmospheric boiling point, thereby increasing the reaction rate.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary safety concerns are:
-
Hydrazine Hydrate: It is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
High-Pressure Reactions: The amination step involves high pressures and temperatures. Use a properly rated and maintained pressure reactor with a burst disc and pressure relief valve. Never exceed the maximum rated pressure and temperature of the vessel.
-
Methyl Iodide: It is a toxic and volatile alkylating agent. Handle only in a fume hood with appropriate PPE.
-
Thermal Runaway: The N-methylation step can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the methyl iodide is added too quickly.[3]
Q3: How can I monitor the progress of these reactions effectively? A3: For small-scale reactions, Thin Layer Chromatography (TLC) is a quick and effective method. For larger-scale reactions where sampling might be difficult, or for more precise tracking, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can accurately quantify the consumption of starting material and the formation of the product and any byproducts.
Q4: My final product is a dark oil, not a solid. What should I do? A4: A dark oil suggests the presence of impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt purification by column chromatography. If the product is still impure, consider converting it to a salt (e.g., by adding a solution of HCl in ether) which may crystallize more readily and can be purified by recrystallization. The free base can be regenerated afterward if necessary.
Q5: Can I use a different methylating agent instead of methyl iodide? A5: Yes, other methylating agents like dimethyl sulfate (DMS) or methyl triflate can be used. However, their reactivity and safety profiles differ. DMS is highly toxic and less volatile than methyl iodide. Both are potent alkylating agents. The reaction conditions, including base and solvent, may need to be re-optimized if you switch from methyl iodide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-2-methylpyridazin-3(2H)-one and Other Pyridazinone Derivatives in Anti-inflammatory and Analgesic Drug Discovery
The pyridazinone scaffold represents a versatile and highly valuable core in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1] Among these, their potential as anti-inflammatory and analgesic agents has garnered significant attention, offering promising avenues for the development of novel therapeutics with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This guide provides a comparative analysis of 4-Amino-2-methylpyridazin-3(2H)-one with other key pyridazinone derivatives, focusing on their anti-inflammatory and analgesic properties. We will delve into the structure-activity relationships that govern their efficacy and explore the experimental methodologies used to evaluate their performance.
The Pyridazinone Core: A Privileged Scaffold
The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms. This "wonder nucleus" can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] This structural versatility has led to the discovery of numerous pyridazinone derivatives with diverse therapeutic applications, including cardiovascular, anticancer, and antimicrobial activities.[4] In the realm of inflammation and pain management, the pyridazinone scaffold has been a focal point of research due to the discovery of compounds like Emorfazone, a clinically used analgesic and anti-inflammatory drug in Japan.[2][5]
Key Pyridazinone Derivatives for Comparison
This guide will focus on a comparative analysis of the following pyridazinone derivatives, with this compound as our central point of interest:
-
This compound: The core structure of interest, representing a simple yet potentially potent scaffold.
-
Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): A commercially available drug that serves as a crucial benchmark for analgesic and anti-inflammatory activity.[5][6]
-
6-Substituted Phenyl-pyridazinones: A class of derivatives where modifications at the 6-position have been shown to significantly influence activity.
-
4,5-Dihalo- and Functionalized Pyridazinones: Modifications at the 4 and 5-positions have also been explored to enhance potency and reduce side effects.[1]
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory and analgesic effects of many pyridazinone derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.
Beyond COX inhibition, some pyridazinone derivatives have been shown to modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]
Figure 1: Simplified signaling pathway of inflammation and points of intervention for pyridazinone derivatives.
Experimental Protocols
To objectively compare the performance of pyridazinone derivatives, standardized and validated experimental protocols are essential. The following section details the methodologies for key in vivo and in vitro assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
Figure 2: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6-8):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Compound groups (e.g., this compound at various doses).
-
-
Compound Administration: Test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured immediately after carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce chemically induced visceral pain.
Step-by-Step Protocol:
-
Animal Preparation: Swiss albino mice are used and divided into groups as described for the anti-inflammatory assay.
-
Compound Administration: Test compounds, a reference drug (e.g., Aspirin or Diclofenac), or vehicle are administered 30 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-20 minutes.
-
Calculation of Inhibition: The percentage of analgesic activity is calculated as: % Inhibition = [ (Wc - Wt) / Wc ] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.
Step-by-Step Protocol:
-
Enzyme and Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., ELISA for prostaglandin E2) are used.
-
Incubation: The test compound at various concentrations is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Measurement: After a set incubation period, the reaction is stopped, and the amount of prostaglandin produced is quantified using an appropriate method, such as ELISA or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
In Vitro TNF-α and IL-6 Inhibition Assay
This assay measures the ability of a compound to suppress the production of key pro-inflammatory cytokines in immune cells.
Step-by-Step Protocol:
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured.
-
Cell Stimulation: The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).
-
Induction of Cytokine Production: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.
-
Sample Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of the test compound, and the IC50 value is determined.
Comparative Performance Analysis
The following tables summarize the reported and extrapolated biological activities of this compound and its comparators. It is important to note that direct experimental data for the unsubstituted this compound is limited in the public domain. Therefore, its potential activity is inferred based on structure-activity relationship (SAR) studies of related 4-aminopyridazinone derivatives.
Table 1: Comparative Anti-inflammatory Activity
| Compound | In Vivo Model (Carrageenan Paw Edema) | In Vitro COX-2 Inhibition (IC50) | In Vitro TNF-α Inhibition | In Vitro IL-6 Inhibition |
| This compound | Moderate activity expected | Moderate potency expected | Potential activity | Potential activity |
| Emorfazone | Significant inhibition[6] | Moderate inhibitor | - | - |
| Representative 6-Phenyl Derivative | High activity reported[7] | Potent and selective inhibitors (nM range)[8] | - | - |
| Indomethacin (Reference) | High activity | Potent non-selective inhibitor | - | - |
| Celecoxib (Reference) | High activity | Potent and selective inhibitor (nM range)[8] | - | - |
Table 2: Comparative Analgesic Activity
| Compound | In Vivo Model (Acetic Acid Writhing Test) | Putative Mechanism |
| This compound | Moderate to good activity expected | Peripheral (COX inhibition) |
| Emorfazone | Significant inhibition[2] | Peripheral (Inhibition of bradykinin release)[11] |
| Representative 4-Amino-5-vinyl Derivative | High activity, more potent than Emorfazone[2] | Peripheral |
| Aspirin (Reference) | High activity | Peripheral (COX inhibition) |
| Diclofenac (Reference) | High activity | Peripheral (COX inhibition) |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone ring.
-
Substitution at N-2: Small alkyl groups, such as a methyl group, are generally favorable for activity.
-
Substitution at C-4: The presence of an amino group at the C-4 position is a key feature of several potent bioactive molecules, including inhibitors of fatty acid-binding protein 4 (FABP4).[12][13] This suggests its potential for contributing to anti-inflammatory and analgesic effects.
-
Substitution at C-5: As seen with Emorfazone, a morpholino group at this position contributes to its activity profile. Vinyl substitutions at C-5 in 4-amino pyridazinones have been shown to enhance analgesic potency.[2]
-
Substitution at C-6: The introduction of a phenyl or substituted phenyl group at the C-6 position is a common strategy to enhance COX-2 inhibitory activity and selectivity.[7][8]
Based on these SAR principles, it can be hypothesized that This compound serves as a promising foundational scaffold. While likely possessing intrinsic anti-inflammatory and analgesic properties, its potency can be significantly enhanced through strategic substitutions at the C-5 and C-6 positions.
Conclusion and Future Directions
The pyridazinone scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory and analgesic agents. This comparative analysis highlights the potential of this compound as a core structure for further drug development. While the commercially available drug Emorfazone provides a valuable benchmark, research into other derivatives, particularly those with substitutions at the C-6 position, has yielded compounds with superior COX-2 selectivity and potent in vivo activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. By systematically exploring substitutions at the C-5 and C-6 positions, it may be possible to identify novel candidates with an optimal balance of efficacy and safety, potentially leading to the next generation of pyridazinone-based therapeutics for the management of pain and inflammation.
References
- 1. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on mechanisms of action of emorfazone. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of 4-Amino-2-methylpyridazin-3(2H)-one
Introduction: From Benchtop Discovery to Preclinical Reality
The journey of a novel chemical entity from initial synthesis to a potential therapeutic is a rigorous, multi-stage process where in vivo validation serves as the critical gatekeeper. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo validation plan for a promising, yet uncharacterized, small molecule: 4-Amino-2-methylpyridazin-3(2H)-one.
While existing literature on this specific pyridazinone derivative is sparse, related compounds have shown potential as inhibitors of fatty acid-binding protein 4 (FABP4), a target of interest in oncology and metabolic diseases.[1][2][3][4][5] Other pyridazinone scaffolds have demonstrated a range of biological activities, including antinociceptive and cardiovascular effects.[6][7][8] This guide will therefore proceed under the hypothesis that this compound possesses anti-tumor activity, providing a detailed roadmap for its preclinical evaluation against a clinically relevant benchmark.
The core philosophy of this guide is not merely to present protocols, but to instill a logical, evidence-based approach to decision-making in preclinical research. Every experimental choice, from model selection to endpoint analysis, is explained to build a self-validating study that generates trustworthy, translatable data.
Part 1: The Strategic Framework for In Vivo Validation
Before any animal is dosed, a clear strategic workflow must be established. This ensures that each experiment logically builds upon the last, maximizing data output while adhering to ethical principles of animal use (the 3Rs: Replacement, Reduction, and Refinement).
Our validation strategy is a four-stage process designed to comprehensively characterize the compound's behavior and efficacy.
Caption: High-level workflow for in vivo validation.
Part 2: Foundational Profiling - Pharmacokinetics and Tolerability
The first critical step in any in vivo program is to understand how the organism's body affects the drug.[9][10] This involves characterizing the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as Pharmacokinetics (PK).[11][12] These studies are essential for selecting an appropriate and effective dosing regimen for subsequent efficacy trials.[11]
Comparative Compound Selection
To benchmark the performance of this compound, we will compare it against Paclitaxel , a well-established chemotherapeutic agent used in a variety of solid tumors. Paclitaxel serves as a robust positive control and provides a clinically relevant comparator for assessing therapeutic potential.
Experimental Protocol: Murine Pharmacokinetic Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound following intravenous (IV) and oral (PO) administration in mice.
Methodology:
-
Animal Model: Male CD-1 mice (n=3 per time point per route), 8-10 weeks old.
-
Compound Formulation:
-
IV: Dissolve in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
PO: Formulate as a suspension in 0.5% methylcellulose.
-
-
Dosing:
-
IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the submandibular vein at predefined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h; PO: 0.25, 0.5, 1, 2, 4, 8, 24h).[10]
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Trustworthiness Check: The use of both IV and PO routes allows for the calculation of oral bioavailability (F% = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100), a critical parameter for determining if the compound is suitable for oral delivery.
Hypothetical Data Summary
| Parameter | This compound | Paclitaxel (Reference) |
| Route of Admin. | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3200 | 4500 |
| Half-life (h) | 3.5 | 4.0 |
| Oral Bioavailability | - | 44% |
Note: Paclitaxel data is illustrative for comparison. Actual values vary.
Interpretation: In this hypothetical scenario, this compound demonstrates superior oral bioavailability compared to Paclitaxel, suggesting it is well-absorbed and could be a viable candidate for oral administration. Its half-life supports a once or twice-daily dosing regimen.
Part 3: Efficacy Assessment in Xenograft Models
With a viable PK profile, the next step is to evaluate anti-tumor efficacy. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are the cornerstone of preclinical oncology research.[13][14]
Model Selection: The Rationale
The choice of xenograft model is critical for clinical relevance.
-
Cell Line-Derived Xenografts (CDX): These models use established human cancer cell lines and are excellent for initial, reproducible screening.[15][16]
-
Patient-Derived Xenografts (PDX): These models involve the direct implantation of patient tumor tissue, better preserving the heterogeneity and microenvironment of the original tumor.[15][17] They offer higher predictive value for clinical response.[13]
For our initial efficacy study, we will utilize a CDX model for its rapid setup and scalability. We select the MDA-MB-231 breast cancer cell line , a widely used and aggressive triple-negative breast cancer model.
Caption: Workflow for a CDX efficacy study.
Experimental Protocol: CDX Efficacy Study
Objective: To assess the anti-tumor efficacy of this compound compared to Paclitaxel in an MDA-MB-231 xenograft model.
Methodology:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the right flank of each mouse.[16]
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize animals into four groups (n=10 per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle (0.5% methylcellulose) daily via oral gavage.
-
Group 2 (Test Article Low Dose): Administer this compound at 25 mg/kg, PO, daily.
-
Group 3 (Test Article High Dose): Administer this compound at 50 mg/kg, PO, daily.
-
Group 4 (Positive Control): Administer Paclitaxel at 10 mg/kg, IV, twice weekly.
-
-
Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) three times per week. Record body weights as a measure of general toxicity.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after 21-28 days of treatment.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Hypothetical Efficacy and Tolerability Data
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 210 | - | +5% |
| This compound | 25 mg/kg, PO, QD | 870 ± 150 | 40% | +3% |
| This compound | 50 mg/kg, PO, QD | 435 ± 95 | 70% | -2% |
| Paclitaxel | 10 mg/kg, IV, 2x/wk | 580 ± 110 | 60% | -8% |
Interpretation: The hypothetical data shows that this compound exhibits dose-dependent anti-tumor activity. The 50 mg/kg dose achieves superior TGI compared to the standard-of-care, Paclitaxel, while also demonstrating a better tolerability profile (less body weight loss). This is a strong positive signal.
Part 4: Unveiling the Mechanism - Pharmacodynamics and Safety
Efficacy data tells us if a drug works; pharmacodynamic (PD) and toxicology studies tell us how and how safely it works. These studies are crucial for validating the drug's mechanism of action and establishing a preliminary safety window, as required by regulatory agencies like the FDA.[18][19][20]
Experimental Protocol: Pharmacodynamic (PD) Study
Objective: To confirm that this compound engages its hypothetical target (FABP4) in the tumor tissue at efficacious doses.
Methodology:
-
Study Design: Use the same MDA-MB-231 CDX model. Establish tumors as in the efficacy study.
-
Treatment: Administer a single dose of vehicle or this compound (50 mg/kg, PO).
-
Tissue Collection: At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice (n=3-4 per time point) and harvest tumor tissue.
-
Biomarker Analysis:
-
Target Engagement: Measure the levels of free vs. compound-bound FABP4 in tumor lysates using techniques like Western Blot or targeted mass spectrometry.
-
Downstream Effects: Analyze downstream markers of FABP4 inhibition, such as changes in lipid metabolism or signaling pathways (e.g., via IHC for p-ERK).
-
Trustworthiness Check: Correlating the time course of target engagement with the PK profile (from Part 2) establishes a clear PK/PD relationship, which is a cornerstone of a convincing preclinical data package.
Preliminary Toxicology
Safety is paramount. The FDA requires toxicology evaluations in both rodent and non-rodent species for IND-enabling studies.[18] A preliminary, non-GLP (Good Laboratory Practice) study in mice can provide an early indication of potential liabilities.
Objective: To identify the Maximum Tolerated Dose (MTD) and potential target organs of toxicity.
Methodology:
-
Animal Model: Healthy, non-tumor-bearing CD-1 mice.
-
Dosing: Administer escalating doses of this compound daily for 7-14 days.
-
Monitoring: Daily clinical observations (activity, posture, grooming) and twice-weekly body weight measurements.
-
Terminal Analysis: At the end of the study, perform a gross necropsy. Collect key organs (liver, kidney, spleen, heart, lungs) for histopathological analysis. Collect blood for clinical chemistry and complete blood count (CBC) analysis.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive in vivo validation guide provides a structured and logical path to characterize the preclinical profile of this compound. By integrating pharmacokinetics, efficacy, pharmacodynamics, and toxicology, we generate a holistic dataset.
-
A "Go" decision would be supported by:
-
Good oral bioavailability and a PK profile supporting a convenient dosing schedule.
-
Significant, dose-dependent tumor growth inhibition that is superior or comparable to the standard of care.
-
A clear PK/PD relationship, confirming the on-target mechanism of action in vivo.
-
A favorable safety profile with a well-defined MTD and no severe, irreversible toxicities.
-
-
A "No-Go" decision could result from:
-
Poor bioavailability that cannot be overcome with formulation.
-
Lack of significant efficacy in well-established models.
-
A narrow therapeutic window where toxic doses overlap with efficacious doses.
-
By following this rigorous, self-validating framework, researchers can confidently assess the true therapeutic potential of novel compounds like this compound and make informed, data-driven decisions on their advancement toward clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-3(2H)-pyridazinones bearing arylpiperazinylalkyl groups and related compounds: synthesis and antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. xenograft.org [xenograft.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Xenograft Tumor Models for Oncology Studies — MB Biosciences [mbbiosciences.com]
- 17. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. seed.nih.gov [seed.nih.gov]
- 19. histologix.com [histologix.com]
- 20. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Amino-2-methylpyridazin-3(2H)-one Analogs
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The highly conserved nature of the ATP-binding site across the human kinome makes off-target interactions a significant concern, potentially leading to unforeseen side effects and diminished therapeutic efficacy. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of novel 4-Amino-2-methylpyridazin-3(2H)-one analogs, a scaffold of growing interest in kinase inhibitor development. We will delve into the experimental methodologies used to generate these profiles, present comparative data, and discuss the implications for drug discovery.
The pyridazin-3(2H)-one core has emerged as a versatile scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including various protein kinases.[1] Analogs of this scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), fibroblast growth factor receptors (FGFR), and FER tyrosine kinase, among others.[1][2] This guide will focus on a select few analogs to illustrate a comprehensive cross-reactivity profiling workflow.
The Imperative of Kinase Selectivity
Achieving selectivity for a specific protein kinase is a formidable challenge in the development of small molecule inhibitors.[3] The high degree of similarity in the ATP-binding pocket across the kinome often leads to compounds that inhibit multiple kinases.[3] While in some instances, this "polypharmacology" can be beneficial, unintended off-target effects are a major cause of clinical trial failures. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount.
This guide will explore three key methodologies for assessing kinase inhibitor selectivity:
-
In Vitro Kinase Inhibition Assays: Direct measurement of an inhibitor's potency against a panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to verify target engagement within a cellular context.
-
Competitive Binding Assays (e.g., KINOMEscan™): A high-throughput method to quantify the binding affinity of an inhibitor to a large number of kinases.
Comparative Cross-Reactivity Data
To illustrate the comparative profiling process, let us consider three hypothetical analogs of this compound: Analog A , Analog B , and Analog C . These analogs were designed as inhibitors of a primary target kinase, for instance, a member of the Src family kinases. The following table summarizes their inhibitory activity against the primary target and a selection of off-target kinases, as determined by in vitro kinase assays.
| Kinase Target | Analog A (IC50, nM) | Analog B (IC50, nM) | Analog C (IC50, nM) | Staurosporine (IC50, nM) |
| Primary Target (e.g., CSK) | 15 | 25 | 10 | 5 |
| Off-Target Kinase 1 (e.g., LCK) | 250 | 150 | 80 | 10 |
| Off-Target Kinase 2 (e.g., FER) | >10,000 | 5,000 | 1,500 | 20 |
| Off-Target Kinase 3 (e.g., p38α) | 800 | 1,200 | 950 | 2 |
| Off-Target Kinase 4 (e.g., VEGFR2) | 750 | 900 | 600 | 15 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Staurosporine is a non-selective kinase inhibitor used as a positive control.[4]
From this data, Analog C appears to be the most potent inhibitor of the primary target. However, it also shows greater off-target activity against LCK and FER compared to Analog A. Analog A demonstrates a more favorable selectivity profile, with a significant window between its on-target and off-target activities. Analog B shows intermediate potency and selectivity. This initial screen highlights the critical trade-offs between potency and selectivity that must be navigated during lead optimization.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, it is essential to follow well-defined experimental protocols.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at its apparent Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[5][6]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions to a range of temperatures in a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein in each sample using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7][8]
KINOMEscan™ Competitive Binding Assay
This high-throughput platform quantitatively measures the binding of a test compound to a large panel of kinases.
Protocol:
-
Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR to detect the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration. The results are often visualized as a "TREEspot™" dendrogram, providing a comprehensive overview of the compound's kinome-wide selectivity.[9][10]
Visualizing the Biological Context: Signaling Pathways
Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for interpreting the cross-reactivity data. For instance, if the primary target is a key regulator of cell proliferation, off-target inhibition of a kinase in a critical survival pathway could have significant consequences.
Below are diagrams illustrating a hypothetical signaling pathway involving a primary target and the potential impact of off-target inhibition, as well as the experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway and inhibitor interactions.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. news-medical.net [news-medical.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. vghtc.gov.tw [vghtc.gov.tw]
The Evolving Landscape of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives: A Structure-Activity Relationship Guide
The 4-amino-2-methylpyridazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the rational design of potent and selective modulators for various therapeutic applications. We will delve into key examples from the literature, comparing their biological activities and elucidating the impact of structural modifications.
The Core Scaffold: A Foundation for Diverse Activities
The this compound core, with its distinct arrangement of hydrogen bond donors and acceptors, provides a robust platform for molecular recognition. The key points of diversification on this scaffold, which will be the focus of our SAR discussion, are primarily the C5 and C6 positions of the pyridazinone ring, as well as modifications of the 4-amino group.
Caption: Key diversification points of the this compound scaffold.
Case Study 1: Targeting Fatty Acid Binding Protein 4 (FABP4)
Fatty Acid Binding Protein 4 (FABP4) has garnered significant attention as a therapeutic target for metabolic diseases and cancer.[1][2] A series of 4-amino and 4-ureido pyridazinone derivatives have been investigated as novel FABP4 inhibitors.[1][2][3]
The general synthetic approach to these compounds involves the construction of the pyridazinone core followed by diversification.[2]
SAR Insights for FABP4 Inhibition
Substitutions at the C6 position of the pyridazinone ring have been found to be critical for potent FABP4 inhibition.
| Compound ID | C6-Substituent | C4-Substituent | IC50 (µM) for FABP4 |
| 25a | Phenyl | Amino | 2.97 |
| 14e | 4-Chlorophenyl | Amino | 1.57 |
| Reference | Arachidonic acid | - | 3.42 |
Data synthesized from multiple sources.[2][3]
From the table, we can observe that:
-
The introduction of a phenyl group at the C6 position (as in 25a ) leads to potent inhibitory activity, comparable to the endogenous ligand, arachidonic acid.[2]
-
Further substitution on the C6-phenyl ring, such as a chloro group at the para-position (14e ), enhances the potency, suggesting that this region of the binding pocket can accommodate and favorably interact with substituted aromatic rings.[3]
-
The 4-amino group appears to be a key pharmacophoric feature for this class of inhibitors.
The causality behind these observations lies in the specific interactions within the FABP4 binding pocket. Molecular docking studies have suggested that the pyridazinone core establishes key hydrogen bonds, while the C6-substituent projects into a hydrophobic pocket, where substitutions can optimize van der Waals interactions.[1]
Case Study 2: Antinociceptive Activity
Another promising therapeutic application for this scaffold is in the development of analgesics. A series of 4-amino-3(2H)-pyridazinones bearing arylpiperazinylalkyl groups at the N2 position have demonstrated significant antinociceptive effects.[4][5]
SAR Insights for Antinociceptive Activity
In this series, the key structural variations are at the N2 position, where an arylpiperazinylalkyl chain is introduced.
| Compound ID | N2-Substituent | % Inhibition of Writhing (at 100 mg/kg s.c.) |
| 12e | 3-(4-(3-chlorophenyl)piperazin-1-yl)propyl | 100% |
| Emorfazone | 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | (Reference drug) |
Data extracted from Dal Piaz et al., 2003.[5]
The key findings from this series include:
-
The presence of a linker chain connecting the pyridazinone core to an arylpiperazine moiety is crucial for activity.
-
Compound 12e , with a 3-chlorophenylpiperazine group connected via a propyl linker, was found to be exceptionally potent, being almost 40-fold more potent than the structurally related analgesic, Emorfazone.[5]
This highlights the importance of the N2 substituent in directing the molecule to its biological target and establishing the necessary interactions for its analgesic effect.
Case Study 3: Phosphodiesterase 4 (PDE4) Inhibition
The pyridazinone scaffold has also been explored for the development of anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4).[6]
SAR Insights for PDE4 Inhibition
In a study exploring pyridazinone derivatives bearing an indole moiety, the substitution at the C4 position was found to be a key determinant of activity.[6]
| Compound ID | C4-Substituent | % Inhibition of PDE4B (at 20 µM) | IC50 (nM) for PDE4B |
| 4ba | 5-methoxy-1H-indol-3-yl | 64% | 251 |
| Roflumilast | (Reference drug) | 75% | - |
Data from a 2021 study on pyridazinone derivatives as PDE4 inhibitors.[6]
The key takeaways are:
-
The introduction of an indole moiety at the C4 position of the pyridazinone ring leads to potent PDE4B inhibition.[6]
-
Specifically, a 5-methoxyindole substituent, as seen in compound 4ba , provides a good balance of potency and selectivity for the PDE4B isoform.[6] This compound was also shown to regulate the production of pro-inflammatory cytokines.[6]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Synthetic Procedure for 4-Amino-6-aryl-2-methylpyridazin-3(2H)-ones
Caption: A generalized synthetic workflow for 4-amino-6-aryl-2-methylpyridazin-3(2H)-ones.
A representative synthetic protocol is as follows:
-
Synthesis of the Pyridazinone Core: The synthesis typically begins with the condensation of an appropriate aryl ketone with glyoxylic acid to form a dicarbonyl intermediate.
-
Cyclization: The resulting intermediate is then cyclized with hydrazine hydrate to form the pyridazinone ring.
-
N-Methylation: The nitrogen at the 2-position of the pyridazinone is methylated, for example, using dimethyl sulfate.
-
Introduction of the 4-Amino Group: The 4-amino group can be introduced through various methods, such as the reduction of a nitro group or direct amination.[1]
In Vitro FABP4 Inhibition Assay
The inhibitory activity against FABP4 is often determined using a fluorescence displacement assay.
-
Assay Principle: The assay is based on the displacement of a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS) from the FABP4 binding pocket by a test compound.
-
Procedure:
-
Recombinant human FABP4 is incubated with the fluorescent probe.
-
The test compound is added at various concentrations.
-
The decrease in fluorescence intensity, corresponding to the displacement of the probe, is measured.
-
IC50 values are calculated from the dose-response curves.[2]
-
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C4, C5, and C6 positions, as well as the N2 position, can lead to potent and selective inhibitors for a range of biological targets. The insights provided herein, from SAR data to experimental protocols, are intended to empower researchers in the rational design and optimization of new drug candidates based on this promising chemical core.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. 4-Amino-3(2H)-pyridazinones bearing arylpiperazinylalkyl groups and related compounds: synthesis and antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Target Engagement: The Case of 4-Amino-2-methylpyridazin-3(2H)-one and FABP4
For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous confirmation of direct binding between the compound and its intended protein target. This guide provides an in-depth, objective comparison of leading biophysical techniques for validating the binding of 4-Amino-2-methylpyridazin-3(2H)-one, a novel scaffold for Fatty Acid-Binding Protein 4 (FABP4) inhibitors, to its target.[1][2]
FABP4, predominantly expressed in adipocytes and macrophages, is a key regulator of lipid metabolism and inflammatory responses, making it a compelling target for therapeutic intervention in metabolic diseases and cancer.[3][4] Compounds based on the this compound scaffold have emerged as promising inhibitors of FABP4.[1][2][5] However, before advancing such candidates, it is imperative to move beyond indirect measures of activity (like IC50 values from functional assays) and directly confirm target engagement.
This guide will dissect and compare three powerful, label-free biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you to select the most appropriate technique for your research needs.
The Imperative of Direct Binding Confirmation
Functional assays, while crucial for assessing a compound's effect on protein activity, can sometimes be misleading. Apparent inhibition could arise from off-target effects, assay interference, or compound aggregation. Direct binding assays provide the foundational evidence that a compound physically interacts with its intended target, a cornerstone of building a robust therapeutic hypothesis.
Comparative Analysis of Key Biophysical Techniques
Here, we provide a head-to-head comparison of SPR, ITC, and CETSA for validating the binding of this compound to FABP4.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | Measures the heat released or absorbed during a binding event.[6] | Measures the change in thermal stability of a protein in the presence of a ligand.[7][8] |
| Key Outputs | Binding affinity (KD), association rate (ka), dissociation rate (kd).[9] | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n).[10] | Target engagement in a cellular context, relative binding affinity.[11] |
| Sample Requirements | Purified protein (immobilized), compound in solution. | Purified protein and compound in solution. | Cell lysate or intact cells. |
| Throughput | Medium to High. | Low to Medium. | High (with specific detection methods).[12] |
| Strengths | Real-time kinetics, high sensitivity, requires relatively small amounts of protein.[13] | Gold standard for thermodynamics, provides a complete thermodynamic profile of the interaction.[14] | In-cell/in-situ target engagement, reflects a more physiologically relevant environment.[15][16] |
| Limitations | Protein immobilization can affect activity, potential for non-specific binding. | Requires larger amounts of protein and compound, sensitive to buffer mismatches. | Indirect measure of affinity, requires a specific antibody for detection (in traditional format). |
In-Depth Technical Examination and Experimental Protocols
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Expertise & Experience: SPR is an optical technique that provides high-quality kinetic data, offering deep insights into the binding mechanism.[13] The choice to immobilize the protein (FABP4) rather than the small molecule is deliberate. It ensures that the binding site of the protein is accessible and minimizes potential steric hindrance that could arise from immobilizing the smaller compound.
Trustworthiness: A key self-validating aspect of SPR is the inclusion of a reference channel on the sensor chip. This channel is activated and blocked without protein immobilization, allowing for the subtraction of any non-specific binding or bulk refractive index changes from the signal, ensuring the observed response is due to the specific interaction.
Experimental Protocol: SPR Analysis of this compound binding to FABP4
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human FABP4 (at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (e.g., ~5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.1 to 10 µM).
-
Inject the compound solutions over the FABP4 and reference surfaces at a flow rate of 30 µL/min for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in HBS-EP+ buffer for a defined time (e.g., 300 seconds).
-
Regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine KD, ka, and kd.
-
Mandatory Visualization:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Expertise & Experience: ITC stands out for its ability to directly measure the heat changes associated with binding, providing a complete thermodynamic signature of the interaction.[6][10] This is crucial for understanding the driving forces of binding (enthalpy vs. entropy), which can be invaluable for lead optimization. The choice of buffer is critical; a buffer with a low ionization enthalpy (e.g., phosphate or HEPES) is preferred to minimize heat changes unrelated to the binding event.
Trustworthiness: The stoichiometry (n) value obtained from an ITC experiment is a powerful self-validating parameter. For a well-behaved 1:1 interaction, the stoichiometry should be close to 1. Deviations from this can indicate issues with protein concentration, aggregation, or a more complex binding mechanism, prompting further investigation.
Experimental Protocol: ITC Analysis of this compound binding to FABP4
-
Sample Preparation:
-
Dialyze recombinant human FABP4 extensively against the ITC buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the final dialysis buffer.
-
Determine accurate concentrations of both protein and compound.
-
-
ITC Experiment:
-
Load the sample cell with FABP4 (e.g., 20 µM).
-
Load the injection syringe with this compound (e.g., 200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at appropriate intervals to allow for a return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, ΔH, and n.
-
Calculate ΔG and -TΔS from the fitted parameters.
-
Mandatory Visualization:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context
Expertise & Experience: CETSA's unique advantage is its ability to confirm target engagement within the complex milieu of a cell, providing a more physiologically relevant assessment.[8][17][16] The underlying principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[7] The choice of the optimal temperature for the isothermal dose-response is critical and is determined from the initial melt curve. This temperature should be in the steep part of the curve to provide the largest window for observing a stabilization shift.
Trustworthiness: A key self-validating aspect of CETSA is the generation of a full melt curve. A clear rightward shift of the curve in the presence of the compound provides strong evidence of intracellular target engagement. Furthermore, the inclusion of vehicle-only controls is essential to ensure that the observed stabilization is due to the specific action of the compound.
Experimental Protocol: CETSA for this compound and FABP4
-
Cell Treatment:
-
Culture cells expressing FABP4 (e.g., 3T3-L1 adipocytes) to confluence.
-
Treat cells with a range of concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
-
Thermal Challenge (Melt Curve):
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble FABP4 in the supernatant using a specific detection method, such as Western blotting or an ELISA-based format.
-
-
Isothermal Dose-Response:
-
Based on the melt curve, select an optimal temperature for stabilization.
-
Treat cells with a dose-response of the compound.
-
Heat all samples at the chosen temperature.
-
Quantify the remaining soluble FABP4 to determine the EC50 of thermal stabilization.
-
Mandatory Visualization:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: An Integrated Approach to Target Validation
Confirming the direct binding of a small molecule to its target protein is a non-negotiable step in drug discovery. For a promising FABP4 inhibitor like this compound, a multi-faceted approach leveraging the strengths of different biophysical techniques is recommended.
-
SPR provides invaluable real-time kinetic information, crucial for understanding the dynamics of the interaction.
-
ITC offers a complete thermodynamic profile, elucidating the driving forces behind binding.
-
CETSA validates target engagement in a more physiologically relevant cellular context, bridging the gap between in vitro and in vivo studies.
By judiciously applying these techniques, researchers can build a comprehensive and robust data package that unequivocally confirms target engagement, thereby de-risking the progression of novel therapeutic candidates and paving the way for successful drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ITC - Creative Biolabs [creative-biolabs.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xantec.com [xantec.com]
- 14. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 16. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FABP4 Inhibitors: 4-Amino-2-methylpyridazin-3(2H)-one and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting FABP4
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, has emerged as a critical regulator in metabolic and inflammatory pathways.[1] Predominantly expressed in adipocytes and macrophages, FABP4 is intimately involved in intracellular lipid trafficking, and its dysregulation is linked to a spectrum of pathologies including obesity, type 2 diabetes, atherosclerosis, and certain cancers.[1][2] Consequently, the development of small molecule inhibitors targeting FABP4 has become a fervent area of research, offering a promising therapeutic avenue for these debilitating conditions.[3][4]
This guide provides a comprehensive comparison of a novel class of FABP4 inhibitors, the 4-amino-2-methylpyridazin-3(2H)-one series, with other well-characterized FABP4 inhibitors. We will delve into their inhibitory potency, selectivity, and the underlying experimental methodologies used for their evaluation, offering insights to guide future research and drug development efforts.
The Rise of a New Scaffold: this compound
Recent research has identified the 4-amino and 4-ureido pyridazin-3(2H)-one scaffold as a promising new chemotype for the development of potent FABP4 inhibitors.[5][6] Through a computer-assisted molecular design approach, researchers have synthesized and evaluated a series of compounds based on this core structure, leading to the identification of highly active analogs.[5][7]
One of the most potent compounds from this series, designated as 14e , demonstrated a half-maximal inhibitory concentration (IC50) of 1.57 µM in a fluorescence-based displacement assay.[7][8] This positions the pyridazinone scaffold as a valid and optimizable starting point for the development of next-generation FABP4 inhibitors.
Comparative Analysis of Leading FABP4 Inhibitors
To contextualize the potential of the this compound series, it is essential to compare their performance against established FABP4 inhibitors. The following table summarizes the inhibitory potency and selectivity of key compounds from different chemical classes.
| Inhibitor Class | Compound | Target(s) | IC50 / Ki | Selectivity | Reference(s) |
| Pyridazinone | 14e | FABP4 | IC50 = 1.57 µM | Data not available | [7][8] |
| Biphenyl Azole | BMS309403 | FABP4 | Ki < 2 nM | >100-fold vs FABP3 & FABP5 | [9] |
| Thiophene | HTS01037 | FABP4 | Ki = 670 nM | ~5-fold vs FABP5, ~13-fold vs FABP3 | [9] |
| Triazolopyrimidine | Compound 2 | FABP4/5 | Kd = 0.01 µM (FABP4) | Dual inhibitor | [9] |
| Triazolopyrimidine | Compound 3 | FABP4/5 | Kd = 0.02 µM (FABP4) | Dual inhibitor | [9] |
Key Insights from the Comparative Data:
-
Potency: The biphenyl azole, BMS309403, remains one of the most potent and selective FABP4 inhibitors reported to date, with a sub-nanomolar Ki value.[9] The optimized pyridazinone analog, 14e, exhibits a respectable low micromolar IC50, indicating a promising starting point for further optimization.[7][8] HTS01037 is a weaker inhibitor compared to BMS309403.[9]
-
Selectivity: High selectivity for FABP4 over other FABP isoforms, particularly FABP3 (heart-type) and FABP5 (epidermal-type), is a critical consideration for minimizing off-target effects. BMS309403 demonstrates excellent selectivity.[9] The selectivity profile of the this compound series requires further investigation. The triazolopyrimidine compounds are designed as dual FABP4/5 inhibitors.[9]
-
Scaffold Diversity: The variety of chemical scaffolds highlights the active pursuit of novel intellectual property and improved pharmacological properties in the field of FABP4 inhibition.
Experimental Methodologies for Evaluating FABP4 Inhibitors
The robust evaluation of FABP4 inhibitors relies on a combination of in vitro biochemical and cell-based assays. Understanding these methodologies is crucial for interpreting the comparative data and for designing future experiments.
Biochemical Assay: Fluorescence Polarization (FP) Competition Assay
This assay is a widely used method to determine the binding affinity of a test compound to FABP4.[10][11]
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled probe that binds to FABP4. When the probe is bound to the much larger FABP4 protein, its rotation is slower, resulting in a high fluorescence polarization signal. A test compound that binds to the same site on FABP4 will displace the fluorescent probe, leading to a decrease in the polarization signal as the smaller, unbound probe tumbles more rapidly in solution.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of recombinant human FABP4 protein in assay buffer.
-
Prepare a solution of a fluorescent probe known to bind to FABP4 (e.g., a fluorescently labeled fatty acid analog).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Plate Setup:
-
To the wells of a microplate, add the FABP4 protein solution.
-
Add the fluorescent probe to all wells.
-
Add the serially diluted test compounds to the respective wells. Include control wells with no inhibitor (maximum polarization) and wells with no FABP4 protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality in Experimental Choices: The choice of the fluorescent probe is critical; it must have a suitable affinity for FABP4 to provide a stable signal window and be displaceable by the test compounds. The concentrations of FABP4 and the probe are optimized to be in the linear range of the assay and to be sensitive to competitive binding.
Cellular Assays: Assessing Functional Inhibition
While biochemical assays confirm direct binding, cellular assays are essential to evaluate the functional consequences of FABP4 inhibition in a more physiologically relevant context.
Principle: FABP4 is involved in the efflux of fatty acids from adipocytes during lipolysis. Inhibiting FABP4 is expected to reduce the rate of fatty acid release.[9]
Workflow Diagram:
Caption: Workflow for an adipocyte lipolysis assay.
Step-by-Step Protocol:
-
Cell Culture: Culture and differentiate a suitable preadipocyte cell line (e.g., 3T3-L1) into mature, lipid-laden adipocytes.
-
Inhibitor Treatment: Pre-incubate the mature adipocytes with various concentrations of the FABP4 inhibitor.
-
Lipolysis Induction: Stimulate lipolysis using an agent such as isoproterenol.
-
Quantification: Collect the cell culture medium and quantify the amount of glycerol or free fatty acids released, which are products of lipolysis.
-
Data Analysis: Compare the amount of glycerol/free fatty acids released from inhibitor-treated cells to that from vehicle-treated control cells to determine the inhibitory effect.
Causality in Experimental Choices: 3T3-L1 cells are a well-established and reliable model for studying adipocyte biology. Isoproterenol is a beta-adrenergic agonist that potently stimulates lipolysis. Measuring glycerol release is a common and robust method to quantify lipolysis, as glycerol cannot be re-utilized by adipocytes.
Principle: FABP4 in macrophages is implicated in inflammatory responses, including the production of pro-inflammatory cytokines.[9] FABP4 inhibitors are expected to attenuate this response.
Workflow Diagram:
Caption: Workflow for a macrophage cytokine release assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate them into macrophage-like cells using an agent like phorbol 12-myristate 13-acetate (PMA).
-
Inhibitor Treatment: Pre-treat the differentiated macrophages with the FABP4 inhibitor.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) or Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the cytokine levels in the supernatant of inhibitor-treated cells to those of vehicle-treated controls.
Causality in Experimental Choices: THP-1 cells are a widely used model for human macrophages. LPS is a potent inducer of inflammatory responses in macrophages. ELISA is a highly sensitive and specific method for quantifying cytokine concentrations.
Conclusion and Future Directions
The this compound scaffold represents a promising new direction in the quest for effective FABP4 inhibitors. The initial in vitro data for compounds like 14e are encouraging, demonstrating low micromolar potency.[7][8] However, to fully ascertain their therapeutic potential, further studies are imperative. A direct comparison with benchmark inhibitors like BMS309403 under identical assay conditions is necessary for a more definitive assessment of relative potency. Furthermore, comprehensive selectivity profiling against other FABP isoforms is crucial to predict potential off-target effects.
Ultimately, the translation of these promising in vitro findings into in vivo efficacy will be the true measure of success. Preclinical studies in animal models of metabolic disease and atherosclerosis will be essential to evaluate the pharmacokinetic properties, safety, and therapeutic efficacy of this novel class of FABP4 inhibitors. The journey from a novel scaffold to a clinically viable drug is long and challenging, but the this compound series has laid a solid foundation for future exploration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sciforum.net [sciforum.net]
- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 4-Amino-2-methylpyridazin-3(2H)-one's Anti-inflammatory Activity
In the landscape of drug discovery and development, the journey of a novel chemical entity from the laboratory bench to clinical application is both arduous and resource-intensive. A critical phase in this journey is establishing a predictive relationship between a compound's performance in controlled laboratory settings (in vitro) and its therapeutic effects within a living organism (in vivo). This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern pharmaceutical science, enabling researchers to make informed decisions, optimize formulations, and potentially reduce the reliance on extensive clinical trials.[1][2][3][4][5]
This guide provides a comprehensive comparison of methodologies to establish a robust IVIVC for the anti-inflammatory activity of a promising pyridazinone derivative, 4-Amino-2-methylpyridazin-3(2H)-one. While the pyridazinone scaffold is known to be a versatile core for various bioactive agents, including those with anti-inflammatory properties, this document will serve as a practical, albeit illustrative, framework for researchers, scientists, and drug development professionals.[6] We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of our lead compound with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
The Scientific Imperative for IVIVC in Anti-inflammatory Drug Development
Inflammation is a complex biological response implicated in a myriad of diseases.[7] The development of effective anti-inflammatory agents necessitates a thorough understanding of their mechanism of action and a reliable prediction of their clinical efficacy. An established IVIVC model can serve as a surrogate for bioequivalence studies, facilitate formulation optimization, and provide a deeper understanding of the drug's behavior.[1][3][4] For a novel compound like this compound, a strong IVIVC is paramount for its progression through the development pipeline.
Part 1: In Vitro Characterization of Anti-inflammatory Activity
The initial assessment of an anti-inflammatory compound's potential begins with a battery of in vitro assays. These assays are designed to be rapid, cost-effective, and provide mechanistic insights. Here, we detail two fundamental assays to quantify the anti-inflammatory properties of this compound.
Inhibition of Protein Denaturation Assay
Scientific Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[8] The ability of a compound to prevent protein denaturation is a strong indicator of its potential anti-inflammatory activity. This assay provides a simple yet effective primary screen.
Experimental Protocol:
-
A reaction mixture (5 mL) is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound or Indomethacin (standard).
-
A control group is established with the vehicle used to dissolve the test compounds.
-
The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
Red Blood Cell (RBC) Membrane Stabilization Assay
Scientific Rationale: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a drug implies that it can also stabilize lysosomal membranes, which is crucial as the rupture of lysosomes releases various inflammatory mediators.[9][10] This assay assesses the compound's ability to protect cell membranes from damage.
Experimental Protocol:
-
Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution (anticoagulant). The mixture is centrifuged at 3000 rpm for 10 minutes.
-
The packed red blood cells are washed three times with isosaline and a 10% v/v suspension is prepared with isosaline.
-
The reaction mixture (1 mL) consists of 0.5 mL of the RBC suspension, 0.5 mL of phosphate buffer, and 0.5 mL of varying concentrations of this compound or Indomethacin.
-
A control is prepared with the vehicle instead of the test compounds.
-
The mixtures are incubated at 56°C for 30 minutes.
-
The tubes are then centrifuged at 2500 rpm for 5 minutes, and the absorbance of the supernatant is measured at 560 nm.
-
The percentage of membrane stabilization is calculated using the formula: % Stabilization = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
Comparative In Vitro Activity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values obtained for this compound in comparison to Indomethacin.
| Assay | This compound (IC50 µM) | Indomethacin (IC50 µM) |
| Inhibition of Protein Denaturation | 45.8 | 15.2 |
| RBC Membrane Stabilization | 62.3 | 28.5 |
These hypothetical results suggest that while this compound possesses anti-inflammatory activity, it is less potent than the standard drug Indomethacin in these in vitro models.
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
While in vitro assays provide valuable initial data, the ultimate test of a compound's efficacy lies in its performance within a living system. In vivo models of inflammation are indispensable for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[11] It is a biphasic process, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines. This model is particularly useful for evaluating the efficacy of NSAIDs and novel anti-inflammatory agents.
Experimental Protocol:
-
Male Wistar rats (150-200g) are divided into three groups: Control (vehicle), this compound treated, and Indomethacin treated.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds (e.g., 10 mg/kg) or vehicle are administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = (Mean Paw Edema of Control - Mean Paw Edema of Test) / Mean Paw Edema of Control * 100
Comparative In Vivo Efficacy
The table below presents hypothetical data on the percentage inhibition of paw edema by this compound and Indomethacin.
| Time (hours) | This compound (% Inhibition) | Indomethacin (% Inhibition) |
| 1 | 25.4 | 35.1 |
| 2 | 40.2 | 55.8 |
| 3 | 55.6 | 72.3 |
| 4 | 48.1 | 65.7 |
These hypothetical results indicate that this compound demonstrates significant anti-inflammatory effects in vivo, though to a lesser extent than Indomethacin at the same dose.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The crux of this guide is to establish a meaningful correlation between the in vitro data and the in vivo observations. A successful IVIVC allows for the prediction of in vivo performance based on in vitro results.[2][5]
IVIVC Workflow and Levels of Correlation
The process of developing an IVIVC involves a systematic approach, as illustrated in the workflow diagram below. The FDA recognizes different levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[2][4] For the purpose of this guide, we will aim to establish a correlation between the in vitro anti-inflammatory activity (as a surrogate for drug release and action at the target site) and the in vivo anti-inflammatory response.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. wjarr.com [wjarr.com]
- 5. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 10. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
Benchmarking 4-Amino-2-methylpyridazin-3(2H)-one against known drugs
As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization and benchmarking of novel compounds derived from the 4-Amino-2-methylpyridazin-3(2H)-one scaffold. Recognizing that this molecule is a versatile synthetic intermediate rather than an end-drug, our focus will be on establishing a rigorous, multi-stage validation workflow. This process will enable researchers to effectively evaluate novel derivatives against established therapeutic agents, ensuring both scientific integrity and a clear path toward potential clinical application.
Part 1: Foundational Understanding of the Pyridazinone Scaffold
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This compound serves as a key building block for the synthesis of these derivatives. Its inherent chemical properties allow for diverse functionalization, leading to compounds with activities ranging from anti-inflammatory and analgesic to cardiovascular and anticancer. The primary value of this scaffold lies in its ability to be tailored to interact with specific biological targets.
Part 2: A Multi-Stage Framework for Benchmarking Novel Derivatives
The journey from a novel chemical entity to a potential therapeutic candidate is a systematic process of evaluation and comparison. Here, we outline a comprehensive workflow designed to benchmark a novel derivative of this compound against known drugs.
Stage 1: Initial In Vitro Characterization and Target Identification
The first step is to understand the fundamental properties of the novel compound and to identify its primary biological target. This is crucial for selecting the appropriate comparator drugs.
Experimental Workflow: Target Identification
A combination of affinity-based and activity-based assays can be employed to identify the molecular target.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Covalently link the novel pyridazinone derivative to an inert chromatography resin.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized compound, allowing the target protein(s) to bind.
-
Elution: Elute the bound proteins from the resin.
-
Mass Spectrometry: Identify the eluted proteins using tandem mass spectrometry (MS/MS).
Protocol 2: Competitive Binding Assays
-
Radioligand Selection: Choose a radiolabeled ligand known to bind to a suspected target.
-
Assay Setup: In a multi-well plate, combine the target protein, the radioligand, and varying concentrations of the novel compound.
-
Incubation and Detection: Allow the binding to reach equilibrium, then measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: A decrease in radioligand binding with increasing concentrations of the novel compound indicates competitive binding to the same target.
DOT Script for Target Identification Workflow
Caption: Workflow for identifying protein targets of a novel compound.
Stage 2: In Vitro Efficacy and Selectivity Profiling
Once a primary target is identified, the next stage involves a head-to-head comparison of the novel derivative with a known drug that acts on the same target. For this example, let's assume the identified target is the enzyme Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. A suitable comparator would be Celecoxib.
Protocol 3: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare purified human COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the COX-2 enzyme with varying concentrations of the novel pyridazinone derivative and Celecoxib in separate assays.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, using an ELISA kit.
-
Data Analysis: Plot the percentage of COX-2 inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative In Vitro Efficacy
| Compound | Target | Assay Type | IC50 (nM) |
| Novel Pyridazinone Derivative | COX-2 | Enzyme Inhibition | Hypothetical Value |
| Celecoxib (Comparator) | COX-2 | Enzyme Inhibition | Known Value |
Protocol 4: Selectivity Profiling
To assess the specificity of the novel compound, it should be tested against related off-targets. For a COX-2 inhibitor, the most critical off-target is COX-1.
-
COX-1 Inhibition Assay: Repeat the enzyme inhibition assay described in Protocol 3, but with purified COX-1 enzyme.
-
Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher index indicates greater selectivity for COX-2.
Data Presentation: Comparative Selectivity
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Novel Pyridazinone Derivative | Hypothetical Value | Hypothetical Value | Calculated Value |
| Celecoxib (Comparator) | Known Value | Known Value | Known Value |
Stage 3: In Vivo Proof-of-Concept Studies
The final stage of preclinical benchmarking involves evaluating the compound's efficacy and safety in a relevant animal model. For a COX-2 inhibitor, a common model is the carrageenan-induced paw edema model in rats.
Protocol 5: Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the novel pyridazinone derivative, Celecoxib, or a vehicle control to different groups of rats via oral gavage.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
DOT Script for In Vivo Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Part 3: Concluding Remarks and Future Directions
This guide has outlined a systematic approach to benchmarking a novel derivative of this compound against a known drug. By following this framework of target identification, in vitro profiling, and in vivo validation, researchers can generate a robust data package to support the further development of their compound. The hypothetical example of a COX-2 inhibitor serves as a template that can be adapted to other target classes based on the specific biological activities of the pyridazinone derivatives being investigated. The ultimate goal is to build a comprehensive understanding of the novel compound's mechanism of action, efficacy, and safety profile in direct comparison to the current standard of care.
A Guide to Reproducible Synthesis and Evaluation of 4-Amino-2-methylpyridazin-3(2H)-one as a Chemical Probe
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Amino-2-methylpyridazin-3(2H)-one. With a focus on ensuring experimental reproducibility, we present a detailed protocol, discuss potential challenges, and offer a comparative analysis with an established alternative. This document is intended to serve as a practical resource for utilizing this versatile pyridazinone scaffold in chemical biology and drug discovery, particularly in the context of Fatty Acid-Binding Protein 4 (FABP4) inhibition.
Introduction: The Pyridazinone Scaffold in Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This compound has emerged as a valuable building block, particularly in the development of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a key regulator in metabolic and inflammatory pathways. The reproducibility of synthesizing and assaying this compound is paramount for consistent and reliable research outcomes.
Part 1: Synthesis and Characterization of this compound
A reproducible and scalable synthesis is the cornerstone of any research involving a novel chemical entity. Below is a consolidated, step-by-step protocol for the synthesis of this compound, based on established methodologies.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures described in the literature for related compounds.
Step 1: Synthesis of 2-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
A precursor to the target molecule, this step involves the cyclization of a γ-keto acid with methylhydrazine. While various γ-keto acids can be used to introduce different substituents at the 6-position, for the purpose of this guide, we will consider the synthesis of a phenyl-substituted analog as a representative example often used in inhibitor development.
-
Reaction: A mixture of 4-oxo-4-phenylbutanoic acid (1 equivalent) and methylhydrazine (1.1 equivalents) in a suitable solvent such as ethanol is refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Introduction of the Amino Group at the C4 Position
The introduction of the amino group is a critical step and can be a source of variability if not carefully controlled.
-
Reaction: The 2-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one from Step 1 is subjected to a reaction that introduces the amino functionality. A common method involves nitrosation followed by reduction. However, a more direct amination approach has been described for similar pyridazinone systems. For instance, treatment with a source of ammonia under appropriate conditions can yield the desired product. A representative procedure involves reacting the pyridazinone with hydrazine hydrate at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, often by the addition of cold water. The solid is collected by filtration, washed, and dried. Purity is crucial for subsequent biological assays, and therefore, recrystallization or column chromatography is highly recommended.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound derivatives.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the methyl group, the aromatic protons (if applicable), the vinyl proton on the pyridazinone ring, and the amino protons. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Peaks for all unique carbon atoms in the molecule, including the carbonyl carbon and carbons of the pyridazinone ring and any substituents. |
| Mass Spec. | The molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the compound (C₅H₇N₃O: 125.13 g/mol ). |
| Melting Point | A sharp melting point range indicates high purity. |
Potential Challenges and Considerations for Reproducibility
-
Purity of Starting Materials: The purity of the initial γ-keto acid and methylhydrazine is critical. Impurities can lead to side reactions and difficult purification.
-
Reaction Conditions: Temperature and reaction time for both steps need to be carefully controlled to minimize the formation of byproducts.
-
Purification: Column chromatography, while effective, can be a source of variability. Consistent use of the same stationary and mobile phases is important. Recrystallization, if feasible, can offer a more reproducible method for obtaining high-purity material.
-
Stability and Storage: The stability of this compound should be assessed. It is advisable to store the compound in a cool, dry, and dark place to prevent degradation.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 2: Performance Evaluation in a Biological Context - FABP4 Inhibition
This compound serves as a foundational scaffold for the development of potent FABP4 inhibitors. Reproducible assessment of its inhibitory activity is crucial for structure-activity relationship (SAR) studies.
Experimental Protocol: FABP4 Inhibition Assay (Fluorescence Displacement)
This assay measures the ability of a test compound to displace a fluorescent probe from the ligand-binding pocket of FABP4. A decrease in fluorescence intensity indicates binding of the test compound.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a commercially available probe)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (this compound or its derivatives)
-
Positive control (e.g., Arachidonic acid or BMS-309403)
-
96-well black plates
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Prepare a solution of FABP4 protein and the fluorescent probe in assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar to low micromolar range.
-
-
Assay Plate Setup:
-
Add the FABP4-probe solution to all wells of the 96-well plate.
-
Add the serially diluted test compounds and controls to their respective wells. Include wells with buffer only (blank) and FABP4-probe solution with DMSO (vehicle control).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Visualization of the Assay Principle
Caption: Principle of the fluorescence displacement assay for FABP4.
Part 3: Comparative Analysis with an Alternative FABP4 Inhibitor
To contextualize the performance of this compound-based inhibitors, it is essential to compare them against a well-established alternative. BMS-309403 is a potent and selective FABP4 inhibitor that serves as a valuable benchmark.
Performance Comparison: this compound Derivatives vs. BMS-309403
| Compound | Target | Reported IC₅₀ / Kᵢ | Reference |
| BMS-309403 | FABP4 | Kᵢ < 2 nM | [1] |
| BMS-309403 | FABP4 | IC₅₀ > 25 µM (in a specific cell-based lipolysis assay) | [2] |
| 4-Amino-pyridazin-3(2H)-one Derivatives | FABP4 | IC₅₀ values in the low micromolar to nanomolar range have been reported for various derivatives. For example, some optimized analogs show IC₅₀ values around 1.57 µM. |
Discussion:
BMS-309403 is a highly potent inhibitor of FABP4 with a reported Kᵢ in the low nanomolar range.[1] However, its potency can vary depending on the assay format, as seen in a cell-based assay where the IC₅₀ was significantly higher.[2] This highlights the importance of using consistent assay conditions for meaningful comparisons.
Derivatives of this compound have demonstrated the potential to achieve potent FABP4 inhibition, with optimized compounds reaching the low micromolar and even high nanomolar range. The versatility of the pyridazinone scaffold allows for extensive medicinal chemistry efforts to improve potency and selectivity. While the parent, unsubstituted this compound may exhibit weaker activity, it serves as an excellent starting point for inhibitor design. The key advantage of this scaffold lies in its synthetic tractability and the potential to explore a wide chemical space to develop novel inhibitors.
Conclusion
The reproducibility of experiments involving this compound is achievable through careful control of synthesis, purification, and characterization. This guide provides a framework for researchers to confidently produce and evaluate this important chemical scaffold. When used as a basis for developing FABP4 inhibitors, this compound class shows promise, with the potential to yield potent molecules comparable to established inhibitors like BMS-309403. Adherence to detailed and validated protocols, such as those outlined in this guide, is essential for advancing our understanding of the therapeutic potential of pyridazinone-based compounds.
References
A Researcher's Guide to the Statistical Validation of 4-Amino-2-methylpyridazin-3(2H)-one Efficacy Data
In the landscape of modern drug discovery, the robust validation of experimental data is paramount. For researchers, scientists, and drug development professionals, the journey from a promising compound to a potential therapeutic is paved with rigorous statistical analysis. This guide provides an in-depth look at the statistical validation of data from studies involving 4-Amino-2-methylpyridazin-3(2H)-one, a novel heterocyclic compound. By framing its evaluation against a well-established standard, we will explore the critical methodologies that ensure data integrity, reproducibility, and confident decision-making in preclinical research.
The core of this guide is not merely to present protocols but to delve into the rationale behind the selection of specific statistical tests and experimental designs. We will navigate the essential steps of data analysis, from initial dose-response assessments to comparative efficacy studies, all while adhering to the principles of scientific integrity.
I. The Foundational Assay: In Vitro Cytotoxicity and Dose-Response Analysis
A primary investigation for any compound with therapeutic potential is the assessment of its cytotoxic effects. This not only provides insights into its potential as an anti-cancer agent but also establishes a preliminary safety profile. Here, we outline the statistical validation of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2]
Experimental Design: Beyond the Basics
Key Considerations:
-
Controls are Non-Negotiable: The inclusion of positive (Doxorubicin) and negative (vehicle-treated) controls is essential for data normalization and interpretation.
-
Replicates for Robustness: Both technical and biological replicates are crucial. Technical replicates (multiple wells in the same plate) account for pipetting errors, while biological replicates (experiments performed on different days with fresh cell cultures) ensure the reproducibility of the findings.
-
Dose Selection: A logarithmic series of concentrations is typically used to capture the full dose-response relationship, from minimal to maximal effect.[3]
Statistical Workflow for Dose-Response Analysis
The goal of this analysis is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[4]
Step 1: Data Normalization
Raw absorbance values from the MTT assay must be normalized to the controls. The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
Step 2: Non-linear Regression for IC50 Determination
The relationship between drug concentration and cell viability is typically sigmoidal. Therefore, a non-linear regression model is the most appropriate method for fitting a dose-response curve.[5][6] The most common model is the four-parameter logistic (4PL) equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response (% viability)
-
X is the log of the compound concentration
-
Top and Bottom are the plateaus of the curve
-
IC50 is the concentration at 50% response
-
HillSlope describes the steepness of the curve
Step 3: Evaluating the Goodness of Fit
A crucial step is to assess how well the model fits the data. Key parameters to consider are:
-
R-squared (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. A value closer to 1.0 suggests a better fit.
-
Confidence Intervals: The 95% confidence intervals for the estimated parameters (especially the IC50) provide a range within which the true value is likely to lie. Narrower confidence intervals indicate greater precision.
dot graph TD subgraph Experimental Setup A[Cell Seeding in 96-well plate] --> B{Treatment with Compound X and Doxorubicin}; B --> C[Incubation]; C --> D[MTT Reagent Addition]; D --> E[Solubilization of Formazan Crystals]; end subgraph Data Acquisition & Analysis E --> F[Absorbance Reading at 570 nm]; F --> G{Data Normalization}; G --> H[Non-linear Regression (4-Parameter Logistic Model)]; H --> I{IC50 and Confidence Interval Determination}; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end
Caption: Workflow for In Vitro Cytotoxicity Assay and Data Analysis.
II. Comparative Efficacy: Are the Differences Statistically Significant?
Once the IC50 values for Compound X and Doxorubicin have been determined, the next critical question is whether there is a statistically significant difference in their potency.
Statistical Comparison of IC50 Values
A common and robust method for comparing the IC50 values from two or more dose-response curves is the Extra Sum-of-Squares F-test .[7] This test compares the goodness of fit of two models:
-
A single curve fitted to all the data: This model assumes that the IC50 values for both compounds are the same.
-
Separate curves fitted to each dataset: This model allows for different IC50 values for each compound.
If the F-test yields a small p-value (typically < 0.05), it indicates that the model with separate curves provides a significantly better fit, and therefore, the IC50 values are statistically different.
Beyond IC50: Comparing the Entire Dose-Response Curve
While comparing IC50 values is informative, it is also important to consider the entire dose-response relationship. Two-way Analysis of Variance (ANOVA) can be used to compare the effects of the two compounds across all concentrations.[8] However, it's important to note that ANOVA treats each concentration as a discrete category and does not account for the continuous nature of the dose-response relationship. Therefore, the Extra Sum-of-Squares F-test is generally preferred for comparing dose-response curves.[8][9]
dot graph LR subgraph Data Input A[Normalized Viability Data for Compound X] B[Normalized Viability Data for Doxorubicin] end subgraph Statistical Analysis C{Extra Sum-of-Squares F-test} end subgraph Interpretation D{P-value < 0.05} E{P-value >= 0.05} F[Statistically Significant Difference in IC50] G[No Statistically Significant Difference in IC50] end A --> C; B --> C; C --> D; C --> E; D --> F; E --> G; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end
Caption: Decision workflow for comparing IC50 values.
III. Data Presentation for Clarity and Impact
The clear and concise presentation of data is as crucial as the statistical analysis itself. For a comparison guide, tables and graphs should be used to effectively communicate the findings.
Table: Summary of Cytotoxicity Data
| Compound | IC50 (µM) | 95% Confidence Interval (µM) | R-squared |
| Compound X | 12.5 | 10.2 - 15.3 | 0.98 |
| Doxorubicin | 0.8 | 0.6 - 1.1 | 0.99 |
This is a hypothetical data table for illustrative purposes.
Graph: Comparative Dose-Response Curves
A graph plotting the dose-response curves for both compounds on the same axes provides a clear visual comparison of their potency and efficacy. The x-axis should be on a logarithmic scale to properly visualize the sigmoidal relationship.
IV. Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
This compound (Compound X)
-
Doxorubicin
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[10]
-
Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
V. Conclusion: The Imperative of Statistical Rigor
References
- 1. clyte.tech [clyte.tech]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 6. Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphpad.com [graphpad.com]
- 8. graphpad.com [graphpad.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-methylpyridazin-3(2H)-one
This document provides a detailed protocol for the safe and compliant disposal of 4-Amino-2-methylpyridazin-3(2H)-one (CAS No. 13563-36-5). As a research chemical, comprehensive hazard data may not be fully available. Therefore, this guide is built upon a foundation of prudent laboratory practice, treating the compound as potentially hazardous and adhering to established regulatory frameworks. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.
The core principle guiding this protocol is risk mitigation in the face of incomplete information. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) for the protection of workers from hazardous chemicals in the laboratory.[1][2][3][4] This disposal guide is designed to be a component of a comprehensive CHP.
Hazard Assessment and Characterization
-
Chemical Identity:
-
Potential Hazards (Inferred from Analogous Compounds):
-
Toxicity: Many nitrogen-containing heterocyclic compounds can exhibit toxicity. Safety data for a related compound, 4-Amino-6-methyl-2H-pyridazin-3-one, indicates it is harmful if swallowed (H302).[6] Similar compounds have also been shown to cause skin and eye irritation.[6][7] Therefore, it is prudent to assume this compound may be toxic if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: The environmental fate of this specific compound is not well-documented. However, pyridazine derivatives can be mobile in soil and may be persistent. To prevent environmental contamination, this compound should not be disposed of down the drain or in regular solid waste.[8]
-
Reactivity: While no specific reactivity data is available, it should be stored away from strong oxidizing agents and strong acids.[9]
-
Given the lack of definitive data, it is mandatory to handle this compound as a hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[10][11]
| Property | Information | Source |
| CAS Number | 13563-36-5 | [5] |
| Molecular Formula | C₅H₇N₃O | [5] |
| Assumed Health Hazards | Harmful if swallowed, potential skin/eye irritant. | Inferred from analogs[6] |
| Assumed Physical Hazards | None known, but handle as a combustible solid. | General Precaution |
| Environmental Hazards | Potentially toxic to aquatic life; do not release into the environment. | General Precaution[8] |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat. | OSHA Standard[3] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow ensures that waste containing this compound is managed safely from the point of generation to its final disposal, a principle known as "cradle-to-grave" management.[10]
Caption: Decision workflow for the disposal of this compound.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated this compound, as well as grossly contaminated personal protective equipment (PPE) like gloves and weigh paper, in a dedicated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified. For instance, do not mix with strong acids or bases.
-
Sharps/Glassware: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposed of as non-hazardous, pending institutional policy. The cleaned glassware can then be disposed of in a designated glass waste container.
-
-
Proper Containerization:
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[10] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Never use food-grade containers, such as milk jugs, for chemical waste storage.[10]
-
The container must remain closed at all times except when actively adding waste.[12] This is a common EPA violation and is critical for preventing spills and exposure.[10]
-
-
Accurate Labeling:
-
All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If it is a mixture, list all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date of accumulation.
-
-
-
Safe Storage and Accumulation:
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Never attempt to dispose of this chemical waste through a third-party vendor without institutional approval. Disposal must be handled by a licensed hazardous waste management company to ensure compliance with EPA and Department of Transportation (DOT) regulations.[11]
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify all personnel in the area.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.
-
Small Spill Cleanup (Solid):
-
Don appropriate PPE (lab coat, gloves, safety goggles).
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid creating dust.
-
Carefully sweep the material into a suitable container. Do not generate dust.
-
Label the container as hazardous waste and dispose of it according to the protocol in Section 2.
-
-
Small Spill Cleanup (Liquid Solution):
-
Don appropriate PPE.
-
Contain the spill with absorbent pads or dikes.
-
Cover the spill with absorbent material, working from the outside in.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Following any spill, decontaminate the area with a suitable solvent and cleaning materials. All materials used for cleanup must be disposed of as hazardous waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4-Amino-6-methyl-2H-pyridazin-3-one - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-2-methylpyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Amino-2-methylpyridazin-3(2H)-one, a chemical compound utilized in various research and development applications. The following protocols are designed to offer procedural, step-by-step guidance, ensuring that every interaction with this compound is conducted with the highest degree of safety.
Hazard Assessment: Understanding the Risks
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related pyridazinone derivatives to provide a comprehensive hazard assessment. The structural similarities suggest that a cautious approach, assuming a comparable hazard profile, is warranted.
The primary analogue referenced, 4-Aminopyridine, is classified as highly toxic and corrosive. Key hazard statements for this related compound include:
-
H300: Fatal if swallowed
-
H311 + H331: Toxic in contact with skin or if inhaled
-
H314: Causes severe skin burns and eye damage
-
H411: Toxic to aquatic life with long-lasting effects
Another related compound, 4-Amino-6-methyl-2H-pyridazin-3-one, is described as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound with stringent safety measures to mitigate these potential risks.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound.
Eye and Face Protection
Given the risk of severe eye damage, robust eye and face protection is mandatory.[2]
-
Primary Protection : Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3]
-
Secondary Protection : A face shield must be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities of the substance.[4][5]
Skin and Body Protection
To prevent skin contact, which can be toxic and cause severe burns, comprehensive skin and body protection is required.
-
Laboratory Coat : A chemically resistant lab coat is necessary. For handling pyrophoric materials, a Nomex® laboratory coat is recommended.[4] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[4]
-
Protective Clothing : For procedures with a higher risk of exposure, wear impervious clothing.[3] Long pants and closed-toe, closed-heel shoes are mandatory at all times in the laboratory.[4]
Hand Protection
Proper glove selection is critical to prevent dermal absorption.
-
Glove Type : Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[4] It is advisable to consult the glove manufacturer's chemical resistance guide to ensure compatibility.
-
Double Gloving : When handling highly toxic compounds, wearing two pairs of gloves is a recommended practice.[6] This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[5]
-
Glove Integrity : Always inspect gloves for any signs of damage before use and change them frequently, or immediately upon known or suspected contact with the chemical.[5]
Respiratory Protection
Inhalation of dust or aerosols can be toxic, making respiratory protection a critical component of the safety protocol.
-
Engineering Controls : The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.
-
Respirator Use : If engineering controls are not sufficient to maintain exposure below permissible limits, or when dusts are generated, a respirator is required.[4] The use of a respirator is subject to a comprehensive respiratory protection program, which includes medical evaluations, fit testing, and training.[4]
Summary of PPE Requirements
| Protection Type | Required PPE | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles and a face shield | EN 166 (EU) or ANSI Z.87.1 (US)[3][4] |
| Skin/Body | Chemically resistant lab coat, long pants, closed-toe shoes | N/A |
| Hand | Double-layered nitrile gloves | Consult manufacturer's resistance guide[4] |
| Respiratory | Required when dusts are generated or outside a fume hood | Adherence to a respiratory protection program[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure.
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Gather all necessary equipment and reagents before starting the procedure.
-
Don all required PPE as outlined in the previous section.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[8]
-
Decontaminate all surfaces and equipment used.
-
Carefully remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Segregation :
-
All solid waste contaminated with this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated disposable PPE (gloves, etc.) should also be disposed of as hazardous waste.
-
-
Container Management :
-
Keep the hazardous waste container closed when not in use.
-
Store the waste container in a well-ventilated and secure area, away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[8]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion : If swallowed, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice.
-
Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up the spilled material and place it in a suitable container for disposal.[7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound
References
- 1. 4-Amino-6-methyl-2H-pyridazin-3-one - Safety Data Sheet [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

